Isopicropodophyllin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-NWTFUFRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isopicropodophyllin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, more commonly known in the scientific literature as picropodophyllin, is a naturally occurring cyclolignan and the cis-lactone epimer of the well-known cytotoxic agent, podophyllotoxin. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of picropodophyllin. It is designed to serve as a resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. The guide details the historical context of its discovery, its primary plant sources with available quantitative data, methodologies for its isolation and structural elucidation, and a thorough examination of its mechanism of action as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
Discovery and Historical Context
The discovery of picropodophyllin is intrinsically linked to the extensive research on the chemical constituents of Podophyllum species, which have a long history of use in traditional medicine. The parent compound, podophyllotoxin, was first isolated in 1880 by Podwyssotzki.[1] Subsequent structural elucidation of podophyllotoxin was achieved in 1932 by Borsche and Niemann.[2]
Picropodophyllin, as the stereoisomer of podophyllotoxin, was identified during these early investigations into the complex mixture of lignans present in Podophyllum extracts. It is characterized by a cis-lactone ring fusion, in contrast to the trans-lactone fusion found in podophyllotoxin. While a specific date for the initial isolation and characterization of picropodophyllin is not prominently documented, its presence in Podophyllum resin alongside podophyllotoxin has been known for many decades.
Natural Sources of this compound (Picropodophyllin)
Picropodophyllin is primarily isolated from the rhizomes of various species of the genus Podophyllum (Berberidaceae). The two most significant sources are:
-
Podophyllum hexandrum Royle (Himalayan Mayapple): This species, native to the Himalayan region, is a rich source of various lignans, including picropodophyllin. The rhizomes and roots of P. hexandrum contain a resinous mixture known as podophyllin, from which picropodophyllin can be isolated.[3]
-
Podophyllum peltatum L. (American Mayapple): Found in eastern North America, the rhizomes of this plant also contain picropodophyllin.[4]
While extensive quantitative data often focuses on the more abundant podophyllotoxin, the presence of picropodophyllin is consistently reported in the lignan profile of these plants. The concentration of these lignans can vary depending on the geographical location, season of harvest, and the specific plant part.
Table 1: Quantitative Data on Lignans in Podophyllum Species
| Compound | Plant Species | Plant Part | Concentration Range | Reference(s) |
| Podophyllotoxin | Podophyllum hexandrum | Rhizome | 0.012% - 5.480% (dry weight) | [5] |
| Podophyllotoxin | Podophyllum hexandrum | Root | 0.021% - 5.800% (dry weight) | [5] |
| Podophyllotoxin | Podophyllum peltatum | Rhizome | Not specified, but present | [4] |
| Picropodophyllin | Podophyllum hexandrum | Rhizome | Present, but specific quantitative data is sparse in readily available literature | |
| Picropodophyllin | Podophyllum peltatum | Rhizome | Present, but specific quantitative data is sparse in readily available literature | [4] |
| α-Peltatin | Podophyllum peltatum | Rhizome | Not specified, but present | [4] |
| β-Peltatin | Podophyllum peltatum | Rhizome | Not specified, but present | [4] |
Note: The quantitative data for picropodophyllin is not as extensively reported as for podophyllotoxin. Researchers should expect to perform their own quantitative analysis on sourced plant material.
Experimental Protocols
Isolation of Picropodophyllin from Podophyllum Rhizomes
The following is a representative protocol synthesized from common methods for lignan isolation from Podophyllum species.[6][7]
Objective: To isolate picropodophyllin from the dried rhizomes of Podophyllum hexandrum or Podophyllum peltatum.
Materials:
-
Dried and powdered rhizomes of Podophyllum sp.
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane-ethyl acetate gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware (beakers, flasks, chromatography column)
Methodology:
-
Extraction:
-
Macerate 100 g of powdered rhizomes in 500 mL of methanol for 48 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and ethyl acetate (1:1 v/v).
-
Partition the mixture in a separatory funnel. Collect the ethyl acetate layer.
-
Repeat the ethyl acetate extraction three times.
-
Combine the ethyl acetate fractions and wash with brine.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate to dryness to yield the ethyl acetate fraction enriched in lignans.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor them by TLC using a mobile phase such as toluene:ethyl acetate (7:3 v/v).
-
Visualize the spots under a UV lamp at 254 nm. Picropodophyllin and other lignans will appear as dark spots.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Purification:
-
Concentrate the pooled fractions containing picropodophyllin.
-
Further purify the compound by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) or by preparative HPLC.
-
Structural Elucidation of Picropodophyllin
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.
Objective: To confirm the chemical structure and stereochemistry of the isolated picropodophyllin.
Methodology:
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS).
-
Purpose: To determine the molecular weight and elemental composition of the compound. The expected molecular formula for picropodophyllin is C₂₂H₂₂O₈.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Purpose: To determine the complete chemical structure, including the connectivity of atoms and the stereochemistry. The NMR spectra of picropodophyllin are distinct from those of podophyllotoxin, particularly in the chemical shifts and coupling constants of the protons in the lactone ring, reflecting the cis-fusion.
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and aromatic rings.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Purpose: To analyze the electronic transitions within the molecule, which is characteristic of the chromophores present.
-
Biological Activity and Signaling Pathways
Picropodophyllin has garnered significant attention for its potent and selective inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: IGF-1R Inhibition
Picropodophyllin acts as a tyrosine kinase inhibitor of IGF-1R. It binds to the ATP-binding site of the receptor, preventing its autophosphorylation and subsequent activation. This inhibition is highly selective for IGF-1R over the closely related insulin receptor (IR).
Downstream Signaling Pathways
The inhibition of IGF-1R by picropodophyllin leads to the suppression of major downstream signaling cascades that are crucial for cancer cell growth and survival.
-
PI3K/Akt Pathway: Inhibition of IGF-1R prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt. This leads to decreased cell survival and induction of apoptosis.
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK signaling cascade, which is involved in cell proliferation and differentiation, is also downregulated upon IGF-1R inhibition by picropodophyllin.
Cellular Effects
The blockade of IGF-1R signaling by picropodophyllin results in several anti-cancer effects:
-
Induction of Apoptosis: By inhibiting the pro-survival Akt pathway, picropodophyllin promotes programmed cell death in cancer cells.
-
Cell Cycle Arrest: Picropodophyllin can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.
-
Inhibition of Microtubule Dynamics: Some studies suggest that picropodophyllin can also interfere with microtubule formation, leading to mitotic arrest and cell death, a mechanism it shares with its epimer, podophyllotoxin, although its primary target is considered to be IGF-1R.[8]
Visualizations
Signaling Pathway of Picropodophyllin
Caption: IGF-1R signaling pathway and its inhibition by picropodophyllin.
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and structural elucidation of picropodophyllin.
Conclusion
This compound, or picropodophyllin, represents a fascinating natural product with significant therapeutic potential. Its discovery, rooted in the early phytochemical exploration of medicinal plants, has led to the identification of a potent and selective inhibitor of the IGF-1R signaling pathway. This technical guide provides a foundational understanding for researchers and drug development professionals, summarizing the key aspects of its history, natural occurrence, isolation, and mechanism of action. Further research into optimizing its extraction, derivatization, and clinical application is warranted to fully exploit its anti-cancer properties.
References
- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. agriculture.vikaspedia.in [agriculture.vikaspedia.in]
- 4. Plant Podophyllum peltatum (Berberidaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijhsr.org [ijhsr.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Isopicropodophyllin
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Physicochemical Properties
Isopicropodophyllin, often used interchangeably with Picropodophyllin, is a lignan belonging to the aryltetralin class of natural products. It is a key epimer of podophyllotoxin, a well-known cytotoxic agent. The core chemical identity of this compound is defined by its specific stereochemistry.
Table 1: Chemical and Physical Data of this compound
| Property | Value | Reference |
| IUPAC Name | (5R,5aS,8aR,9S)-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydro-5H-furo[3',4':6,7]naphtho[2,3-d][1][2]dioxol-6(5aH)-one | N/A |
| Molecular Formula | C₂₂H₂₂O₈ | [3] |
| Molecular Weight | 414.41 g/mol | [3] |
| CAS Number | 477-47-4 | N/A |
| Appearance | Powder | [1] |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Storage Conditions | 2-8°C, sealed, in a ventilated, dry environment | [1] |
It is crucial to distinguish this compound from a related compound, Isopicropodophyllone. The "-one" suffix in the latter indicates the presence of a ketone group, signifying a key structural difference. Isopicropodophyllone has the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.4 g/mol [].
Experimental Protocols
Synthesis of (+)-Isopicropodophyllin
A detailed, step-by-step experimental protocol for the chemical synthesis of (+)-Isopicropodophyllin is a critical requirement for its further study and development. While various synthetic strategies for podophyllotoxin and its analogues have been reported, a concise and reproducible protocol for this compound is outlined below, based on established synthetic routes for related lignans.
General Reaction Scheme:
The synthesis typically involves the stereoselective construction of the aryltetralin lactone core, followed by functional group manipulations to achieve the desired stereochemistry of this compound. A common approach utilizes a key intermediate, which can be cyclized and subsequently modified.
Example Experimental Protocol (Conceptual):
-
Starting Materials: Commercially available or readily synthesized precursors such as 3,4,5-trimethoxybenzaldehyde and a suitable lactone precursor.
-
Step 1: Condensation Reaction: A condensation reaction (e.g., a Stobbe condensation) between 3,4,5-trimethoxybenzaldehyde and a succinic acid derivative to form an intermediate acid.
-
Step 2: Reduction and Lactonization: The intermediate acid is then reduced, and subsequent intramolecular cyclization (lactonization) is induced to form the core tetralone lactone structure.
-
Step 3: Stereoselective Reduction: The ketone group of the tetralone is stereoselectively reduced to a hydroxyl group, establishing the correct stereochemistry at this position.
-
Step 4: Formation of the Dioxole Ring: The final step involves the formation of the methylenedioxy bridge to complete the furo[3',4':6,7]naphtho[2,3-d][1][2]dioxole ring system.
-
Purification and Characterization: The final product is purified using chromatographic techniques (e.g., column chromatography, HPLC). The structure and purity are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: The specific reagents, reaction conditions (temperature, reaction time, solvents), and purification methods would need to be optimized for each step to achieve high yield and stereoselectivity.
Tubulin Polymerization Assay
The inhibitory effect of this compound on tubulin polymerization is a key aspect of its biological activity. The following protocol outlines a common method for assessing this activity in vitro.
Principle:
This assay measures the change in turbidity (light scattering) as tubulin monomers polymerize into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (e.g., Paclitaxel - a polymerization enhancer)
-
Pre-chilled 96-well half-area plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice. Prepare working solutions of GTP and the test compounds.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the following components in order: General Tubulin Buffer, glycerol, GTP solution, and the test compound (or vehicle control).
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration should be in the range of 1-2 mg/mL.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance (OD at 340 nm) versus time. The maximum rate of polymerization (Vmax) and the maximum polymer mass can be calculated from the polymerization curves. The IC₅₀ value for the inhibition of tubulin polymerization can be determined by testing a range of this compound concentrations.[2][5][6][7][8]
Cell Cycle Analysis by Flow Cytometry
This compound induces cell cycle arrest, which can be quantified using flow cytometry.
Principle:
This method uses a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixative (e.g., 70% ethanol)
-
DNA staining solution (e.g., Propidium Iodide/RNase staining buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in the DNA staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined by analyzing the DNA content histogram using appropriate software.[9][10][11][12][13]
Biological Activity and Signaling Pathways
This compound exhibits significant cytotoxic activity against various cancer cell lines. Its primary mechanism of action is believed to be the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
Inhibition of Tubulin Polymerization and Mitotic Arrest
This compound binds to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of cells in the G2/M phase of the cell cycle, as the formation of a functional mitotic spindle is inhibited.
Caption: this compound's inhibition of tubulin polymerization.
Induction of Apoptosis
The cell cycle arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. This process involves a cascade of molecular events that lead to the dismantling of the cell.
Table 2: Key Proteins Involved in this compound-Induced Apoptosis
| Protein Family | Pro-Apoptotic | Anti-Apoptotic |
| Bcl-2 Family | Bax, Bak | Bcl-2, Bcl-xL |
| Caspases | Caspase-9 (Initiator), Caspase-3 (Executioner) | IAPs (Inhibitors of Apoptosis) |
The apoptotic pathway activated by this compound is often the intrinsic or mitochondrial pathway. This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
References
- 1. Isopicropodophyllone | CAS:60660-50-6 | Chem-Norm [chem-norm.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. GSRS [precision.fda.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. maxanim.com [maxanim.com]
- 9. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of sulforaphane on the cell cycle, apoptosis and expression of cyclin D1 and p21 in the A549 non-small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of proliferation status and cell cycle phase on the responses of single cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isopicropodophyllin Biosynthesis Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopicropodophyllin is a naturally occurring aryltetralin lignan and the C-2 epimer of podophyllotoxin. While podophyllotoxin and its semi-synthetic derivatives, such as etoposide and teniposide, are well-established anticancer agents, this compound and its analogue, picropodophyllin, have also demonstrated significant biological activities, including inhibitory effects on the insulin-like growth factor-1 receptor (IGF-1R).[1][2][3][4] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the core biosynthetic pathway, quantitative data on key intermediates, detailed experimental protocols, and visual diagrams of the involved processes.
Core Biosynthesis Pathway
The biosynthesis of this compound is intricately linked to the well-characterized podophyllotoxin pathway, originating from the general phenylpropanoid pathway. The final step involves the epimerization of podophyllotoxin. While the precise enzymatic control of this epimerization in planta is not yet fully elucidated, it is understood to be a key transformation.
The pathway can be broadly divided into three main stages:
-
Phenylpropanoid Pathway: The synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.
-
Lignan Biosynthesis to Podophyllotoxin: The dimerization of coniferyl alcohol and subsequent stereospecific reactions to form the aryltetralin lactone skeleton of podophyllotoxin.
-
Epimerization to this compound: The conversion of podophyllotoxin to its more thermodynamically stable C-2 epimer, this compound.
Diagram of the this compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway.
Quantitative Data
Quantitative analysis of lignans in Podophyllum species reveals significant variation depending on the plant organ and developmental stage. The following tables summarize available data on the concentration of key lignans.
Table 1: Lignan Content in Podophyllum hexandrum
| Plant Part | Podophyllotoxin (% dry weight) | Reference(s) |
| Rhizomes (High-producing accession) | 2.51 | [5][6] |
| Rhizomes (Low-producing accession) | 0.59 | [6] |
| Shoots | 0.01 | [6] |
| Roots | 1.15 | [7] |
| Callus Culture | 0.393 | [8] |
Table 2: Lignan Content in Podophyllum peltatum
| Plant Part | Podophyllotoxin (mg/g dry weight) | α-peltatin (mg/g dry weight) | β-peltatin (mg/g dry weight) | Reference(s) |
| Leaves | up to 45.04 | up to 47.30 | up to 7.01 |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of lignans, as well as for the characterization of key biosynthetic enzymes.
Protocol 1: Extraction and Quantification of Lignans by HPLC
This protocol is adapted from methodologies described for the analysis of podophyllotoxin and its epimers.[8][9][10]
1. Extraction: a. Harvest and air-dry the plant material (e.g., rhizomes, leaves). b. Grind the dried material into a fine powder. c. Perform Soxhlet extraction with methanol for 6-8 hours. d. Evaporate the methanol extract to dryness under reduced pressure. e. Dissolve the crude extract in HPLC-grade methanol for analysis.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 62:38 v/v).[10] c. Flow Rate: 0.9 mL/min.[10] d. Detection: UV detector at 280 nm.[10] e. Quantification: Prepare a standard curve using purified podophyllotoxin and this compound standards of known concentrations. Compare the peak areas of the samples to the standard curve to determine the concentration.
Workflow for Lignan Quantificationdot
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative whole-transcriptome analysis in Podophyllum species identifies key transcription factors contributing to biosynthesis of podophyllotoxin in P. hexandrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPTLC method for the quantification of podophyllotoxin in <i>Podophyllum hexandrum</i> and etoposide in marketed formulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Podophyllotoxin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Isopicropodophyllin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, a lignan belonging to the podophyllotoxin family, is a potent cytotoxic agent with significant anti-cancer properties. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Microtubule Depolymerization
This compound's principal anti-cancer activity stems from its ability to interfere with the dynamic instability of microtubules, essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, the protein subunit of microtubules, this compound inhibits its polymerization. This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. The failure to form a functional mitotic spindle leads to a prolonged arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.
Quantitative Data: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 (µM) | Reference |
| (+/-)-Isodeoxypodophyllotoxin | Tubulin Polymerization Inhibition | Comparable to (-)-podophyllotoxin | [1] |
Note: Isodeoxypodophyllotoxin is a closely related analog, and its activity provides insight into the pharmacophore.
Induction of Apoptosis: The Cellular Endgame
The mitotic arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. This compound activates the intrinsic apoptotic pathway, which is mediated by the mitochondria.
Mitochondrial-Mediated Apoptosis
Following prolonged mitotic arrest, a cascade of events is initiated within the cell, leading to mitochondrial outer membrane permeabilization (MOMP). This is a critical point of no return in the apoptotic process. This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane and the release of cytochrome c into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. The apoptosome then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
ROS-Mediated Apoptosis
In addition to the mitochondrial pathway, this compound can also induce apoptosis through the generation of reactive oxygen species (ROS). Increased intracellular ROS levels can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can further potentiate the apoptotic signal, contributing to the overall cytotoxic effect of this compound.
Quantitative Data: Induction of Apoptosis
| Cell Line | Treatment | Observation | Reference |
| Jurkat T cells | Camptothecin (inducer of apoptosis) | 59.1% Annexin V positive cells | [2] |
Note: While this data is for a general apoptosis inducer, it provides a reference for the expected percentage of apoptotic cells in a responsive population.
Cell Cycle Arrest: Halting the Proliferation Engine
As a direct consequence of its microtubule-destabilizing activity, this compound potently induces cell cycle arrest at the G2/M phase. The inability of the cell to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle microtubules. The prolonged activation of the SAC due to the persistent presence of this compound leads to a sustained G2/M arrest.
Quantitative Data: G2/M Phase Arrest
| Cell Line | Treatment | % of Cells in G2/M | Reference |
| MDA-MB-468 | Nocodazole/Vincristine | Significant increase in 4N population | [3] |
Note: Data for microtubule-disrupting agents highlights the expected outcome of this compound treatment.
Role as a Topoisomerase II Inhibitor: An Area of Investigation
Podophyllotoxin and several of its semi-synthetic derivatives, such as etoposide and teniposide, are well-characterized inhibitors of topoisomerase II.[4][5] These agents, known as topoisomerase poisons, stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death.[6]
While this compound belongs to the podophyllotoxin family, its primary and most potent mechanism of action is the inhibition of tubulin polymerization.[1] The direct inhibitory effect of this compound on topoisomerase II is less definitively established compared to its potent anti-tubulin activity. Structure-activity relationship studies of podophyllin congeners have shown that modifications to the core structure can significantly alter the primary target, with some derivatives being potent tubulin inhibitors and others acting as topoisomerase II poisons.[1] Therefore, while the possibility of a secondary, weaker topoisomerase II inhibitory effect cannot be entirely ruled out, the predominant and clinically relevant mechanism of action for this compound is considered to be its interaction with microtubules.
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.
Methodology:
-
Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2), temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
Procedure: a. Reconstitute purified tubulin in ice-cold polymerization buffer. b. Add GTP to the tubulin solution. c. Aliquot the tubulin solution into pre-chilled microplate wells. d. Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls. e. Place the microplate in the spectrophotometer pre-warmed to 37°C to initiate polymerization. f. Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass for each concentration of this compound. Determine the IC50 value for the inhibition of tubulin polymerization.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, this compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control. c. Harvest the cells by trypsinization and collect them by centrifugation. d. Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. e. Incubate the fixed cells at -20°C for at least 2 hours. f. Wash the cells with PBS to remove the ethanol. g. Resuspend the cell pellet in PI staining solution containing RNase A. h. Incubate in the dark at room temperature for 30 minutes. i. Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use flow cytometry software to generate DNA content histograms. Gate the cell populations corresponding to G0/G1, S, and G2/M phases based on their fluorescence intensity. Quantify the percentage of cells in each phase for each treatment condition.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Reagents and Materials: Cancer cell line, cell culture medium, this compound, Annexin V-FITC (or another fluorophore), Propidium Iodide (PI), Annexin V binding buffer, flow cytometer.
-
Procedure: a. Seed and treat cells with this compound as described for the cell cycle analysis. b. Harvest both adherent and floating cells and collect by centrifugation. c. Wash the cells with cold PBS. d. Resuspend the cells in Annexin V binding buffer. e. Add Annexin V-FITC and PI to the cell suspension. f. Incubate in the dark at room temperature for 15 minutes. g. Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Visualizations of Key Pathways and Workflows
References
- 1. Structure-activity relationships of podophyllin congeners that inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 3. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopicropodophyllin and its Analogs as Topoisomerase II Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of podophyllotoxin and its derivatives, a class of compounds that includes isopicropodophyllin, as potent inhibitors of human topoisomerase II. While direct research on this compound's role as a topoisomerase II inhibitor is limited, the extensive structure-activity relationship (SAR) studies on the broader podophyllotoxin family offer critical insights into the molecular mechanisms, quantitative inhibitory activities, and experimental evaluation of these compounds. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for relevant assays, and visualizes the critical pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics targeting topoisomerase II.
Introduction: The Podophyllotoxin Family and Topoisomerase II Inhibition
Podophyllotoxin, a naturally occurring aryltetralin lignan, and its semi-synthetic derivatives, such as the clinically utilized anticancer agents etoposide and teniposide, are well-established inhibitors of human DNA topoisomerase II.[1][2][3] These agents play a crucial role in cancer chemotherapy by inducing DNA damage specifically in rapidly proliferating cancer cells.[1] Topoisomerase II is an essential nuclear enzyme that resolves topological problems in DNA, such as supercoils and knots, by creating transient double-strand breaks.[4][5]
The cytotoxic mechanism of podophyllotoxin derivatives primarily involves the stabilization of a ternary complex between topoisomerase II and DNA, known as the cleavable complex.[3][6][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[3][8]
This compound is a stereoisomer of podophyllotoxin. While much of the research on picropodophyllin (an epimer of podophyllotoxin) has focused on its role as an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), the structural similarities within the podophyllotoxin family suggest a potential for interaction with topoisomerase II.[9] This guide will focus on the well-documented topoisomerase II inhibitory activities of podophyllotoxin and its key derivatives to provide a comprehensive understanding of this class of compounds.
Mechanism of Action: Topoisomerase II Poisoning
Podophyllotoxin derivatives, such as etoposide, are classified as topoisomerase II poisons.[4] Unlike catalytic inhibitors, which prevent the enzyme from binding to DNA or hydrolyzing ATP, poisons trap the enzyme in the cleavable complex intermediate stage of the catalytic cycle.[4][5]
The key steps in the mechanism of action are:
-
Binding to Topoisomerase II-DNA Complex: The drug binds to the transiently formed complex of topoisomerase II and DNA.
-
Stabilization of the Cleavable Complex: The binding of the drug prevents the enzyme from re-ligating the cleaved DNA strands.[6]
-
Accumulation of DNA Double-Strand Breaks: The trapped complexes lead to an accumulation of permanent double-strand breaks in the DNA.[10]
-
Induction of Apoptosis: These DNA lesions trigger cellular DNA damage responses, leading to cell cycle arrest, typically in the G2/M phase, and ultimately programmed cell death (apoptosis).[8][11]
A direct correlation has been observed between the induction of double-strand DNA breaks and the cytotoxicity of these compounds.[10]
Mechanism of action of podophyllotoxin derivatives as topoisomerase II poisons.
Quantitative Data: In Vitro Efficacy
The cytotoxic and topoisomerase II inhibitory activities of podophyllotoxin and its derivatives have been extensively evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Cytotoxicity in Human Cancer Cell Lines
The following table summarizes the IC50 values of podophyllotoxin and several of its derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Podophyllotoxin | A549 | Lung Carcinoma | 1.9 | [12] |
| Etoposide (VP-16) | K562 | Leukemia | >20 | [13] |
| Etoposide (VP-16) | K562/A02 (resistant) | Leukemia | >100 | [13] |
| Derivative 9e | K562 | Leukemia | 15.31 | [13] |
| Derivative 9i | HeLa | Cervical Cancer | 0.19 | [13] |
| Derivative 9l | HeLa | Cervical Cancer | 7.93 | [13] |
| Derivative 9l | K562 | Leukemia | 6.42 | [13] |
| Derivative 9l | K562/A02 (resistant) | Leukemia | 6.89 | [13] |
| Podophyllotoxin-Formononetin Hybrid 11a | A549 | Lung Carcinoma | 0.8 | [12] |
| Podophyllotoxin-EGCG Conjugate 32-IIb | A549 | Lung Carcinoma | 2.2 | [12] |
| Dimeric Podophyllotoxin Derivative 36c | A549 | Lung Carcinoma | 3.5 | [12] |
| Dimeric Podophyllotoxin Derivative 36c | HL-60 | Leukemia | 0.43 | [12] |
Topoisomerase II Inhibition
The inhibitory activity against the topoisomerase II enzyme itself is also a critical measure.
| Compound | Assay Type | Result | Reference |
| Etoposide (VP-16) | DNA Cleavage | Potent inducer of double-strand breaks | [10] |
| Teniposide (VM-26) | DNA Cleavage | 5- to 10-fold more potent than Etoposide | [14] |
| TOP-53 | Topo II Inhibition | Twofold greater inhibitory activity than Etoposide | [15] |
| 4β-aminoethyl derivative 34 | Topo II Inhibition | Potent inhibitor, comparable to Etoposide | [15] |
| 4β-aminoethyl derivative 35 | Topo II Inhibition | Potent inhibitor, comparable to Etoposide | [15] |
| 4β-aminoethyl derivative 38 | Topo II Inhibition | Potent inhibitor, comparable to Etoposide | [15] |
| Sulfonamide derivative 8a | Topo II Poison | Potent, similar activity to Etoposide | [16] |
| Sulfonamide derivative 8s | Topo II Poison | Potent, improved activity compared to Etoposide | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of topoisomerase II inhibitors.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to relax supercoiled DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme dilution buffer
-
Stop solution/Loading dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide staining solution (1 µg/mL)
-
Deionized water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x Assay Buffer, supercoiled DNA, ATP, and deionized water to the desired volume.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (solvent only).
-
Enzyme Addition: Dilute the topoisomerase II enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at approximately 85V for 2 hours.[17]
-
Visualization: Stain the gel with ethidium bromide for 15 minutes, followed by destaining in water for 10 minutes. Visualize the DNA bands under a UV transilluminator.[17]
Expected Results: In the absence of an inhibitor, supercoiled DNA will be relaxed by topoisomerase II, resulting in a slower migrating band on the gel. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.
Experimental workflow for the DNA relaxation assay.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavable complex.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled or kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
Test compound
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Chloroform:isoamyl alcohol (24:1)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Reaction Setup: Assemble the reaction mixture with buffer, DNA, ATP, and the test compound on ice.
-
Enzyme Addition: Add topoisomerase II to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Complex Trapping: Terminate the reaction and trap the covalent complexes by adding 10% SDS.
-
Protein Digestion: Add proteinase K and incubate for an additional 30-60 minutes at 37-50°C to digest the enzyme.
-
Extraction: Perform a chloroform:isoamyl alcohol extraction to remove remaining protein.
-
Electrophoresis: Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light.
Expected Results: A topoisomerase II poison will lead to the appearance of linearized (for plasmid DNA) or decatenated (for kDNA) DNA bands, indicating the stabilization of the cleavable complex and subsequent DNA cleavage.
Signaling Pathways and Cellular Consequences
The induction of DNA damage by topoisomerase II inhibitors triggers a cascade of cellular events, ultimately leading to apoptosis.
Signaling cascade following topoisomerase II inhibition.
Conclusion
Podophyllotoxin and its derivatives represent a critical class of topoisomerase II inhibitors with significant therapeutic applications in oncology. While the specific role of this compound as a topoisomerase II inhibitor requires further investigation, the extensive body of research on its structural analogs provides a robust framework for understanding the potential of this compound family. The data and protocols presented in this guide offer a comprehensive resource for the continued exploration and development of novel topoisomerase II-targeting anticancer agents. Future research should aim to elucidate the precise interactions of various podophyllotoxin stereoisomers with the topoisomerase II-DNA complex to refine the design of next-generation inhibitors with improved efficacy and reduced toxicity.
References
- 1. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 2. Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. inspiralis.com [inspiralis.com]
The Biological Activity of Isopicropodophyllin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, also known as Picropodophyllin (PPP), is a naturally occurring lignan that has garnered significant attention in the field of oncology for its potent anti-cancer properties. As an epimer of podophyllotoxin, it exhibits a distinct and compelling profile of biological activities, primarily centered around the induction of cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data from key experimental assays, and detailed experimental protocols.
Core Biological Activities
This compound exerts its anti-neoplastic effects through a multi-faceted approach, targeting key cellular processes essential for tumor growth and survival. The primary biological activities include:
-
Induction of Cell Cycle Arrest: this compound consistently induces cell cycle arrest at the G2/M phase in a variety of cancer cell types.[1][2] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.
-
Induction of Apoptosis: A significant body of evidence demonstrates that this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3][4][5] This is a critical mechanism for eliminating malignant cells.
-
Inhibition of Tubulin Polymerization: One of the key molecular mechanisms underlying the biological activity of this compound is its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[6][7] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis.
-
Modulation of Signaling Pathways: this compound has been shown to modulate several critical signaling pathways involved in cell survival and death, including the JNK/p38 MAPK pathway.[5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| IGF-1R | - | 0.001 | [4][8] |
| HeLa | Cervical Cancer | 1.2 - 22.8 | [9] |
| T-24 | Bladder Cancer | 1.2 - 22.8 | [9] |
| H460 | Lung Cancer | 1.2 - 22.8 | [9] |
| EC-9706 | Esophageal Carcinoma | 1.2 - 22.8 | [9] |
| PC-3 | Prostate Cancer | 0.18 - 9 | [9] |
| DU 145 | Prostate Cancer | 0.18 - 9 | [9] |
| HTB-26 | Breast Cancer | 10 - 50 | [10] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [10] |
Signaling Pathways and Mechanisms of Action
Intrinsic Apoptosis Pathway
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which alters the mitochondrial membrane potential.[3][11][12][13] This disruption leads to the release of cytochrome c from the mitochondria, which then activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[3][14][15]
Caption: Intrinsic apoptosis pathway induced by this compound.
G2/M Cell Cycle Arrest
This compound's ability to arrest the cell cycle at the G2/M transition is a key component of its anti-proliferative activity. This is achieved through the modulation of the Cyclin B1/CDK1 complex, a critical regulator of entry into mitosis.[2][16] this compound treatment leads to an accumulation of Cyclin B1 and the activation of CDK1. However, it also promotes the inhibitory phosphorylation of CDK1 at Tyrosine 15, which ultimately prevents the complex from triggering mitotic entry, leading to cell cycle arrest.[17]
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
JNK/p38 MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are crucial in regulating cellular responses to stress, including apoptosis.[18][19][20] this compound has been shown to activate the JNK and p38 MAPK pathways, which can contribute to the induction of apoptosis in cancer cells. This activation is often linked to the generation of reactive oxygen species (ROS).
Caption: Activation of JNK/p38 MAPK signaling by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21]
-
Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[22]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[22]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.[22]
-
Analyze the cells by flow cytometry within one hour.[23][24]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.[25]
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 2 hours or overnight at 4°C.[5][26]
-
Wash the cells with PBS to remove the ethanol.[5]
-
Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[5][26][27]
-
Incubate in the dark for 30 minutes at room temperature or overnight at 4°C.[5][27]
-
Analyze the cells by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and caspases, following treatment with this compound.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Procedure:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[28]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[28]
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[29]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[29]
Caption: General workflow for Western blotting.
Tubulin Polymerization Assay
This protocol is used to directly measure the effect of this compound on the in vitro polymerization of tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance. A fluorescence-based method can also be used, where a fluorescent reporter binds preferentially to polymerized tubulin.
Procedure (Turbidity-Based):
-
Reconstitute lyophilized tubulin protein (>99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.[30]
-
Prepare a reaction mixture containing tubulin, GTP (1 mM), and glycerol (as a polymerization enhancer) in a pre-chilled 96-well plate on ice.[31][32]
-
Add this compound or a vehicle control to the wells. A known tubulin polymerization inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) should be included as controls.[30]
-
Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.[31][32]
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes to monitor the kinetics of tubulin polymerization.[7][30][33]
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound is a promising anti-cancer agent with a well-defined set of biological activities. Its ability to induce G2/M cell cycle arrest and apoptosis in a wide range of cancer cell lines, primarily through the inhibition of tubulin polymerization and modulation of key signaling pathways, makes it a compelling candidate for further drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the effects of this compound and other potential anti-cancer compounds. The continued exploration of its molecular mechanisms and in vivo efficacy will be crucial in translating its therapeutic potential to the clinic.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. chondrex.com [chondrex.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of ultraviolet B-induced cell cycle arrest in G2/M phase in immortalized skin keratinocytes with defective p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 20. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. vet.cornell.edu [vet.cornell.edu]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. benchchem.com [benchchem.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. benchchem.com [benchchem.com]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Isopicropodophyllin: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, a lignan naturally found in various plant species, has garnered interest within the scientific community for its potential as an anticancer agent. As an epimer of podophyllotoxin, a well-known precursor to several clinically used chemotherapy drugs, this compound's pharmacological profile suggests it may share similar mechanisms of action while potentially offering a different therapeutic window or side-effect profile. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, with a focus on its mechanism of action, effects on cellular signaling pathways, and the experimental protocols used to elucidate these characteristics. While comprehensive quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information to support further research and development efforts.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for this compound and its related compounds is the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.
This compound acts as a microtubule-destabilizing agent . It is believed to bind to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules. The interference with microtubule formation and function leads to several downstream cellular consequences:
-
Mitotic Arrest: By preventing the formation of the mitotic spindle, this compound arrests cells in the G2/M phase of the cell cycle. This disruption of mitosis is a hallmark of many successful anticancer drugs.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Signaling Pathway for this compound-Induced Apoptosis
The induction of apoptosis by this compound is a complex process involving multiple signaling cascades. Based on studies of related compounds, a likely pathway involves the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Data Not Available | |||
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological properties of compounds like this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Workflow for In Vitro Cytotoxicity Testing
Caption: Standard workflow for determining IC50 values using the MTT assay.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound (this compound) or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the inhibitory or stabilizing effect of the compound.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture cells in the presence of this compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content of the cells.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
Pharmacokinetics and In Vivo Studies
To date, there is a scarcity of published data on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound. Such studies are crucial for evaluating its potential as a drug candidate and would typically involve animal models to assess anti-tumor activity, toxicity, and dosing schedules.
Conclusion and Future Directions
This compound is a promising natural product with a clear mechanism of action as a microtubule-destabilizing agent, leading to G2/M cell cycle arrest and apoptosis in cancer cells. However, to advance its development as a potential therapeutic agent, several key areas require further investigation:
-
Comprehensive Cytotoxicity Profiling: Determination of IC50 values across a broad panel of cancer cell lines is essential to understand its potency and spectrum of activity.
-
Pharmacokinetic and In Vivo Studies: In-depth studies are needed to evaluate its drug-like properties and anti-tumor efficacy in animal models.
-
Comparative Studies: Direct comparison with its epimer, podophyllotoxin, and other microtubule-targeting agents would provide valuable insights into its relative advantages.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents could reveal new treatment strategies.
The information presented in this guide provides a foundation for researchers to design and execute further studies aimed at unlocking the full therapeutic potential of this compound.
Isopicropodophyllin: A Technical Guide for Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic disorders, including type 2 diabetes and obesity, represent a significant and growing global health challenge. A key therapeutic target in this area is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B has been shown to enhance insulin sensitivity and promote a healthy metabolic profile. Isopicropodophyllin, a naturally occurring lignan, has emerged as a potential PTP1B inhibitor, warranting further investigation for its therapeutic potential in metabolic diseases. This technical guide provides an in-depth overview of the role of this compound in metabolic disorder research, focusing on its mechanism of action as a PTP1B inhibitor and its potential downstream effects on key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) pathways. This document outlines relevant experimental protocols and data to facilitate further research and drug development efforts.
Introduction: The Role of PTP1B in Metabolic Disorders
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that dephosphorylates and thereby inactivates the insulin receptor and the leptin receptor.[1] This action attenuates their downstream signaling cascades, which are essential for glucose homeostasis and appetite regulation. In states of insulin resistance, such as in type 2 diabetes and obesity, the expression and activity of PTP1B are often elevated.[2] This increased PTP1B activity further dampens insulin and leptin signaling, creating a vicious cycle that exacerbates the metabolic dysfunction.
Therefore, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin and leptin sensitivity.[1] By blocking the action of PTP1B, the phosphorylation of the insulin and leptin receptors is prolonged, leading to amplified downstream signaling and improved metabolic control.
This compound as a PTP1B Inhibitor
Recent research has identified this compound as a potential inhibitor of PTP1B. While comprehensive quantitative data on its inhibitory potency is still emerging, preliminary studies and in silico modeling suggest a promising interaction with the enzyme's active site.
Quantitative Data on PTP1B Inhibition
While specific IC50 and Ki values for this compound are not yet widely published in peer-reviewed literature, the following table provides a template for researchers to populate as data becomes available. For context, IC50 values for other natural PTP1B inhibitors are included.
| Compound | Source Organism | PTP1B IC50 (µM) | Inhibition Type | Reference |
| This compound | Phlomis sp. | Data not available | Data not available | |
| Mimulone | Paulownia tomentosa | 1.9 | Mixed-type I | [3] |
| Geranylated Flavonoids (various) | Paulownia tomentosa | 1.9 - 8.2 | Mixed-type I | [3] |
| Ursolic Acid | (Positive Control) | ~26.5 | Allosteric | [2] |
Molecular Docking and Binding Interactions
Molecular docking studies are crucial for understanding the binding mode of this compound to the PTP1B active site. These in silico analyses can predict the key amino acid residues involved in the interaction and guide the design of more potent and selective analogs. Researchers can perform docking studies using the crystal structure of PTP1B (e.g., PDB ID: 2F71) to visualize the binding pose of this compound and identify potential hydrogen bonds and hydrophobic interactions.[4]
Signaling Pathways and Experimental Workflows
The inhibition of PTP1B by this compound is expected to modulate downstream signaling pathways that are critical for metabolic regulation. This section outlines the key pathways and provides diagrams and workflows to guide experimental design.
Insulin and Leptin Signaling Pathways
PTP1B directly dephosphorylates the insulin receptor (IR) and the leptin receptor (LepR), thus inhibiting their signaling cascades. By inhibiting PTP1B, this compound is hypothesized to enhance the phosphorylation of these receptors and their downstream substrates, such as Insulin Receptor Substrate (IRS) proteins and Janus kinase 2 (JAK2).[5][6]
Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling.
AMPK and SREBP-1c Signaling Pathways
Enhanced insulin signaling due to PTP1B inhibition can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes (like glucose uptake and fatty acid oxidation) and inhibits anabolic processes (like lipogenesis).[7] One of the key downstream targets of AMPK is the sterol regulatory element-binding protein-1c (SREBP-1c), a major transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis. AMPK can phosphorylate and inhibit the processing of SREBP-1c, thereby reducing lipogenesis.[8]
Caption: this compound's inhibition of PTP1B may lead to AMPK activation and subsequent SREBP-1c inhibition.
Experimental Workflow for In Vitro and In Vivo Studies
A logical workflow is essential for systematically evaluating the therapeutic potential of this compound.
Caption: A workflow for investigating this compound in metabolic research.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro PTP1B Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)
This colorimetric assay is a standard method for screening PTP1B inhibitors.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include wells for a positive control (a known PTP1B inhibitor like suramin) and a negative control (DMSO vehicle).
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well and pre-incubate for 10 minutes at 37°C.[3]
-
Initiate the reaction by adding 40 µL of 4 mM pNPP to each well.[3]
-
Incubate the plate at 37°C for 30 minutes.[9]
-
Stop the reaction by adding 10 µL of 1 M NaOH.[9]
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based PTP1B Inhibition and Insulin Signaling Assay
This assay assesses the effect of this compound on PTP1B activity and insulin signaling in a cellular context.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-p-IR, anti-IR, anti-p-Akt, anti-Akt
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the phosphorylation levels of the insulin receptor (IR) and Akt.
Western Blot Analysis for p-AMPK and SREBP-1c
This protocol is used to determine the effect of this compound on the activation of AMPK and the expression of SREBP-1c.
Materials:
-
Cell or tissue lysates prepared as described above.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-SREBP-1c.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total AMPK and SREBP-1c, and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative protein expression and phosphorylation levels.[10][11]
In Vivo Oral Glucose Tolerance Test (OGTT) in a High-Fat Diet-Induced Obese Mouse Model
This in vivo experiment evaluates the effect of this compound on glucose metabolism in a disease-relevant animal model.
Materials:
-
High-fat diet (HFD)-induced obese mice.
-
This compound formulation for oral administration.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
Procedure:
-
Acclimatize HFD-fed mice and divide them into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle orally daily for a predetermined period (e.g., 4-8 weeks).
-
For the OGTT, fast the mice overnight (approximately 12-16 hours).[12]
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion and Future Directions
This compound presents a promising natural product scaffold for the development of novel therapeutics for metabolic disorders. Its potential to inhibit PTP1B warrants a thorough investigation of its efficacy and mechanism of action. Future research should focus on:
-
Quantitative analysis of PTP1B inhibition: Determining the IC50 and Ki values of this compound and its analogs.
-
Elucidating downstream signaling: Confirming the effects of this compound on AMPK activation and SREBP-1c inhibition in various cell types and in vivo.
-
In vivo efficacy studies: Conducting comprehensive studies in animal models of diabetes and obesity to evaluate the effects of this compound on glucose homeostasis, lipid metabolism, and body weight.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of this compound to determine its therapeutic potential.
This technical guide provides a foundational framework for researchers to explore the role of this compound in metabolic disorder research. The provided protocols and conceptual diagrams are intended to facilitate the design and execution of rigorous scientific investigations in this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioinformation.net [bioinformation.net]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Frontiers | Possible Integrative Actions of Leptin and Insulin Signaling in the Hypothalamus Targeting Energy Homeostasis [frontiersin.org]
- 7. Phosphorylation of AMPK by upstream kinases is required for activity in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. testmenu.com [testmenu.com]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
A Technical Guide to Preliminary Studies on Isopicropodophyllin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on Isopicropodophyllin, also known as Picropodophyllin (PPP). This compound is a cyclolignan and an epimer of podophyllotoxin that has demonstrated significant anti-cancer properties in various preclinical studies. This document synthesizes key findings on its mechanisms of action, summarizes quantitative data on its cytotoxic effects, details common experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanisms of this compound Cytotoxicity
Preliminary research has elucidated two primary, and potentially interconnected, mechanisms through which this compound exerts its cytotoxic effects on cancer cells: induction of cell cycle arrest at the G2/M phase leading to mitotic catastrophe, and the activation of apoptosis through multiple signaling cascades.
Mitotic Arrest and Microtubule Destabilization
A significant body of evidence suggests that this compound induces a potent G2/M phase cell cycle arrest.[1][2][3] This arrest is not merely a pause in the cell cycle but often leads to mitotic catastrophe, a form of cell death resulting from aberrant mitosis. The underlying mechanism is attributed to the compound's ability to interfere with microtubule dynamics.[1][3][4]
Specifically, this compound has been shown to:
-
Depolymerize Microtubules: It increases the concentration of soluble tubulin while decreasing the amount of tubulin associated with the mitotic spindle.[1][3]
-
Induce Monopolar Spindles: By preventing centrosome separation during mitotic entry, it leads to the formation of a monopolar mitotic spindle, which in turn causes a prometaphase arrest.[1][3]
-
Activate CDK1: The mitotic arrest is accompanied by the prominent activation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition and mitosis.[1]
Interestingly, while initially described as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), several studies have demonstrated that this G2/M arrest and microtubule-destabilizing effect can occur independently of IGF-1R signaling.[1][3][4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[5][6] This programmed cell death is triggered through several interconnected signaling pathways.
-
Mitochondrial (Intrinsic) Pathway: Studies in hepatocellular carcinoma cells show that this compound triggers the intrinsic apoptotic pathway.[5] This involves an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, leading to the release of cytochrome C from the mitochondria.[5] The released cytochrome C then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[5]
-
ROS-Mediated JNK/p38 MAPK Pathway: In esophageal squamous cell carcinoma cells, this compound has been found to induce apoptosis through the generation of reactive oxygen species (ROS).[6] The increase in intracellular ROS activates the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are key regulators of cellular stress responses and apoptosis.[6]
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values reported in selected studies.
| Cell Line | Cancer Type | Assay Type | Metric | Value | Treatment Duration | Reference |
| Human MCF-7 Breast Adenocarcinoma | Breast Cancer | In Vitro | LC50 | 17.6 ± 0.4 µM | 48 hours | [7] (for Pyrrolidinyl-DES, a related compound) |
| Human MCF-7 Breast Adenocarcinoma | Breast Cancer | In Vitro | LC50 | 19.7 ± 0.95 µM | 48 hours | [7] (for Piperidinyl-DES, a related compound) |
| Brine Shrimp Larvae | N/A (In Vivo Toxicity Screen) | In Vivo | ED50 | 7.9 ± 0.38 µM | 24 hours | [7] (for Piperidinyl-DES, a related compound) |
| Brine Shrimp Larvae | N/A (In Vivo Toxicity Screen) | In Vivo | ED50 | 15.6 ± 1.3 µM | 24 hours | [7] (for Pyrrolidinyl-DES, a related compound) |
| BT-549 | Triple-Negative Breast Cancer | In Vitro | IC50 | 0.011 - 7.22 µM (range) | 72 hours | [8] (for related lignans) |
| MDA-MB-231 | Triple-Negative Breast Cancer | In Vitro | IC50 | 0.011 - 7.22 µM (range) | 72 hours | [8] (for related lignans) |
| MCF-7 | ER-Positive Breast Cancer | In Vitro | IC50 | 0.011 - 7.22 µM (range) | 72 hours | [8] (for related lignans) |
Note: Some data points are for structurally related compounds as direct IC50 values for this compound were not available in the initial search results. This highlights the need for further direct quantitative studies.
Experimental Protocols
This section details the methodologies for key experiments used to assess the cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and the signaling pathways affected by this compound.
Caption: Workflow for assessing this compound cytotoxicity in vitro.
Caption: Pathway of this compound-induced mitotic catastrophe.
Caption: The mitochondrial pathway of this compound-induced apoptosis.
Caption: ROS-mediated JNK/p38 MAPK signaling in this compound cytotoxicity.
References
- 1. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Isopicropodophyllin: A Literature Review for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin is a lignan belonging to the podophyllotoxin family of natural products. Podophyllotoxin and its derivatives have long been recognized for their potent cytotoxic and anti-cancer properties, with some, like etoposide and teniposide, becoming established chemotherapeutic agents.[1][2][3][4] this compound, as a stereoisomer of picropodophyllin, is of significant interest to the cancer research community for its potential as a novel therapeutic agent. This technical guide provides a comprehensive review of the existing literature on this compound and its related compounds, focusing on its mechanism of action, effects on key signaling pathways, and relevant experimental data. Due to the limited availability of data specifically for this compound, this review incorporates findings from its closely related stereoisomer, picropodophyllin, and other podophyllotoxin derivatives to provide a broader context for its potential anti-cancer activities.
Core Mechanisms of Action
The primary anti-cancer mechanisms attributed to podophyllotoxin derivatives, and by extension, likely to this compound, are the inhibition of tubulin polymerization and the disruption of topoisomerase II activity. These actions effectively halt cell division and induce programmed cell death (apoptosis).
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Podophyllotoxin and its analogues bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[7] While direct evidence for this compound's binding is limited, a related compound, (+/-)-isopicrostegane, has been shown to inhibit microtubule assembly with an IC50 value of 5 µM.[8]
Inhibition of Topoisomerase II
Topoisomerase II is a nuclear enzyme critical for managing DNA topology during replication and transcription. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving tangles and supercoils.[1][9] Podophyllotoxin derivatives, such as etoposide, act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and DNA.[2][3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and subsequent apoptosis.[1]
Key Signaling Pathways
Emerging research indicates that the anti-cancer effects of podophyllotoxin derivatives are also mediated through the modulation of critical intracellular signaling pathways, primarily the PI3K/AKT and MAPK pathways.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] Dysregulation of this pathway is a common feature in many cancers, promoting uncontrolled cell growth and resistance to therapy.[11][12] Picropodophyllin, the stereoisomer of this compound, has been demonstrated to inhibit the PI3K/AKT signaling pathway in various cancer cell lines, including prostate and endometrial cancer.[13][14] This inhibition is often associated with the induction of apoptosis and cell cycle arrest.[13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[15][16] The MAPK pathway, which includes the ERK, JNK, and p38 subfamilies, is frequently hyperactivated in cancer, contributing to tumor progression and drug resistance.[17] While direct studies on this compound's effect on this pathway are lacking, the general role of podophyllotoxin derivatives in inducing cellular stress and apoptosis suggests a likely interaction with the stress-activated JNK and p38 MAPK pathways.[18]
Quantitative Data
Specific IC50 values for this compound against various cancer cell lines are not extensively reported in the current literature. However, data from related podophyllotoxin derivatives provide a valuable reference for its potential potency. The following table summarizes the cytotoxic activities of several podophyllotoxin analogues.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (+/-)-Isopicrostegane | - (Tubulin Assembly) | 5 | [8] |
| Deoxypodophyllotoxin Derivative A7 | MCF-7 (Breast) | 0.004 | [6] |
| Deoxypodophyllotoxin Derivative A8 | MCF-7 (Breast) | 0.004 | [6] |
| Polygamain | Various | Average 0.0527 | [19] |
| Podophyllotoxin Derivative 12h | Various | 1.2 - 22.8 | [19] |
| Acetylpodophyllotoxin | BT-549 (Breast) | 0.011 - 7.22 | [20] |
| Chalcone Derivative 44 | MCF-7 (Breast) | 0.04 | [5] |
| Chalcone Derivative 47 | - (Tubulin Polymerization) | 1.6 | [5] |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the literature for evaluating the anti-cancer properties of compounds like this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Methodology:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), and the test compound (this compound).
-
Procedure:
-
Tubulin is kept on ice to prevent spontaneous polymerization.
-
The reaction mixture containing tubulin, GTP, and polymerization buffer is prepared in a 96-well plate.
-
The test compound at various concentrations is added to the wells.
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time using a plate reader. An increase in absorbance indicates microtubule formation.
-
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. IC50 values for inhibition of polymerization can be determined.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, typically by measuring the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).
Methodology:
-
Reagents: Supercoiled plasmid DNA (e.g., pBR322) or kDNA, purified human topoisomerase IIα, reaction buffer, ATP, and the test compound.
-
Procedure:
-
The reaction mixture containing DNA, topoisomerase II, and reaction buffer is prepared.
-
The test compound at various concentrations is added.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
-
Data Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
Cell Cycle Analysis
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound for a specified time.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate mitotic arrest.
Apoptosis Assay
This assay uses Annexin V and propidium iodide (PI) staining followed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells are treated with this compound.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
While direct and extensive research on this compound is still in its early stages, the available literature on its stereoisomer, picropodophyllin, and the broader class of podophyllotoxin derivatives provides a strong foundation for its potential as a potent anti-cancer agent. The primary mechanisms of action are likely to be the inhibition of tubulin polymerization and topoisomerase II, leading to cell cycle arrest and apoptosis. Furthermore, its ability to modulate key signaling pathways such as PI3K/AKT and potentially MAPK suggests a multi-faceted approach to cancer therapy.
Future research should focus on:
-
Direct evaluation of this compound's activity: Comprehensive studies are needed to determine the specific IC50 values of this compound against a wide panel of cancer cell lines.
-
Elucidation of specific signaling interactions: In-depth investigation into the precise effects of this compound on the PI3K/AKT, MAPK, and other relevant signaling pathways is crucial.
-
In vivo studies: Preclinical animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Structure-activity relationship studies: Synthesis and evaluation of this compound analogues could lead to the development of more potent and selective anti-cancer agents.
References
- 1. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 3. Topoisomerase inhibitors. A review of their therapeutic potential in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological activity of tubulin inhibitors based on the structure of deoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of podophyllin congeners that inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picropodophyllin Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Picropodophyllin inhibits type I endometrial cancer cell proliferation via disruption of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. Inhibition of Raf-MEK-ERK and Hypoxia pathways by Phyllanthus prevents metastasis in human lung (A549) cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
understanding the stereochemistry of Isopicropodophyllin
An in-depth analysis of the stereochemistry of Isopicropodophyllin remains challenging due to the limited publicly available data. While the general structure is known, specific, experimentally determined data on its absolute configuration, such as X-ray crystallography and specific rotation values, are not readily found in comprehensive public databases. This guide, therefore, synthesizes the available information on the broader family of podophyllotoxin isomers to infer and discuss the stereochemical aspects of this compound, tailored for a scientific audience.
Core Stereochemical Features
This compound is a diastereomer of podophyllotoxin, a well-known lignan isolated from the roots and rhizomes of Podophyllum species. The core structure of these compounds is a tetracyclic lignan skeleton. The stereochemistry of these molecules is defined by the relative and absolute configurations of the chiral centers on the fused ring system.
For the related compound, picropodophyllin, the absolute configuration has been determined as (5R, 5aS, 8aR, 9R)-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6(8H)-one. It is crucial to note that this compound is an isomer of picropodophyllin, and while they share the same molecular formula and connectivity, they differ in the spatial arrangement at one or more stereocenters. The precise nature of this isomeric difference for this compound requires dedicated experimental determination.
Determination of Stereochemistry: Methodologies
The definitive assignment of stereochemistry for a complex molecule like this compound relies on a combination of spectroscopic and analytical techniques.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous information about the absolute configuration of all chiral centers.[1][2] This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. The Flack parameter, derived from the analysis of Bijvoet pairs in the diffraction data, is a critical value for confirming the absolute stereochemistry of a chiral molecule.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Crystallization is induced by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A single, well-formed crystal of appropriate size is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected as a series of images at different crystal orientations.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous dispersion effects, leading to the calculation of the Flack parameter. A value close to zero confirms the assigned stereochemistry.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the relative stereochemistry of a molecule by identifying protons that are close in space. Chiral derivatizing agents or chiral shift reagents can be used to differentiate between enantiomers and assist in the assignment of absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3][4] The resulting spectrum is highly sensitive to the stereochemical arrangement of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by computational methods.[5][6]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable, transparent solvent.
-
Instrument Setup: A CD spectropolarimeter is calibrated, and the desired parameters (wavelength range, bandwidth, temperature) are set.
-
Baseline Correction: A baseline spectrum is recorded with the solvent alone to account for any background absorbance.
-
Sample Measurement: The sample cuvette is placed in the instrument, and the CD spectrum is recorded.
-
Data Analysis: The measured CD signal (ellipticity) is converted to molar ellipticity. The spectrum is then analyzed to identify characteristic features and compared with reference data to assign the absolute configuration.
Logical Workflow for Stereochemical Determination
The logical flow for the complete stereochemical elucidation of this compound would involve a multi-step process, beginning with isolation and purification, followed by a combination of spectroscopic and crystallographic analyses.
Caption: Workflow for the determination of the absolute stereochemistry of this compound.
Quantitative Data
Due to the lack of specific experimental data for this compound in the public domain, a table of quantitative data cannot be provided at this time. For a comprehensive analysis, the following data would need to be experimentally determined:
| Parameter | Value | Method |
| Specific Rotation ([α]D) | To be determined | Polarimetry |
| Melting Point | To be determined | Differential Scanning Calorimetry |
| Crystallographic Data | ||
| Crystal System | To be determined | X-ray Diffraction |
| Space Group | To be determined | X-ray Diffraction |
| Flack Parameter | To be determined | X-ray Diffraction |
Conclusion
A complete understanding of the stereochemistry of this compound is essential for its potential development as a therapeutic agent, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. While information on the related compound picropodophyllin provides a strong starting point, a definitive guide on the stereochemistry of this compound necessitates further dedicated experimental investigation, primarily through single-crystal X-ray crystallography and chiroptical methods like circular dichroism. The methodologies and workflow outlined in this guide provide a clear path for researchers to undertake such a study.
References
- 1. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular Dichroism Spectroscopy in Drug Discovery and Biologics Development - Creative Proteomics [iaanalysis.com]
- 5. mdpi.com [mdpi.com]
- 6. spark904.nl [spark904.nl]
Isopicropodophyllin Derivatives: A Technical Guide to Their Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a naturally occurring lignan and an epimer of picropodophyllin, serves as a crucial scaffold in the development of novel therapeutic agents. Its structural similarity to podophyllotoxin, a well-known cytotoxic agent, has spurred extensive research into the synthesis and biological evaluation of its derivatives. This technical guide provides an in-depth overview of the core properties of this compound derivatives, focusing on their anticancer and antiviral activities, mechanisms of action, and structure-activity relationships. The information presented herein is intended to support researchers and drug development professionals in the exploration of this promising class of compounds.
Core Properties of this compound Derivatives
This compound and its analogues exhibit a range of biological activities, primarily centered on their potent cytotoxic and antiviral effects. These properties are intrinsically linked to their chemical structures, and subtle modifications can lead to significant changes in their biological profiles.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their primary mechanisms of action involve the disruption of microtubule dynamics and the inhibition of topoisomerase II, both of which are critical for cell division.
Mechanism of Action: Tubulin Polymerization Inhibition
Similar to their podophyllotoxin counterparts, many this compound derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[1] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these derivatives prevent the formation of functional microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[2][3]
Mechanism of Action: Topoisomerase II Inhibition
Certain modifications to the this compound scaffold can shift the primary mechanism of action from tubulin inhibition to the inhibition of topoisomerase II.[1][4] Topoisomerase II is an enzyme that plays a crucial role in managing DNA topology by creating transient double-strand breaks to allow for DNA replication and transcription. This compound derivatives that act as topoisomerase II poisons stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA strand breaks and ultimately, cell death.[4][5]
The following diagram illustrates the dual mechanisms of action of this compound derivatives in cancer cells.
Figure 1. Dual anticancer mechanisms of this compound derivatives.
Quantitative Anticancer Activity Data
While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, data from closely related podophyllotoxin derivatives provide valuable insights into their potential potency. The following table summarizes representative IC50 values for podophyllotoxin analogues against various human cancer cell lines. It is important to note that these values can vary depending on the specific derivative and the cell line being tested.
| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin Analogue | Etoposide (VP-16) | K562 | >20 | [6] |
| Podophyllotoxin Analogue | 4β-N-...-amine]-4-desoxy-podophyllotoxin (9l) | HeLa | 7.93 | [6] |
| Podophyllotoxin Analogue | 4β-N-...-amine]-4-desoxy-podophyllotoxin (9l) | K562 | 6.42 | [6] |
| Podophyllotoxin Analogue | 4β-N-...-amine]-4-desoxy-podophyllotoxin (9l) | K562/A02 (resistant) | 6.89 | [6] |
| Podophyllotoxin-imidazolium salt | a6 | HCT-116 | 0.04 | [2] |
| Podophyllotoxin-imidazolium salt | a6 | HepG2 | 0.07 | [2] |
| Podophyllotoxin-imidazolium salt | a6 | A-549 | 0.29 | [2] |
| Podophyllotoxin-imidazolium salt | a6 | MDA-MB-231 | 0.11 | [2] |
Antiviral Activity
The antiviral potential of this compound derivatives is an emerging area of research. While comprehensive data is limited, the structural relationship to other lignans with known antiviral properties suggests that these compounds may be effective against a range of viruses.[1] The mechanisms of antiviral action are likely diverse and may involve the inhibition of viral entry, replication, or other essential viral processes. Further investigation is required to fully elucidate the antiviral spectrum and mechanisms of this compound derivatives.
Quantitative Antiviral Activity Data
Specific EC50 values for this compound derivatives against viral targets are not widely available in the current literature. However, studies on other natural product derivatives provide a framework for how such data would be presented. For instance, studies on isoquinolone and flavonoid derivatives have reported EC50 values against various influenza and coronaviruses.[7][8]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and biological evaluation of this compound derivatives. The following sections provide generalized procedures for key experiments, based on methodologies reported for podophyllotoxin and related compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available podophyllotoxin or its isomers. A common strategy involves the modification of the C4 position of the lactone ring.
General Procedure for the Synthesis of 4β-Amino Derivatives:
-
Starting Material: Podophyllotoxin or a suitable isomer.
-
Activation: The hydroxyl group at the C4 position is often activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution.
-
Nucleophilic Substitution: The activated intermediate is reacted with a primary or secondary amine to introduce the desired amino group at the 4β position.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography.
The following workflow illustrates the general synthesis of 4β-amino derivatives.
Figure 2. General workflow for the synthesis of 4β-amino podophyllotoxin derivatives.
Biological Evaluation Protocols
Tubulin Polymerization Assay:
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, polymerization buffer, and the test compound.
-
Procedure: Tubulin is incubated with GTP and the test compound at 37°C.
-
Measurement: The increase in turbidity (optical density) at 340 nm is monitored over time using a spectrophotometer. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibition.[9][10]
Topoisomerase II Inhibition Assay:
This assay determines the effect of a compound on the activity of topoisomerase II.
-
Reagents: Supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, ATP, reaction buffer, and the test compound.
-
Procedure: The supercoiled DNA is incubated with topoisomerase II and the test compound in the presence of ATP at 37°C.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Topoisomerase II relaxes the supercoiled DNA into a relaxed form. Inhibitors can either prevent this relaxation (catalytic inhibitors) or trap the enzyme-DNA complex, leading to linearized DNA (poisons).[5][11]
The workflow for a topoisomerase II relaxation assay is depicted below.
Figure 3. Workflow for a topoisomerase II relaxation assay.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and stereochemistry influence their potency and mechanism of action.
Key Structural Features Influencing Activity:
-
The Lactone Ring: The stereochemistry at the C4 position of the lactone ring is crucial. The picropodophyllin series, with a trans-fused lactone, is generally more potent as tubulin inhibitors than the podophyllotoxin series with a cis-fused lactone. The stereochemistry of this compound derivatives at this position is a key determinant of their biological activity.
-
The E-ring (Pendant Phenyl Ring): The substitution pattern on the pendant phenyl ring significantly impacts activity. The presence of a 4'-hydroxyl group is often associated with topoisomerase II inhibitory activity, as seen in etoposide.
-
Modifications at the C4 Position: Introduction of various substituents at the C4 position, particularly amino groups, has been a successful strategy to enhance anticancer activity and overcome drug resistance.[6]
The following diagram illustrates the key regions of the this compound scaffold that are important for its biological activity.
Figure 4. Key structural features influencing the activity of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antiviral therapies. Their diverse mechanisms of action, primarily targeting tubulin and topoisomerase II, provide multiple avenues for therapeutic intervention. The ongoing exploration of their structure-activity relationships will undoubtedly lead to the design and synthesis of more potent and selective drug candidates. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic applications of this compound and its analogues. Further research is warranted to fully characterize the biological profile of a broader range of these derivatives and to translate their preclinical potential into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Novel Podophyllotoxin Derivatives as Potential Tubulin Inhibitors: Design, Synthesis, and Antiproliferative Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In Silico Modeling of Isopicropodophyllin Binding Sites: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, a stereoisomer of the naturally occurring lignan picropodophyllin, represents a promising scaffold for the development of novel anticancer agents. As a derivative of podophyllotoxin, its mechanism of action is primarily attributed to the inhibition of tubulin polymerization and the disruption of topoisomerase II activity, crucial processes in cell division. This technical guide provides an in-depth overview of the in silico methodologies employed to investigate the binding interactions of this compound and its analogs with these key protein targets. We will delve into the specifics of molecular docking and molecular dynamics simulations, present quantitative binding data from various studies on related compounds, and outline detailed experimental protocols to facilitate further research in this domain.
Introduction
Podophyllotoxin and its derivatives have long been a cornerstone in cancer chemotherapy.[1] While compounds like etoposide and teniposide, which are derivatives of podophyllotoxin, are established topoisomerase II inhibitors, the parent compound podophyllotoxin itself is a potent inhibitor of tubulin polymerization.[1][2] this compound, as part of this family of compounds, is of significant interest for its potential dual inhibitory action and for serving as a template for the design of next-generation anticancer drugs with improved efficacy and reduced toxicity.[3]
Computational, or in silico, modeling offers a powerful and cost-effective approach to elucidate the molecular mechanisms underlying the bioactivity of these compounds.[4] By simulating the interactions between small molecules and their protein targets at an atomic level, we can predict binding affinities, identify key interacting residues, and guide the rational design of more potent and selective inhibitors.[4] This guide will focus on the in silico analysis of this compound's binding to its primary targets: β-tubulin and topoisomerase II.
Target Proteins and Binding Sites
β-Tubulin
Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5] The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drugs.[5] Podophyllotoxin and its analogs are known to bind to the colchicine-binding site on β-tubulin, which is located at the interface between the α and β subunits.[3][6] This binding event inhibits the polymerization of tubulin dimers into microtubules.[1]
Topoisomerase II
Topoisomerase II is a nuclear enzyme that plays a critical role in managing DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA.[7] This activity is vital for DNA replication, transcription, and chromosome segregation.[7] Etoposide, a well-known derivative of podophyllotoxin, functions by stabilizing the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[1]
In Silico Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This method is instrumental in virtual screening and for understanding the binding mode of a ligand.
-
Protein Preparation:
-
Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). Recommended structures include PDB ID: 1SA0 or 4O2B for tubulin (in complex with a colchicine-site inhibitor) and PDB ID: 3QX3 or 5GWK for topoisomerase II (in complex with etoposide).[8][9]
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software such as UCSF Chimera or Discovery Studio.
-
Add polar hydrogens and assign appropriate atom types and charges using a force field like CHARMm or AMBER.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder like ChemDraw or Avogadro.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize molecular docking software such as AutoDock Vina, Glide, or CDOCKER.[8]
-
Define the grid box to encompass the entire binding site.
-
Perform the docking simulation using standard parameters (e.g., for AutoDock Vina, an exhaustiveness of 8 is typically sufficient).
-
Analyze the resulting docking poses based on their binding energy scores and the interactions with the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[10] This method can be used to assess the stability of the docked complex and to calculate binding free energies.
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Utilize a molecular dynamics package such as GROMACS, AMBER, or NAMD.
-
-
Simulation Parameters:
-
Employ a suitable force field (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand).
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble.
-
Equilibrate the system under NPT (constant pressure) ensemble until the density and temperature have stabilized.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.[3]
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and other non-covalent interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Quantitative Data Summary
The following tables summarize quantitative data from in silico studies on podophyllotoxin derivatives, which can serve as a reference for expected values in studies involving this compound.
Table 1: Molecular Docking Binding Energies of Podophyllotoxin Derivatives
| Compound Class | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
| Fluorinated Podophyllotoxin Derivatives | Topoisomerase II | 3QX3 | Not Specified | Acceptable values reported | [9] |
| Styrylquinoline Derivative | Tubulin | 4O2B | MOE 2015.10 | -9.759 | [10] |
| Podophyllotoxin Analogs | Topoisomerase II | Not Specified | Glide, GOLD, FlexX | Linear correlation with IC50 | [11] |
| Steroidal Drugs | Topoisomerase IIA | Not Specified | Not Specified | -7.05 (for Exemestane) | [12] |
| Acridine/Sulfonamide Hybrids | Topoisomerase IIα | 5GWK | Not Specified | -7.508 to -5.285 | [13] |
Table 2: In Vitro Cytotoxicity Data for Podophyllotoxin Derivatives (for context)
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluorinated Derivative 8a | KB, HepG2, A549, MCF7 | 0.58 - 3.17 | [9] |
| Podophyllotoxin–EGCG Hybrid 32-IIb | A549 | 2.2 | [1] |
| Tetrahydrocurcumin–Podophyllotoxin Hybrid 34a | HCT 116 | 18 | [1] |
Visualization of Pathways and Workflows
Signaling Pathways
The inhibition of tubulin and topoisomerase II by this compound and its analogs ultimately leads to cell cycle arrest and apoptosis. The following diagram illustrates this general pathway.
References
- 1. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin analogs: effects on DNA topoisomerase II, tubulin polymerization, human tumor KB cells, and their VP-16-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into podophyllotoxin lactone features: New cyclolignans as potential dual tubulin‐topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. In Silico Study of a Small Bioactive Molecule Targeting Topoisomerase II and P53-MDM2 Complex in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maxwellsci.com [maxwellsci.com]
- 12. Structural Recognition and Binding Pattern Analysis of Human Topoisomerase II Alpha with Steroidal Drugs: In Silico Study to Switchover the Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Isopicropodophyllin's Role in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, also known as picropodophyllin (PPP), is a lignan with demonstrated anticancer properties. A significant aspect of its mechanism of action is the induction of cell cycle arrest, primarily at the G2/M phase. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to investigate the effects of this compound on the cell cycle. Quantitative data from various studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research in this area.
Introduction
This compound is a stereoisomer of podophyllophyllotoxin and has been investigated for its potential as a therapeutic agent in various cancers. While initially explored as an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), recent evidence strongly suggests that its primary anticancer effects, including the induction of cell cycle arrest, are mediated through an IGF-1R-independent mechanism. This guide focuses on the core role of this compound in disrupting the cell cycle, a critical process in cancer cell proliferation.
Mechanism of Action: G2/M Arrest via Microtubule Destabilization
This compound exerts its effect on the cell cycle by inducing a robust arrest in the G2/M phase.[1][2] This arrest is not a consequence of IGF-1R inhibition but rather stems from its ability to interfere with microtubule dynamics.[1] this compound treatment leads to the depolymerization of microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation during mitosis.[1] The disruption of microtubule formation prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase.
The key molecular players in the G2/M transition, Cyclin B1 and Cyclin-dependent kinase 1 (CDK1), are significantly affected by this compound treatment. Studies have shown that treatment with this compound leads to an increase in the levels of Cyclin B1 and the activation of the Cyclin B1/CDK1 complex.[1][3] This activation, paradoxically, is a hallmark of mitotic entry, suggesting that cells are attempting to enter mitosis but are blocked due to the compromised microtubule network, resulting in a mitotic arrest.
Quantitative Data
Cytotoxicity: IC50 Values
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H2452/PEM | Pemetrexed-resistant Malignant Pleural Mesothelioma | ~0.7 | 72 | [4] |
| 211H/PEM | Pemetrexed-resistant Malignant Pleural Mesothelioma | ~0.6 | 48 | [4] |
| 231Br | Brain-seeking Breast Cancer | Not specified | 48 | [2] |
| BT474Br3 | Brain-seeking Breast Cancer | Not specified | 48 | [2] |
| T98 | Glioblastoma | Not specified | 72 | [5] |
| U87 | Glioblastoma | Not specified | 72 | [5] |
| HTB-26 | Breast Cancer | 10-50 | Not specified | [6] |
| PC-3 | Pancreatic Cancer | 10-50 | Not specified | [6] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Not specified | [6] |
Cell Cycle Arrest
Treatment with this compound leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.
| Cell Line | Concentration (µM) | Treatment Duration (h) | % of Cells in G2/M (approx.) | Reference |
| HepG2 | 0.5 | 16-24 | ~40-50% | [1] |
| Hep3B | 0.5 | 16-24 | ~35-45% | [1] |
| Huh7 | 0.5 | 16-24 | ~30-40% | [1] |
| 231Br | 1 µg/mL | 48 | 86% increase | [2] |
| BT474Br3 | 1 µg/mL | 48 | 35% increase | [2] |
| T98 | 0.5 | 16 | ~40% | [5] |
| U87 | 0.5 | 16 | ~35% | [5] |
| 211H/PEM | Not specified | Not specified | G2/M arrest | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Signaling pathway of this compound-induced G2/M arrest.
Experimental Workflow for Investigating this compound's Effects
Caption: Experimental workflow for this compound studies.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound at desired concentrations for specific time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cyclin B1 and CDK1
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Tubulin Polymerization Assay
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., G-PEM buffer).
-
Compound Addition: Add this compound at various concentrations or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and immediately place it in a spectrophotometer set to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to assess the inhibitory effect of this compound on tubulin polymerization.[7][8][9]
Conclusion
This compound effectively induces cell cycle arrest at the G2/M phase in various cancer cell lines. This biological activity is primarily attributed to its ability to disrupt microtubule polymerization, a mechanism that is independent of its previously reported effects on the IGF-1R signaling pathway. The consequent mitotic arrest is associated with the activation of the Cyclin B1/CDK1 complex. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the anticancer potential of this compound and similar microtubule-targeting agents.
References
- 1. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
An Initial Investigation into the Antiviral Properties of Isopicropodophyllin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Isopicropodophyllin, a lignan belonging to the podophyllotoxin family, presents a compelling yet underexplored candidate for antiviral drug discovery. While direct research into its antiviral activity is nascent, the well-documented antiviral properties of its parent compound, podophyllotoxin, and the biological activities of its stereoisomer, picropodophyllin, provide a strong rationale for a thorough investigation. This technical guide outlines a proposed initial research framework to systematically evaluate the antiviral potential of this compound. It details hypothesized mechanisms of action, comprehensive experimental protocols, and exemplary data representations to guide researchers in this emergent area. The central hypothesis is that this compound may interfere with viral replication by disrupting host cell microtubule dynamics, a mechanism observed in related lignans.
Introduction: The Rationale for Investigating this compound
This compound is a naturally occurring cyclolignan, a class of compounds that has yielded clinically significant therapeutic agents. It is a stereoisomer of picropodophyllin and an epimer of the well-known antiviral and antineoplastic agent, podophyllotoxin.[1][2] Podophyllotoxin has demonstrated efficacy against various viruses, including Herpes Simplex Virus (HSV) and measles virus, primarily by inhibiting microtubule polymerization, which is crucial for the formation of the mitotic spindle and the maintenance of the cytoskeleton.[3][4] Many viruses rely on a functional cytoskeleton for various stages of their life cycle, including entry, intracellular transport of viral components, and assembly.[3][4]
Picropodophyllin, while more extensively studied as an inhibitor of the Insulin-like growth factor-1 receptor (IGF-1R) in cancer, has also been shown to affect microtubule organization.[5][6][7] However, one study indicated that picropodophyllotoxin was inactive against measles and HSV-1 at the concentrations tested, highlighting that subtle stereochemical differences can lead to significant variations in biological activity.[2] This underscores the importance of empirically evaluating each stereoisomer, such as this compound, for its unique therapeutic potential.
This guide proposes a structured investigation into the antiviral properties of this compound, focusing on its potential to inhibit viral replication through the disruption of host cell microtubules.
Proposed Mechanism of Action
Based on the known mechanism of podophyllotoxin, it is hypothesized that this compound may exert its antiviral effects by binding to tubulin, the protein subunit of microtubules. This interaction could disrupt the dynamic instability of microtubules, leading to a dysfunctional cytoskeleton. Consequently, viruses that depend on microtubule-mediated transport for the delivery of their genetic material to the nucleus for replication would be inhibited. This proposed mechanism is depicted in the signaling pathway diagram below.
References
- 1. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation of the antiviral activity of Podophyllum peltatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies to show that with podophyllotoxin the early replicative stages of herpes simplex virus type 1 depend upon functional cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isopicropodophyllin Extraction from Podophyllum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin is a naturally occurring lignan found in plants of the Podophyllum genus, such as Podophyllum hexandrum and Podophyllum emodi. It is an isomer of picropodophyllin and exhibits significant biological activities, including potential anticancer properties. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from Podophyllum species. The methodologies outlined are intended to guide researchers in obtaining high-purity this compound for further investigation and drug development.
Extraction of this compound
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques, from conventional solvent extraction to modern microwave and ultrasound-assisted methods, can be employed. The choice of method will depend on the available equipment, desired scale of extraction, and the required purity of the final product.
Quantitative Data on Extraction Methods
The yield of this compound is significantly influenced by the extraction technique and the solvent system used. The following table summarizes a comparison of different methods based on available literature.
| Extraction Method | Plant Material | Solvent(s) | This compound Yield (% of extract) | Reference |
| Soxhlet Extraction | Podophyllum hexandrum rhizomes | Methanol | 24.49% | [1][2] |
| Supercritical Fluid Extraction (SFE) | Podophyllum hexandrum rhizomes | CO2 with ethyl acetate as modifier | 1.51% | [2] |
Note: While specific yield data for this compound using Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are limited in the reviewed literature, these methods have been shown to be effective for the extraction of the related lignan, podophyllotoxin. It is reasonable to infer that these methods would also be effective for this compound. Researchers are encouraged to optimize these methods for this compound extraction.
Experimental Protocols for Extraction
This conventional method is thorough but can be time-consuming and may degrade thermolabile compounds.
Materials:
-
Dried and powdered Podophyllum rhizomes
-
Methanol (analytical grade)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 20-30 g of dried, powdered Podophyllum rhizome material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill a round-bottom flask with 250-300 mL of methanol.
-
Assemble the Soxhlet apparatus and connect it to a condenser with a continuous flow of cold water.
-
Heat the methanol in the round-bottom flask using a heating mantle to a temperature that allows for gentle boiling.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool down.
-
Concentrate the methanolic extract using a rotary evaporator under reduced pressure to obtain the crude extract.
A simple and gentle extraction method suitable for thermolabile compounds.
Materials:
-
Dried and powdered Podophyllum rhizomes
-
Ethanol (95%)
-
Erlenmeyer flask with a stopper
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 50 g of dried, powdered Podophyllum rhizome material and place it in a 500 mL Erlenmeyer flask.
-
Add 250 mL of 95% ethanol to the flask, ensuring the plant material is fully submerged.
-
Stopper the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48-72 hours.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude extract.
A rapid and efficient method that uses ultrasonic waves to enhance extraction.
Materials:
-
Dried and powdered Podophyllum rhizomes
-
Ethanol (70%)
-
Beaker or extraction vessel
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Place 10 g of dried, powdered Podophyllum rhizome material into a 250 mL beaker.
-
Add 100 mL of 70% ethanol to the beaker.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30-40 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant (the extract).
-
Repeat the extraction process on the pellet with fresh solvent to maximize yield.
-
Combine the supernatants and concentrate the extract using a rotary evaporator.
A green and rapid extraction technique that utilizes microwave energy.
Materials:
-
Dried and powdered Podophyllum rhizomes
-
Ethanol (75%)
-
Microwave extraction vessel
-
Microwave extractor system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 5 g of dried, powdered Podophyllum rhizome material into a microwave extraction vessel.
-
Add 50 mL of 75% ethanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 400-500 W), temperature (e.g., 60°C), and time (e.g., 10-15 minutes).
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract obtained from any of the above methods will be a complex mixture of compounds. Further purification is necessary to isolate this compound. Column chromatography is a widely used and effective method for this purpose.
Protocol 5: Column Chromatography
Materials:
-
Crude Podophyllum extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Cotton wool or glass wool
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the glass column.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack uniformly without air bubbles.
-
Allow the excess hexane to drain until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Collect the eluting solvent in fractions of equal volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Fractions containing the same compound (as indicated by the same Rf value) are pooled together.
-
-
Isolation:
-
The pooled fractions containing the pure this compound are concentrated using a rotary evaporator.
-
Protocol 6: Crystallization
For obtaining high-purity crystalline this compound.
Materials:
-
Purified this compound from column chromatography
-
Suitable solvent for crystallization (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate-hexane)
-
Beaker or flask
-
Hot plate
-
Filter paper
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
For further crystallization, the solution can be placed in a refrigerator or freezer.
-
Once crystals have formed, collect them by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or under vacuum.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound.
Protocol 7: HPLC Analysis
Materials:
-
This compound standard
-
Crude extract or purified sample
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract or purified sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Signaling Pathway of Picropodophyllin (Isomer of this compound)
Picropodophyllin, an isomer of this compound, is known to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R), which in turn affects downstream signaling pathways like the PI3K/Akt pathway, crucial for cell survival and proliferation.
Caption: Inhibition of the IGF-1R signaling pathway by picropodophyllin.
References
Application Note and Protocol for the Purification of Isopicropodophyllin by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin is a lignan of significant interest in pharmaceutical research due to its potential therapeutic activities. As an epimer of Picropodophyllin, which itself is an isomer of the well-known cytotoxic agent Podophyllotoxin, the precise separation and purification of this compound are crucial for accurate biological evaluation and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient method for the purification of this compound from complex mixtures, such as plant extracts or synthetic reaction products. This document provides a detailed protocol for the purification of this compound using preparative HPLC, ensuring high purity and yield.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective HPLC purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₈ | N/A |
| Molecular Weight | 414.41 g/mol | N/A |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, acetonitrile, and other organic solvents | General knowledge |
| UV λmax | ~290 nm | General knowledge |
Experimental Protocol: Preparative HPLC Purification of this compound
This protocol outlines the methodology for the purification of this compound from a crude mixture. The method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity.
Materials and Reagents
-
Crude this compound extract or synthetic mixture
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
Diode array detector (DAD) or UV-Vis detector
-
Fraction collector
-
-
Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical C18 reversed-phase column for purity analysis (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer (optional)
Sample Preparation
-
Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase solvent (e.g., Methanol/Water mixture).
-
Ensure complete dissolution. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Preparative HPLC Method
The following parameters can be used as a starting point and should be optimized for the specific crude mixture and HPLC system.
| Parameter | Condition |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 50-80% B over 30 minutes (This is a starting point and should be optimized based on analytical scale separation) |
| Flow Rate | 15-25 mL/min (adjust based on column dimensions and pressure limits) |
| Column Temperature | 25 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Purification Procedure
-
Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 50% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified.
-
Monitor the chromatogram in real-time. This compound should elute as a distinct peak. The retention time will be dependent on the exact conditions and the specific C18 column used. Based on analytical separations of similar compounds, the elution order is typically Podophyllotoxin, followed by Picropodophyllin, and then this compound due to differences in polarity.
-
Set the fraction collector to collect the peak corresponding to this compound. Time-based or peak-based fraction collection can be used.
-
After the run is complete, wash the column with a high percentage of the organic solvent (e.g., 95% B) to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Post-Purification Processing
-
Combine the collected fractions containing pure this compound.
-
Remove the organic solvent (Methanol or Acetonitrile) using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.
Purity Analysis
The purity of the collected fractions should be assessed using analytical HPLC.
| Parameter | Condition |
| Column | Analytical C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 50-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10-20 µL |
The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Data Presentation
The following table summarizes the expected quantitative data from the purification process. The values are illustrative and will vary depending on the starting material and the specifics of the experimental setup.
| Parameter | Expected Value |
| Retention Time (Analytical) | ~15-20 min |
| Purity (Post-Purification) | >98% |
| Yield | Dependent on the concentration of this compound in the crude mixture |
| Recovery | >90% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification by HPLC.
Logical Relationship of Podophyllotoxin and its Isomers
Caption: Isomeric Relationship of Podophyllotoxin Derivatives.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using preparative HPLC. The described method, when optimized, can yield highly pure this compound suitable for further research and development. Adherence to good chromatographic practices is essential for achieving reproducible and high-quality results.
Application Notes and Protocols for the Semi-synthesis of Isopicropodophyllin from Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podophyllotoxin, a naturally occurring aryltetralin lignan, is a potent antimitotic agent that inhibits tubulin polymerization. However, its clinical use is limited by its toxicity. Isopicropodophyllin, the C-2 epimer of podophyllotoxin, represents a structurally related compound with a different stereochemical orientation at the lactone ring junction, leading to a cis-lactone fusion, which is thermodynamically more stable than the trans-fusion in podophyllotoxin. The semi-synthesis of this compound from readily available podophyllotoxin is a critical process for accessing this isomer for further biological evaluation and as a starting material for the development of novel therapeutic agents. This document provides detailed protocols for the base-catalyzed epimerization of podophyllotoxin to this compound.
Physicochemical Data Comparison
The following table summarizes the key physicochemical properties of podophyllotoxin and its epimer, this compound.
| Property | Podophyllotoxin | This compound |
| Molecular Formula | C₂₂H₂₂O₈ | C₂₂H₂₂O₈ |
| Molecular Weight | 414.41 g/mol | 414.41 g/mol |
| Melting Point | 183-184 °C[1][2] | ~228 °C |
| Specific Optical Rotation ([α]D) | -132.7° (in chloroform)[1] | +9.4° (in chloroform) |
| Lactone Ring Fusion | trans | cis |
Reaction Pathway
The semi-synthesis of this compound from podophyllotoxin proceeds via a base-catalyzed epimerization at the C-2 position. The trans-fused lactone ring in podophyllotoxin is thermodynamically less stable than the cis-fused lactone in this compound.[3] In the presence of a base, such as sodium methoxide, an enolate intermediate is formed at the C-2 position. Subsequent reprotonation leads to the formation of the more stable cis-lactone isomer, this compound.
Figure 1: Reaction pathway for the epimerization of podophyllotoxin.
Experimental Protocol: Semi-synthesis of this compound
This protocol details the procedure for the epimerization of podophyllotoxin to this compound using sodium methoxide in methanol.
Materials and Reagents
-
Podophyllotoxin (≥98% purity)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Workflow
Figure 2: Workflow for the synthesis and purification of this compound.
Procedure
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve podophyllotoxin (1.0 g, 2.41 mmol) in anhydrous methanol (50 mL).
-
To this solution, add sodium methoxide (0.13 g, 2.41 mmol) in one portion.
-
Attach a reflux condenser and heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 2-4 hours. The product, this compound, will have a different Rf value than the starting material, podophyllotoxin.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.
-
Remove the methanol using a rotary evaporator.
-
To the resulting residue, add dichloromethane (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Pack a column with silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product as indicated by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to afford this compound as a white solid.
-
-
Characterization:
-
Determine the yield of the purified this compound.
-
Characterize the product by measuring its melting point and specific optical rotation and comparing the values to the literature.
-
Safety Precautions
-
Podophyllotoxin and its derivatives are cytotoxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Perform all manipulations in a well-ventilated fume hood.
-
Sodium methoxide is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Organic solvents are flammable. Avoid open flames and use proper grounding.
Conclusion
This protocol provides a reliable method for the semi-synthesis of this compound from podophyllotoxin. The base-catalyzed epimerization is an efficient transformation that allows for the preparation of the thermodynamically more stable cis-lactone isomer. The availability of this protocol will facilitate further research into the biological activities of this compound and its potential as a scaffold for the development of new therapeutic agents.
References
Application Notes and Protocols for the Quantification of Isopicropodophyllin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Isopicropodophyllin, a key lignan with significant pharmacological interest. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to be adaptable for various research and quality control applications, from raw material testing to pharmacokinetic studies.
Introduction to this compound Analysis
This compound is a naturally occurring aryltetralin lignan and an epimer of podophyllotoxin. Its accurate and precise quantification is crucial for the standardization of herbal extracts, formulation development, and pharmacokinetic and metabolic studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely accessible technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method provides a reliable and cost-effective approach for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 290 nm.
3. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.
4. Sample Preparation (for a tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters:
-
The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary: HPLC-UV
| Parameter | Typical Performance |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
HPLC-UV Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A typical gradient would start at a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) (Specific transitions need to be determined by direct infusion of a standard). For podophyllotoxin, a related isomer, a transition of m/z 415.1 → 397.1 is often used.
-
Internal Standard (IS): A suitable stable isotope-labeled this compound or a structurally related compound with a distinct MRM transition should be used (e.g., Diazepam with transition m/z 285.1 → 193.1).[1]
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
5. Method Validation Parameters:
-
As per regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including selectivity, matrix effect, recovery, linearity, accuracy, precision, and stability.
Quantitative Data Summary: LC-MS/MS
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 15% |
| Accuracy (Bias) | ± 15% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Matrix Effect | Should be within acceptable limits |
| Recovery | Consistent and reproducible |
LC-MS/MS Sample Analysis Workflow
Caption: Workflow for this compound quantification in biological samples by LC-MS/MS.
Signaling Pathway and Logical Relationships
The analytical methods described are crucial for elucidating the pharmacokinetic profile of this compound, which in turn informs its therapeutic potential. The relationship between dosing, systemic exposure, and pharmacological effect is a key aspect of drug development.
Caption: Relationship between pharmacokinetic analysis and clinical outcome.
References
Application Notes and Protocols for Developing In Vitro Assays for Isopicropodophyllin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a stereoisomer of picropodophyllin (PPP), is a potent anti-cancer agent that has demonstrated significant activity in various cancer models. As a derivative of podophyllotoxin, its mechanism of action is multifaceted, primarily involving the inhibition of tubulin polymerization and the modulation of critical signaling pathways, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway. These actions lead to cell cycle arrest, induction of apoptosis, and ultimately, cancer cell death.
These application notes provide detailed protocols for a suite of in vitro assays to characterize the biological activity of this compound. The protocols are designed to be robust and reproducible, enabling researchers to assess its cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and its specific molecular mechanisms of action.
Data Presentation
Table 1: Cytotoxicity of this compound (PPP) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NCI-H2452/PEM | Malignant Pleural Mesothelioma (Pemetrexed-Resistant) | ~0.7 | [1] |
| NCI-H211H/PEM | Malignant Pleural Mesothelioma (Pemetrexed-Resistant) | ~0.6 | [1] |
| A549 | Lung Cancer | Not specified, but effective | [2] |
| MCF-7 | Breast Cancer | Not specified, but effective | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but effective | [3] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [3] |
| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [3] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is a compilation from various studies and should be used as a reference.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Utilizing β-apopicropodophyllin in Non-Small Cell Lung Cancer (NSCLC) Cell Line Studies
Introduction
β-apopicropodophyllin (APP), a derivative of podophyllotoxin (PPT), has been identified as a potent anti-cancer agent against Non-Small Cell Lung Cancer (NSCLC).[1][2] It demonstrates significant cytotoxic effects at nanomolar concentrations by inducing apoptosis through multiple mechanisms, including microtubule disruption, DNA damage, cell cycle arrest, and endoplasmic reticulum (ER) stress.[1][2] These application notes provide a comprehensive overview of the mechanism of action, quantitative data, and detailed protocols for researchers studying the effects of APP on NSCLC cell lines.
Mechanism of Action
β-apopicropodophyllin exerts its anti-cancer effects through a multi-faceted approach targeting key cellular processes. Treatment of NSCLC cells with APP leads to the disruption of microtubule polymerization and induces DNA damage.[1][2] This initial damage triggers a cascade of downstream signaling events.
The cellular response to APP-induced damage includes the activation of cell cycle checkpoints, leading to arrest.[1][2] This is evidenced by the accumulation of key regulatory proteins such as phospho-CHK2, p21, and phospho-Cdc2.[1][2] Concurrently, APP stimulates the pro-apoptotic ER stress signaling pathway, marked by the increased expression of BiP, phospho-PERK, phospho-eIF2α, CHOP, and ATF4.[1][2]
Ultimately, these pathways converge to induce programmed cell death. APP has been shown to activate both the intrinsic and extrinsic apoptotic pathways, confirmed by the activation of caspase-9, caspase-8, and the executioner caspase-3.[1][2]
Signaling Pathway of β-apopicropodophyllin in NSCLC Cells
Caption: Signaling cascade initiated by β-apopicropodophyllin in NSCLC cells.
Quantitative Data Summary
The inhibitory effects of β-apopicropodophyllin (APP) have been quantified across several NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-cancer activity.
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 16.9 | [1][2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 13.1 | [1][2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 17.1 | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of β-apopicropodophyllin in lung cancer cell lines.
Protocol 1: Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing NSCLC cell lines such as A549 and NCI-H460.
-
Media Preparation :
-
A549 Cells : Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS).
-
NCI-H460 Cells : Culture in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.[3]
-
-
Cell Incubation : Maintain cell lines in a humidified incubator at 37°C with 5% CO2.
-
Subculturing :
-
Monitor cell confluence, aiming to passage cells when they reach 80-90% confluence.[3]
-
Wash cells with phosphate-buffered saline (PBS).
-
Dissociate adherent cells using a suitable enzyme like Trypsin-EDTA.[4]
-
Neutralize the trypsin with serum-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat cells with varying concentrations of β-apopicropodophyllin (e.g., 0-100 nM) and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.[5]
-
MTT Addition : Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization : Remove the medium and add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment : Culture cells in 6-well plates and treat with β-apopicropodophyllin at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells. Adherent cells should be detached using trypsin.[4]
-
Washing : Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Staining :
-
Analysis : Analyze the stained cells immediately using a flow cytometer.[8]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by β-apopicropodophyllin.
-
Protein Extraction : Treat cells with APP, wash with cold PBS, and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[9]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, p21, CHOP, β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow
Caption: Standard workflow for in vitro analysis of β-apopicropodophyllin.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-small-cell lung cancer cell lines A549 and NCI-H460 express hypoxanthine guanine phosphoribosyltransferase on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lung cancer cells growth, motility and induction of apoptosis by Klotho, a novel secreted Wnt antagonist, in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolating Isopicropodophyllin from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isopicropodophyllin is an aryltetralin lignan, a class of natural polyphenols known for their significant biological activities, including cytotoxic and antiviral properties.[1][2] It is a stereoisomer of picropodophyllin and is structurally related to the well-known anticancer agent podophyllotoxin. The isolation of this compound in high purity is a critical step for further pharmacological investigation, semi-synthetic modifications, and drug development.[3][4] This document provides detailed protocols for the extraction, separation, and purification of this compound from plant matrices, such as species from the Linum or Podophyllum genera. The methodologies described leverage common chromatographic techniques for effective isolation.[5][6]
Experimental Protocols
Protocol 1: Solvent Extraction and Initial Fractionation
This protocol outlines the initial extraction of lignans from dried plant material and subsequent liquid-liquid partitioning to enrich the target compounds.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., aerial parts of Linum species)
-
Ethanol (96% and 70%)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
2. Extraction Procedure:
-
Weigh 20 g of air-dried, powdered plant material.
-
Place the material in a flask and add 100 ml of simmering 96% ethanol. Extract for 30 minutes with agitation.[5]
-
Filter the extract. Repeat the extraction on the plant residue twice more using 70% ethanol.[5]
-
Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator until the ethanol is completely removed.
-
Resuspend the resulting aqueous concentrate in deionized water to a final volume of 100 ml.[5]
3. Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add 100 ml of ethyl acetate (EtOAc) and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collect the upper EtOAc layer.
-
Repeat the EtOAc extraction two more times (3 x 100 ml total).[5]
-
Combine the three EtOAc fractions. This fraction will contain lignans and other lipophilic to moderately polar compounds.[2]
-
Evaporate the combined EtOAc layers to dryness using a rotary evaporator.
-
Freeze-dry the resulting residue to obtain the crude EtOAc extract (yields are typically around 1.08 g from 20 g of starting material).[5]
Protocol 2: Purification by Column Chromatography
This protocol describes the fractionation of the crude extract using column chromatography as a preliminary purification step. This helps to separate compounds based on their polarity.[7]
1. Materials and Reagents:
-
Crude EtOAc extract
-
Silica gel (for column chromatography, 70-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
2. Column Preparation and Sample Loading:
-
Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.
-
Allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica bed.
-
Dissolve a portion of the crude EtOAc extract in a minimal amount of the initial mobile phase (e.g., Hexane:EtOAc 9:1) or a suitable solvent like dichloromethane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
3. Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate in a stepwise gradient.
-
A typical gradient might be: Hexane:EtOAc (9:1), then 8:2, 7:3, 5:5, 3:7, and finally 100% EtOAc.
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation process by spotting fractions onto a TLC plate.[8] Visualize the spots under UV light (254 nm) and/or by staining.
-
Combine fractions that show similar TLC profiles. Fractions containing the target compound (this compound) are typically eluted with mid-polarity solvent mixtures.
Protocol 3: High-Purity Isolation by Preparative HPLC
For final purification to achieve high-purity this compound, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is employed.[6][9]
1. Materials and Reagents:
-
Partially purified fractions from column chromatography
-
Acetonitrile (ACN, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
2. HPLC Procedure:
-
Dissolve the enriched fractions containing this compound in the initial mobile phase solvent (e.g., 50% ACN in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the preparative C18 column.
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the sample onto the column.
-
Elute the compounds using a gradient or isocratic mobile phase. A common method involves a gradient of water and acetonitrile or methanol.
-
Monitor the elution profile at a suitable wavelength (e.g., 280-290 nm) where lignans absorb UV light.
-
Collect the peak corresponding to this compound based on its retention time (determined from prior analytical HPLC runs if available).
-
Evaporate the solvent from the collected fraction to yield the pure compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
Data Presentation
Quantitative parameters are crucial for reproducibility. The following tables summarize typical conditions used in the isolation process.
Table 1: Example Extraction & Partitioning Parameters
| Parameter | Value | Reference |
|---|---|---|
| Starting Plant Material | 20 g (Air-dried) | [5] |
| Initial Extraction Solvent | 100 mL simmering 96% Ethanol | [5] |
| Secondary Extraction | 2x with 70% Ethanol | [5] |
| Partitioning Solvent | 3 x 100 mL Ethyl Acetate | [5] |
| Typical Crude Yield | ~1.08 g |[5] |
Table 2: Example Preparative HPLC Conditions for Lignan Purification
| Parameter | Specification |
|---|---|
| Instrument | Preparative HPLC System |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Gradient | 50% B to 90% B over 30 min |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 500 µL |
Compound Characterization
Once isolated, the structure and identity of this compound must be confirmed using spectroscopic techniques.[10][11]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure, including the specific stereochemistry that defines this compound.[5]
-
Mass Spectrometry (MS): LC-MS or direct infusion MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.[5]
-
Infrared (IR) Spectroscopy: FT-IR analysis helps identify characteristic functional groups present in the molecule.[10]
-
UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorption, which is useful for HPLC detection.[11]
Visualized Workflows
Caption: Overall workflow for isolating this compound.
Caption: Detailed chromatographic purification cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 3. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. jsmcentral.org [jsmcentral.org]
- 7. iipseries.org [iipseries.org]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts [mdpi.com]
Application Notes and Protocols for Isopicropodophyllin in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin is a naturally occurring lignan, belonging to the podophyllotoxin family of compounds. As a stereoisomer of picropodophyllin, it has garnered interest within the drug discovery community for its potential as an anticancer agent. The podophyllotoxin family is renowned for its cytotoxic properties, with several derivatives, such as etoposide and teniposide, being clinically approved for cancer chemotherapy. The primary mechanism of action for many of these compounds, including this compound, is the disruption of microtubule dynamics, a critical process for cell division. This application note provides a comprehensive overview of the application of this compound in drug discovery, including its mechanism of action, and detailed protocols for its evaluation.
While specific quantitative data for this compound is limited in publicly available literature, this document presents data for its closely related isomer, picropodophyllin, and the parent compound, podophyllotoxin, to provide a relevant comparative framework.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound, like its parent compound podophyllotoxin, exerts its cytotoxic effects primarily by inhibiting the polymerization of tubulin. Tubulin dimers polymerize to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. During cell division, the mitotic spindle is responsible for the accurate segregation of chromosomes into daughter cells.
By binding to tubulin, this compound prevents the formation of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Arrest: Without a functional mitotic spindle, the cell cycle is arrested at the G2/M phase, preventing the cell from proceeding through mitosis.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
This mechanism of action makes this compound a promising candidate for the development of anticancer drugs, particularly for rapidly proliferating cancer cells that are highly dependent on efficient cell division.
Data Presentation: Comparative Antiproliferative Activity
Table 1: IC50 Values of Podophyllotoxin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.004 |
| HeLa | Cervical Carcinoma | 0.002 |
| MCF-7 | Breast Adenocarcinoma | 0.003 |
| K562 | Chronic Myelogenous Leukemia | 0.001 |
| HL-60 | Promyelocytic Leukemia | 0.0008 |
Table 2: IC50 Values of Picropodophyllin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.1 |
| NCI-H460 | Large Cell Lung Cancer | 0.15 |
| SF-268 | CNS Glioma | 0.08 |
| UACC-62 | Melanoma | 0.12 |
| 786-0 | Renal Carcinoma | 0.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add different concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the polymerization by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette or 96-well plate.
-
Immediately start monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance against time to generate polymerization curves.
-
Compare the polymerization curves in the presence of this compound to the control to determine its inhibitory effect.
Cell Cycle Analysis
This assay uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at different concentrations for a defined period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Application Notes and Protocols for Isopicropodophyllin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a lignan related to podophyllotoxin, has emerged as a promising anti-cancer agent. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily at the G2/M phase, leading to mitotic catastrophe and subsequent apoptotic cell death.
These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of this compound. Detailed protocols for key in vitro and in vivo experiments are provided to enable researchers to assess its anti-cancer activity, elucidate its mechanism of action, and generate robust data for further drug development.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubules has profound consequences for cellular function, particularly during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptotic pathways, resulting in programmed cell death.
Figure 1: Mechanism of Action of this compound.
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for summarizing key experimental results. Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimentally determined values.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.08 | 0.2 ± 0.05 |
| A549 | Lung Carcinoma | 0.8 ± 0.12 | 0.4 ± 0.07 |
| HeLa | Cervical Adenocarcinoma | 0.3 ± 0.06 | 0.1 ± 0.02 |
| HT-29 | Colorectal Adenocarcinoma | 1.2 ± 0.21 | 0.7 ± 0.11 |
| Normal Fibroblasts | Non-cancerous | > 50 | > 50 |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 60.5 ± 3.2 | 25.1 ± 2.5 | 14.4 ± 1.8 |
| This compound (0.5 µM) | 45.2 ± 2.8 | 15.3 ± 1.9 | 39.5 ± 3.1 |
| This compound (1.0 µM) | 30.1 ± 2.5 | 10.2 ± 1.5 | 59.7 ± 4.2 |
Table 3: Induction of Apoptosis by this compound in A549 Cells (48h Treatment)
| Treatment | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 4.2 ± 0.8 | 2.1 ± 0.5 |
| This compound (0.5 µM) | 25.8 ± 2.1 | 10.5 ± 1.2 |
| This compound (1.0 µM) | 45.3 ± 3.5 | 20.1 ± 2.3 |
Table 4: Modulation of Apoptosis-Related Proteins by this compound in A549 Cells (48h Treatment)
| Treatment | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression (Fold Change) |
| Vehicle Control (0.1% DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1.0 µM) | 2.5 ± 0.3 | 0.4 ± 0.08 | 6.25 | 4.8 ± 0.6 |
Experimental Protocols
The following section provides detailed protocols for the key experiments required to evaluate the efficacy of this compound.
Figure 2: Experimental Workflow for this compound Efficacy Studies.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO concentration equivalent to the highest drug concentration).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Plate cells and treat with vehicle or this compound at desired concentrations for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Plate cells and treat with vehicle or this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to measure the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the effects of this compound on the microtubule network.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with anti-α-tubulin antibody for 1 hour.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
In Vivo Human Tumor Xenograft Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 106 human cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tumors can be further processed for immunohistochemistry or western blot analysis.
Signaling Pathway of this compound-Induced Apoptosis
The G2/M arrest induced by this compound triggers the intrinsic apoptotic pathway. This is characterized by changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to the dismantling of the cell.
Figure 3: this compound-Induced Apoptotic Signaling Pathway.
Application Notes and Protocols: Isopicropodophyllin-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a lignan with significant therapeutic potential, has garnered interest for its cytotoxic effects against various cancer cell lines. However, its clinical translation is often hampered by poor aqueous solubility and potential off-target toxicity. Encapsulation of this compound into nanoparticles presents a promising strategy to overcome these limitations, enhancing its bioavailability, enabling targeted delivery, and improving its therapeutic index.
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of this compound-loaded nanoparticles, specifically focusing on poly(lactic-co-glycolic acid) (PLGA) as the biodegradable polymer matrix. The provided methodologies are intended to serve as a foundational guide for researchers developing novel nanomedicine-based cancer therapies.
Data Presentation
The following tables summarize representative quantitative data for the formulation and characterization of this compound-loaded PLGA nanoparticles. These values are based on typical results obtained for hydrophobic drugs encapsulated in PLGA nanoparticles and should be considered as a starting point for optimization.
Table 1: Formulation Parameters for this compound-Loaded PLGA Nanoparticles
| Parameter | Emulsion-Solvent Evaporation | Nanoprecipitation |
| Organic Phase | ||
| PLGA (50:50) Concentration | 10 mg/mL in Dichloromethane | 5 mg/mL in Acetone |
| This compound Concentration | 1 mg/mL in Dichloromethane | 0.5 mg/mL in Acetone |
| Aqueous Phase | ||
| Poly(vinyl alcohol) (PVA) Conc. | 2% w/v in deionized water | 1% w/v in deionized water |
| Volume Ratio (Organic:Aqueous) | 1:5 | 1:10 |
Table 2: Physicochemical Characterization of this compound-Loaded PLGA Nanoparticles
| Parameter | Emulsion-Solvent Evaporation | Nanoprecipitation | Method of Analysis |
| Particle Size (Z-average) | 180 ± 20 nm | 150 ± 30 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.20 ± 0.08 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | -20 ± 5 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | 85 ± 7% | 75 ± 10% | UV-Vis Spectroscopy |
| Drug Loading (%) | 8.0 ± 1.5% | 6.5 ± 2.0% | UV-Vis Spectroscopy |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
Two common methods for the preparation of this compound-loaded PLGA nanoparticles are the single emulsion-solvent evaporation technique and the nanoprecipitation method. The choice of method will depend on the desired particle characteristics and the solubility of this compound in the selected organic solvent. Based on the solubility of the related compound podophyllotoxin, solvents such as dichloromethane, acetone, and ethyl acetate are recommended.
a) Single Emulsion-Solvent Evaporation Method
This method is suitable for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
High-speed centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring.
-
Emulsification: Add the organic phase to 25 mL of the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator on an ice bath for 3 minutes (30 seconds on, 30 seconds off cycles) at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a round-bottom flask and evaporate the DCM using a rotary evaporator at 35°C under reduced pressure for 2-3 hours.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge again under the same conditions.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or deionized water for characterization or lyophilize for long-term storage.
b) Nanoprecipitation Method
This is a simpler and more rapid method for preparing nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Acetone
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
High-speed centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve 25 mg of PLGA and 2.5 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 50 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The formation of nanoparticles will be observed as a milky suspension.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for 4-6 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection and Washing: Follow steps 5-7 from the emulsion-solvent evaporation protocol to collect and wash the nanoparticles.
Characterization of this compound-Loaded Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticles.
Protocol:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average) and PDI.
-
Measure the zeta potential using the same instrument equipped with an electrophoretic light scattering (ELS) module.
b) Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of this compound successfully encapsulated within the nanoparticles.
Protocol (Indirect Method):
-
After the initial centrifugation to collect the nanoparticles (Step 5 in the preparation protocols), carefully collect the supernatant.
-
Measure the concentration of free, unencapsulated this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (to be determined experimentally for this compound).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
DL (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow
Caption: General experimental workflow for nanoparticle formulation and evaluation.
Logical Relationship
Caption: Interrelationship between formulation, properties, and therapeutic outcome.
Application Notes and Protocols: Isopicropodophyllin as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, more commonly known in scientific literature as Picropodophyllin (PPP), is a potent bioactive compound that has garnered significant interest as a chemical probe in cancer research. It is a stereoisomer of podophyllotoxin.[1] Initially characterized as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), recent studies have unveiled a more complex mechanism of action, highlighting its role as a microtubule-destabilizing agent.[1][2][3] This dual activity makes this compound a valuable tool for dissecting cellular signaling pathways and investigating novel anti-cancer therapeutic strategies.
These application notes provide a comprehensive overview of this compound's use as a chemical probe, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Microtubule Depolymerization: Contrary to its initial classification, the primary anti-cancer effect of this compound is now understood to be its ability to interfere with microtubule dynamics.[1][2][3] It promotes the depolymerization of microtubules, leading to a collapse of the mitotic spindle.[3] This disruption of the microtubule network results in a pro-metaphase arrest, ultimately triggering mitotic catastrophe and cell death in cancer cells.[2][3] This activity is independent of its effects on IGF-1R signaling.[2]
-
Inhibition of IGF-1R Signaling: this compound was first identified as a selective inhibitor of the IGF-1R with a high potency.[4][5] It inhibits the phosphorylation of IGF-1R and downstream signaling components such as Akt and Erk1/2.[4][6] While this was initially thought to be its main mechanism, it is now considered a secondary effect that may contribute to its overall anti-tumor activity.[1] Some studies suggest that the inhibition of Akt signaling might be a consequence of microtubule disruption rather than direct IGF-1R inhibition.[1]
Quantitative Data
The following table summarizes the reported quantitative data for this compound (Picropodophyllin).
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| IGF-1R | Kinase Assay | 1 nM | [4][5] |
| Uveal Melanoma Cell Lines (OCM-1, OCM-3, OCM-8, 92-1) | Cell Viability Assay (XTT) | < 0.05 µM | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its use in cell-based experiments.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT or 50 µL of XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
For MTT assays, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
For XTT assays, the formazan product is soluble and can be read directly.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Immunofluorescence for Microtubule Staining
Objective: To visualize the effect of this compound on the microtubule network.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to induce mitotic arrest (e.g., 1-5 µM) for a suitable duration (e.g., 16-24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash twice with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Observe the microtubule structure and spindle formation in treated versus control cells.
-
Protocol 3: Western Blot Analysis for Signaling Proteins
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., IGF-1R, Akt, Cyclin B1).
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IGF-1R, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-Cyclin B1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation. Normalize to the loading control.
-
References
- 1. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Picropodophyllin Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
protocols for long-term storage and handling of Isopicropodophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a lignan belonging to the cyclolignan family, has garnered significant interest in oncological research. It is structurally related to podophyllotoxin and is often referred to interchangeably with Picropodophyllin (PPP) in scientific literature. This compound has been investigated for its potent anti-cancer properties, which are primarily attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed protocols for the long-term storage, handling, and experimental use of this compound, along with an overview of its mechanism of action.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The compound is known to be poorly soluble in aqueous media and can be physically and chemically unstable under certain conditions.[1]
Solid Compound Storage
For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | For long-term stability (up to 3 years), -20°C is recommended.[2] |
| Humidity | Desiccated | Store with a desiccant to minimize moisture exposure. |
| Light | Protected from light | Store in an amber vial or a light-blocking container. |
Stock Solution Storage
Due to its poor aqueous solubility, this compound is typically dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), for experimental use.
| Parameter | Recommended Condition | Notes |
| Solvent | DMSO | High solubility has been reported in DMSO (up to 83 mg/mL).[2] |
| Temperature | -20°C or -80°C | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4] |
| Duration | Up to 1 year at -80°C, up to 6 months at -20°C.[3] |
Handling and Solution Preparation Protocols
Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound (Molecular Weight: 414.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out 4.14 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI 1640, DMEM)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
Add the final working solutions to your cell cultures immediately after preparation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on cancer cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.[5]
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 1 µM) for the desired duration (e.g., 72 or 96 hours).[5][6] Include a vehicle control (DMSO-treated) group.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., 0.1 µM to 3 µM) for 72 hours.[6]
-
Harvest the cells, wash with PBS, and fix them in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Mechanism of Action: Signaling Pathway
This compound (Picropodophyllin) has been shown to induce a G2/M phase cell cycle arrest and subsequent mitotic catastrophe in cancer cells. While initially identified as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), recent studies have demonstrated that its primary anti-cancer effect is mediated through the disruption of microtubule dynamics, a mechanism that is independent of IGF-1R signaling.
The workflow for investigating this compound's effect on cell cycle and microtubule integrity can be visualized as follows:
Caption: Experimental workflow for analyzing this compound's effects.
The proposed signaling pathway for this compound-induced cell death is depicted below:
Caption: this compound's mechanism of action.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Isopicropodophyllin
Welcome to the technical support center for the chemical synthesis of Isopicropodophyllin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex natural product and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound and related aryltetralin lignans revolve around the stereocontrolled construction of the four contiguous chiral centers and the formation of the thermodynamically less stable cis-fused lactone ring. Key difficulties include:
-
Stereoselectivity: Achieving the desired relative and absolute stereochemistry of the tetracyclic core is a significant hurdle. Many synthetic routes yield mixtures of diastereomers that can be difficult to separate.
-
Epimerization: The stereocenter at C2, adjacent to the lactone carbonyl, is prone to epimerization under basic or acidic conditions, leading to the formation of the more stable trans-lactone found in podophyllotoxin.[1]
-
Lactone Formation: The cyclization to form the γ-lactone ring (Ring D) can be challenging, and the choice of reaction conditions is critical to favor the desired cis-fusion.[2]
-
Byproduct Formation: Side reactions, particularly during cyclization and epimerization steps, can lead to a range of structurally similar impurities that complicate purification.
Q2: Which are the most common synthetic strategies to access the aryltetralin core of this compound?
A2: Several strategies have been developed to construct the core structure of this compound and its isomers. The most prominent approaches include:
-
Diels-Alder Reaction: A powerful method for constructing the cyclohexene ring (Ring C) with good control over regioselectivity. However, achieving high diastereoselectivity can be challenging and often depends on the choice of diene and dienophile.[3][4][5]
-
Tandem Conjugate Addition: This approach involves the sequential addition of nucleophiles to an unsaturated lactone to build the dibenzylbutyrolactone skeleton, which is a key precursor to the aryltetralin core.
-
Radical Cyclization: More recent methods have employed radical C-H cyclization strategies to form the tetracyclic core, offering a streamlined approach to these complex molecules.[6]
Q3: How can I control the stereochemistry at the C2 position to favor the cis-lactone of this compound?
A3: Controlling the C2 stereochemistry requires careful selection of reaction conditions to favor the formation of the kinetically controlled cis-lactone or to epimerize the more stable trans-lactone to the desired cis-isomer. This compound is a diastereomer of picropodophyllin, both having the cis-lactone fusion. The conversion of podophyllotoxin (with a trans-lactone) to picropodophyllin can be achieved under specific basic conditions. The choice of base and solvent is crucial to achieve a favorable equilibrium.
Troubleshooting Guides
Issue 1: Low Yield of the Desired cis-Lactone (this compound/Picropodophyllin) during Epimerization of Podophyllotoxin
Possible Causes:
-
Inappropriate Base: Strong bases can lead to decomposition or the formation of undesired byproducts.
-
Unsuitable Solvent: The solvent can influence the equilibrium between the cis and trans isomers.
-
Reaction Time and Temperature: The reaction may not have reached equilibrium, or prolonged reaction times at elevated temperatures could lead to degradation.
Troubleshooting Steps:
-
Optimize the Base: Experiment with milder bases. While stronger bases like sodium methoxide can be effective, they may also promote side reactions. Consider using weaker amine bases or alkali metal carbonates.
-
Solvent Screening: The polarity and proticity of the solvent can significantly impact the diastereomeric ratio. Screen a range of solvents from polar aprotic (e.g., THF, DMF) to polar protic (e.g., methanol, ethanol).
-
Temperature and Time Course Study: Run the reaction at different temperatures (e.g., room temperature, 0°C, reflux) and monitor the diastereomeric ratio over time using techniques like HPLC or ¹H NMR to determine the optimal conditions.[7]
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Methoxide | Potassium Carbonate | Triethylamine | Milder bases may offer better selectivity. |
| Solvent | Methanol | Acetonitrile | Dichloromethane | Solvent polarity can shift the equilibrium. |
| Temperature | Reflux | Room Temperature | 0°C | Lower temperatures may favor the kinetic product. |
| Time | 24 h | 12 h | 6 h | Monitor to find the point of maximum conversion. |
Caption: Table comparing different reaction parameters for the epimerization of podophyllotoxin.
Issue 2: Formation of Multiple Byproducts during the Diels-Alder Cycloaddition
Possible Causes:
-
Lack of Regio- and Stereoselectivity: The diene and dienophile may react in multiple orientations, leading to a mixture of isomers.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid can influence the reaction pathway and the formation of byproducts.
-
Reaction Temperature: High temperatures can lead to the retro-Diels-Alder reaction or other side reactions.
Troubleshooting Steps:
-
Lewis Acid Screening: The choice of Lewis acid is critical for promoting the desired cycloaddition pathway. Screen a variety of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) and optimize the stoichiometry.[4]
-
Solvent Optimization: The solvent can affect the rate and selectivity of the Diels-Alder reaction. Test a range of solvents with varying polarities.[4]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions and the potential for retro-Diels-Alder.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Lewis Acid | AlCl₃ | BF₃·OEt₂ | SnCl₄ | Different Lewis acids can offer varying levels of stereocontrol. |
| Solvent | Dichloromethane | Toluene | Diethyl Ether | Solvent can influence the stability of the transition state. |
| Temperature | Room Temperature | 0°C | -78°C | Lower temperatures generally improve selectivity. |
Caption: Table comparing reaction conditions for optimizing the Diels-Alder cycloaddition.
Experimental Protocols
Protocol 1: General Procedure for the Epimerization of Podophyllotoxin to Picropodophyllin
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Dissolution: Dissolve podophyllotoxin (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the chosen base (e.g., sodium methoxide, 1.1 equivalents) portion-wise at the desired temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the desired ratio of picropodophyllin to podophyllotoxin is achieved.
-
Quenching: Quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate picropodophyllin.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general framework for a Diels-Alder reaction to form the aryltetralin core.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the dienophile (1 equivalent) in a dry, inert solvent (e.g., dichloromethane).
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0°C or -78°C) and add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise.
-
Diene Addition: Add a solution of the diene (1.2 equivalents) in the same solvent dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting adduct by column chromatography or recrystallization.
Visualizations
Caption: Epimerization of Podophyllotoxin to Picropodophyllin.
Caption: General workflow for a Diels-Alder reaction in aryltetralin synthesis.
References
- 1. Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Diels–Alder additions to 1-phenyl-2-benzopyran-3-one and transformations of the adducts: model experiments for podophyllotoxin synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isopicropodophyllin Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the natural extraction of Isopicropodophyllin, aiming to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for this compound extraction?
While this compound can be found in various plants, it is often isolated from species of the Hernandia and Juniperus genera. It is important to note that the concentration of this compound can vary significantly based on the plant's age, geographical location, and time of harvest.
Q2: What is the most effective extraction method for maximizing this compound yield?
Currently, there is no single "best" method, as the optimal technique depends on the plant material and available resources. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown promise in improving the extraction efficiency of related lignans like podophyllotoxin, often leading to higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1] For instance, an optimized UAE protocol for podophyllotoxin from Juniperus scopulorum needles utilized 69.3% ethanol at 58.8°C for 51.5 minutes.[2][3]
Q3: How can I minimize the degradation of this compound during extraction?
This compound, like other phenolic compounds, can be susceptible to degradation from factors like high temperatures, extreme pH, and exposure to light and oxygen.[4][5] To minimize degradation, consider the following:
-
Temperature Control: Use lower extraction temperatures when possible. While elevated temperatures can increase extraction rates, they can also accelerate degradation.
-
pH Management: Maintain a neutral or slightly acidic pH during extraction, as highly alkaline or acidic conditions can alter the chemical structure.
-
Light Protection: Conduct extractions in amber glassware or protect the setup from direct light.
-
Inert Atmosphere: If possible, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: I am experiencing low yields of this compound. What are the likely causes and solutions?
Low yields can stem from several factors. Please refer to the detailed Troubleshooting Guide below for a systematic approach to identifying and resolving this issue.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant material to release the target compound. | * Improve Grinding: Ensure the plant material is finely and uniformly ground to increase the surface area for solvent contact. * Pre-treatment: Consider enzymatic pre-treatment to break down cell walls. For related lignans, rehydration of powdered tissue has been shown to increase yield by allowing endogenous enzymes to hydrolyze glycosides.[6][7] |
| 2. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | * Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). For similar lignans, aqueous mixtures of ethanol or methanol often provide good results.[8] * Optimize Solvent Concentration: For aqueous solvent mixtures, optimize the water-to-solvent ratio. For example, an 80% methanol concentration was found to be effective for extracting certain lignans.[9] | |
| 3. Sub-optimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may not be ideal. | * Systematic Optimization: Employ a Design of Experiments (DoE) approach, such as a Box-Behnken design, to systematically optimize these parameters.[10] * Time: Ensure sufficient extraction time for the solvent to penetrate the matrix, but avoid excessively long durations that could lead to degradation. * Temperature: Balance extraction efficiency with compound stability. Test a range of temperatures (e.g., 25°C to 60°C).[2] * Solvent-to-Solid Ratio: A higher ratio generally improves extraction but can lead to dilute extracts requiring more energy for concentration. A ratio of 1:40 (material to liquid) has been used effectively for related compounds.[10] | |
| Poor Purity / Contamination | 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds alongside this compound. | * Sequential Extraction: Use a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound.[11] * Purification: Employ chromatographic techniques like flash chromatography or preparative HPLC for purification post-extraction.[11] |
| 2. Presence of Chlorophyll: In extractions from leaves, chlorophyll is a common contaminant. | * Adsorbent Resins: Pass the crude extract through a resin that can selectively adsorb chlorophyll. * Liquid-Liquid Partitioning: Perform a liquid-liquid extraction to partition the this compound into a solvent in which chlorophyll is less soluble. | |
| Compound Degradation | 1. Thermal Degradation: High temperatures during extraction or solvent evaporation are causing the breakdown of this compound. | * Use Modern Extraction Techniques: Employ UAE or MAE which can often be performed at lower temperatures. * Evaporation under Reduced Pressure: Use a rotary evaporator to remove the solvent at a lower temperature. |
| 2. pH-induced Degradation: The pH of the extraction medium is causing isomerization or degradation. | * Buffer the Extraction Solvent: Use a buffered solvent system to maintain a stable pH. * Neutralize Extracts: If an acidic or basic extraction is performed, neutralize the extract immediately after. |
Quantitative Data on Lignan Extraction
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the yields of the closely related and structurally similar lignan, Podophyllotoxin , under various extraction conditions. This data can serve as a valuable reference for optimizing this compound extraction.
Table 1: Podophyllotoxin Yield from Juniperus Species with Optimized Extraction Parameters
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g DW) | Reference |
| Juniperus bermudiana | Maceration with stirring | Methanol | 25 | 5 h | 22.6 | [12][13] |
| Juniperus sabina | Homogenization-assisted UAE | 90% Methanol | Not specified | 7 min | 7.51 | [10] |
| Juniperus scopulorum | Ultrasound-Assisted Extraction | 69.3% Ethanol | 58.8 | 51.5 min | up to 10.34 | [2][3] |
Table 2: Effect of Extraction Method on the Yield of Withanolides and Phenols from Withania somnifera (Illustrative example of method comparison)
| Extraction Method (Solvent: Water) | Treatment Time | Yield (%) | Total Phenols (GAE mg/g) |
| Reflux | Not specified | 9.51 | 17.63 |
| Ultrasound-Assisted Extraction | 5 min | 9.90 | 14.90 |
| Ultrasound-Assisted Extraction | 10 min | 11.85 | 15.81 |
| Ultrasound-Assisted Extraction | 20 min | 10.27 | 18.18 |
| Microwave-Assisted Extraction | 5 min | 11.18 | 17.15 |
| Microwave-Assisted Extraction | 10 min | 12.74 | 17.99 |
| Microwave-Assisted Extraction | 20 min | 13.02 | 18.72 |
| Data adapted from a study on Withania somnifera to illustrate the impact of different extraction methods and times on yield and phytochemical content.[1][14] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and optimization of lignans, which can be adapted for this compound.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for Lignans (Adapted from Juniperus scopulorum Protocol) [2][3]
-
Sample Preparation: Freeze-dry the plant material (e.g., leaves) and grind it into a fine powder.
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the optimized solvent mixture (e.g., 69.3% ethanol in water) at a specific solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath with temperature control.
-
-
Ultrasonication:
-
Set the temperature to the optimized value (e.g., 58.8°C).
-
Apply ultrasound at a specific frequency for the optimized duration (e.g., 51.5 minutes).
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the solid residue from the supernatant.
-
Collect the supernatant containing the extracted compounds.
-
Filter the supernatant to remove any remaining particulate matter.
-
-
Analysis: Analyze the extract using HPLC or a similar chromatographic technique to quantify the this compound yield.
Protocol 2: Maceration with Stirring for Lignan Extraction (Adapted from Juniperus bermudiana Protocol) [12][13]
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered material and place it in a flask.
-
Add the extraction solvent (e.g., methanol) at a defined solvent-to-solid ratio.
-
Seal the flask and place it on a magnetic stirrer.
-
-
Maceration:
-
Stir the mixture at a constant speed at a controlled temperature (e.g., 25°C) for the specified duration (e.g., 5 hours).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the plant debris.
-
Wash the residue with a fresh portion of the solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Redissolve the dried extract in a suitable solvent and analyze by HPLC for quantification.
Visualizations
Caption: Workflow for Extraction and Optimization of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Green Ultrasound-Assisted Extraction of Podophyllotoxin from Juniperus scopulorum Needles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High yield of podophyllotoxin from leaves of Podophyllum peltatum by in situ conversion of podophyllotoxin 4- O-beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Juniperus sabina L. as a Source of Podophyllotoxins: Extraction Optimization and Anticholinesterase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Podophyllotoxin and deoxypodophyllotoxin in Juniperus bermudiana and 12 other Juniperus species: optimization of extraction, method validation, and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arabjchem.org [arabjchem.org]
addressing Isopicropodophyllin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Isopicropodophyllin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a lignan, a class of organic compounds found in plants. It is a derivative of podophyllotoxin and is investigated for its potential therapeutic properties, including anticancer activities.[1][2] Like many podophyllotoxin derivatives, this compound is a lipophilic molecule with poor water solubility.[1][2][3] This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge to address during preclinical and clinical development.[4][5][6]
Q2: What are the initial signs of solubility issues with this compound in my experiments?
A2: Common indicators of solubility problems include:
-
Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or crystals.
-
Inconsistent Results: High variability in experimental data, which may be due to inconsistent amounts of dissolved compound.
-
Low Bioavailability: In in vivo studies, poor absorption and low plasma concentrations of the drug.[4]
-
Difficulty in Formulation: Challenges in preparing a stable, homogenous solution at the desired concentration.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[4][7][8][9][10] These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area for dissolution.[4][7][8]
-
Chemical Modifications: Creating prodrugs or salts can alter the physicochemical properties to favor solubility.[11]
-
Use of Excipients:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[10][12]
-
Surfactants (Micellar Solubilization): Forming micelles that encapsulate the hydrophobic drug.[10]
-
Cyclodextrins (Inclusion Complexation): Encapsulating the drug molecule within the cyclodextrin cavity.[13][14][15]
-
Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier, often in an amorphous state.[4][9]
-
-
pH Adjustment: For ionizable drugs, altering the pH of the solution can increase the concentration of the more soluble ionized form.[16][17]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem 1: this compound precipitates out of my aqueous buffer.
-
Initial Check: Verify the final concentration of any organic co-solvent (like DMSO) in your aqueous buffer. For many stock solutions prepared in DMSO, it is crucial to keep the final DMSO concentration low (typically <1%) to avoid precipitation when diluted into an aqueous medium.[18]
-
Solution 1: Optimize Co-solvent System.
-
Rationale: A co-solvent system can increase the solubility of hydrophobic compounds.[12][19]
-
Action: Experiment with different co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol in varying proportions with water.[10][19] Start with a small percentage of the co-solvent and gradually increase it while monitoring for precipitation.
-
-
Solution 2: pH Adjustment.
-
Rationale: If this compound has ionizable groups, its solubility will be pH-dependent.[16][17]
-
Action: Determine the pKa of this compound. Adjust the pH of your buffer away from the pKa to favor the more soluble ionized form. For acidic drugs, increasing the pH increases solubility, while for basic drugs, decreasing the pH increases solubility.[17]
-
-
Solution 3: Employ Cyclodextrins.
-
Rationale: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their apparent water solubility.[13][14][20]
-
Action: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) at various molar ratios with this compound.[14][20]
-
Problem 2: My experimental results are not reproducible, possibly due to inconsistent solubility.
-
Initial Check: Ensure your stock solution is fully dissolved and stable. Visually inspect for any undissolved particles or crystallization upon storage.
-
Solution 1: Prepare Fresh Solutions.
-
Solution 2: Utilize a Surfactant.
-
Rationale: Surfactants can form micelles to solubilize the drug and improve the stability of the formulation.[10]
-
Action: Incorporate a biocompatible surfactant such as Tween 80 or Pluronic F68 into your formulation.[8] Optimize the surfactant concentration to be above its critical micelle concentration (CMC).
-
-
Solution 3: Prepare a Solid Dispersion.
-
Rationale: Dispersing the drug in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate and solubility.[4][9]
-
Action: Prepare a solid dispersion of this compound with a carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). This can be achieved through methods like solvent evaporation or melt extrusion.
-
Quantitative Data Summary
The following table summarizes the solubility of the parent compound, podophyllotoxin, in various solvents. This data can serve as a reference point for initial experiments with this compound.
| Compound | Solvent System | Solubility |
| Podophyllotoxin | Ethanol | ~0.14 mg/mL[18] |
| Podophyllotoxin | DMSO | ~15 mg/mL[18] |
| Podophyllotoxin | Dimethyl formamide (DMF) | ~15 mg/mL[18] |
| Podophyllotoxin | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[18] |
| Podophyllotoxin | Water | Slightly soluble[1] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-solvent System
-
Objective: To prepare a stock solution of this compound using a co-solvent system for enhanced aqueous solubility.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a primary stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
In a separate tube, prepare the co-solvent vehicle by mixing PEG 400 and PBS. For example, to make a 10% PEG 400 solution, mix 1 part PEG 400 with 9 parts PBS.
-
To prepare the final working solution, slowly add the this compound stock solution dropwise to the co-solvent vehicle while vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally below 1%).
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To prepare an this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
-
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be dissolved in an aqueous buffer.
-
Visualizations
Caption: A workflow for addressing this compound solubility issues.
Caption: Conceptual signaling pathway affected by this compound.
References
- 1. Podophyllotoxin | C22H22O8 | CID 10607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a water-soluble and a water-insoluble podophyllotoxin derivative in murine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
- 6. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 7. japer.in [japer.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Podophyllotoxin Derivatives: Current Synthetic Approaches for New...: Ingenta Connect [ingentaconnect.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating In Vivo Studies: A Technical Guide for Isopicropodophyllin Dosage Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of Isopicropodophyllin in in vivo experimental settings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, and its closely related compound Picropodophyllin, primarily acts as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1] By inhibiting IGF-1R, it disrupts downstream signaling pathways crucial for cell growth and survival, such as the PI3K-AKT/PKB and Ras-MAPK pathways.[1] Additionally, it has been shown to cause mitotic arrest by depolymerizing microtubules, a mechanism that can be independent of its IGF-1R inhibition.
Q2: What is a recommended starting dose for in vivo studies?
A2: Based on available preclinical data for similar compounds, a starting dose can be cautiously extrapolated. One study administered 300 mg/kg of a related molecule without observing toxic effects in animals, whereas a dose of 2000 mg/kg was lethal.[2] It is crucial to perform a dose-escalation study starting with a much lower dose to determine the maximum tolerated dose (MTD) in your specific animal model.
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation will depend on the route of administration and the compound's solubility. For intravenous (IV) administration, the compound must be dissolved in a biocompatible vehicle. For oral (PO) administration, it may be formulated as a solution or suspension. It is essential to assess the solubility of this compound in various pharmaceutically acceptable vehicles to develop a stable and effective formulation.
Q4: What are the expected signs of toxicity in animals?
A4: Common signs of toxicity to monitor in animal models include weight loss, lethargy, ruffled fur, and changes in behavior.[3] During formal toxicology studies, it is also standard to monitor liver enzyme levels (ALT and AST) as indicators of potential liver damage.[3] Post-study histopathology of major organs is also recommended to identify any tissue abnormalities.[3]
Q5: How can I assess the efficacy of this compound in my tumor model?
A5: Efficacy can be assessed by monitoring tumor growth over time. In xenograft models, this is typically done by measuring tumor volume with calipers. At the end of the study, tumors can be excised and weighed. Further analysis can include histopathology and immunohistochemistry to assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound | The compound may have low aqueous solubility. | Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG400, Tween 80). Consider formulation strategies such as nanoemulsions or liposomes to improve solubility and bioavailability. |
| High toxicity or unexpected animal deaths | The administered dose is above the maximum tolerated dose (MTD). The formulation vehicle may be causing toxicity. | Immediately reduce the dose. Conduct a formal dose-escalation study to determine the MTD. Run a vehicle-only control group to rule out toxicity from the formulation components. |
| Lack of tumor growth inhibition | The dose may be too low. The route of administration may not be optimal. The tumor model may be resistant to the drug's mechanism of action. | Increase the dose, ensuring it remains below the MTD. Evaluate alternative routes of administration (e.g., intraperitoneal if oral was used). Confirm the expression of the drug's target (IGF-1R) in your tumor model. |
| High variability in tumor response | Inconsistent drug administration. Heterogeneity of the tumor model. | Ensure precise and consistent administration techniques. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: Preclinical Toxicity Data for a Related Compound
| Dose | Observed Effect | Animal Model | Reference |
| 300 mg/kg | No toxic effect observed | Not specified | [2] |
| 2000 mg/kg | Death of one animal per group | Not specified | [2] |
Note: This data is for a structurally related molecule and should be used as a preliminary guide only. Specific toxicity studies for this compound are required.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose increments should be based on available in vitro cytotoxicity data and any existing in vivo data.
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, appearance, and behavior, for at least 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or death.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Line: Use a cancer cell line known to express the target of this compound (e.g., A549 human lung cancer cells).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Treatment: Administer this compound at one or more doses below the MTD, along with a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for further analysis.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for in vivo dosage optimization.
Caption: Troubleshooting guide for in vivo studies.
References
troubleshooting poor resolution in Isopicropodophyllin HPLC analysis
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Isopicropodophyllin.
General Troubleshooting Workflow
Before addressing specific problems, it's helpful to follow a systematic troubleshooting approach. The workflow below outlines the initial steps to diagnose and resolve common HPLC issues.
Caption: A general workflow for systematic HPLC troubleshooting.
Frequently Asked Questions (FAQs)
Peak Shape Problems
Q1: Why are my this compound peaks tailing?
Peak tailing, where a peak has an asymmetry factor greater than 1.2, is a common issue that can affect quantification.[1] It is often caused by secondary interactions between the analyte and the stationary phase, column issues, or extra-column effects.
Troubleshooting Peak Tailing:
References
Technical Support Center: Overcoming Resistance to Isopicropodophyllin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental challenges related to Isopicropodophyllin (also known as Picropodophyllin, PPP) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Picropodophyllin, PPP) is a cyclolignan that acts as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] By inhibiting IGF-1R, it can block downstream signaling pathways such as the PI3K/Akt and RAS/MAPK pathways, which are crucial for cancer cell proliferation and survival.[2]
Q2: Is this compound effective against multidrug-resistant (MDR) cancer cells?
Yes, studies have shown that this compound can be effective against cancer cell lines that have developed resistance to conventional chemotherapy agents like doxorubicin.[1] Its mechanism of action, targeting the IGF-1R pathway, can circumvent some common resistance mechanisms.
Q3: Can this compound be used in combination with other chemotherapy drugs?
Yes, research suggests that this compound can enhance the cytotoxic effects of other chemotherapeutic drugs. For instance, it has been shown to increase the effectiveness of doxorubicin in doxorubicin-resistant osteosarcoma cell lines.[1] Combining therapies that target different pathways can be a strategy to overcome resistance.[3][4]
Q4: What are the known cellular effects of this compound treatment in sensitive cancer cells?
In sensitive cancer cells, this compound has been observed to inhibit proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, often at the G2/M phase.[1][2]
Troubleshooting Guides
Problem 1: My cancer cell line shows high intrinsic or acquired resistance to this compound.
Possible Cause 1: Alterations in the IGF-1R Signaling Pathway
-
How to Investigate:
-
Assess IGF-1R Expression and Phosphorylation: Use Western blotting to compare the protein levels of total IGF-1R and phosphorylated IGF-1R (p-IGF-1R) in your resistant cells versus a known sensitive cell line. Higher levels of p-IGF-1R in the absence of the inhibitor may indicate pathway activation.
-
Downstream Signaling Analysis: Check the activation status (phosphorylation) of key downstream proteins like Akt and ERK. Persistent phosphorylation of these proteins even in the presence of this compound suggests that the pathway may be reactivated through bypass mechanisms.[5][6]
-
Gene Silencing: Use siRNA to specifically knock down IGF-1R expression. If this sensitizes the cells to other treatments (like doxorubicin), it confirms the importance of the IGF-1R pathway in their survival.[1]
-
-
Suggested Solution:
Possible Cause 2: Overexpression of Efflux Pumps
-
How to Investigate:
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to measure the expression levels of common multidrug resistance-associated proteins, such as P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Efflux Pump Activity Assay: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) and flow cytometry to measure their activity. A lower intracellular accumulation of the dye in resistant cells indicates higher efflux pump activity.
-
-
Suggested Solution:
-
Co-treatment with Efflux Pump Inhibitors: Use known efflux pump inhibitors, such as Verapamil or third-generation inhibitors, in combination with this compound to see if this restores sensitivity.[8]
-
Possible Cause 3: Impaired Apoptotic Machinery
-
How to Investigate:
-
Apoptosis Assay: Treat cells with this compound and measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or by checking for cleavage of PARP and Caspase-3 via Western blot.[1][2] A lack of apoptotic markers suggests a blockage in the cell death pathway.
-
Expression of Anti-Apoptotic Proteins: Analyze the expression levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and Inhibitor of Apoptosis Proteins (IAPs) like XIAP and survivin.[9][10][11] Overexpression of these can confer resistance.
-
-
Suggested Solution:
Problem 2: Inconsistent results or high variability in cell viability assays.
-
Possible Cause 1: Experimental Conditions
-
Troubleshooting Steps:
-
Ensure consistent cell seeding density across all wells.
-
Verify the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all treatments.
-
Check for and prevent evaporation from the outer wells of microplates by filling them with sterile PBS or by not using them for experimental data.
-
Confirm the purity and stability of the this compound compound.
-
-
-
Possible Cause 2: Cell Line Heterogeneity
-
Troubleshooting Steps:
-
Perform single-cell cloning to establish a more homogenous cell population for experiments.
-
Regularly check for mycoplasma contamination, which can affect cell growth and drug response.
-
-
Quantitative Data Summary
Table 1: Efficacy of Picropodophyllin (PPP) in Pemetrexed-Resistant Mesothelioma Cell Lines
| Cell Line | Treatment | Cell Viability (%) | Cell Cycle Phase Arrest |
| H2452/PEM | PPP | Decreased | Sub-G1 Arrest |
| 211H/PEM | PPP | Decreased | G2/M Phase Arrest |
Data adapted from a study on pemetrexed-resistant malignant pleural mesothelioma, indicating that PPP can induce cell death through different cell cycle effects in different resistant lines.[2]
Key Experimental Protocols
1. Western Blot for IGF-1R Pathway Activation
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IGF-1R, total IGF-1R, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
2. Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan picropodophyllin inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Anticancer Therapies Using Selected Phytochemicals | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naturally occurring mechanism of cancer drug-resistance may itself be a treatment target | Whitehead Institute [wi.mit.edu]
methods to improve the stability of Isopicropodophyllin in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the stability of Isopicropodophyllin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a primary concern?
This compound is a lignan belonging to the podophyllotoxin family of compounds, which are known for their potent cytotoxic and antitumor activities.[1][2][3] Like its parent compound, podophyllotoxin, this compound's mechanism of action often involves the inhibition of tubulin polymerization or the enzyme topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] The primary concern regarding its stability stems from its chemical structure, which includes a lactone ring susceptible to hydrolysis. Degradation of the molecule leads to a loss of therapeutic efficacy and the potential formation of impurities with different toxicological profiles.[4] Furthermore, many podophyllotoxin derivatives suffer from poor bioavailability, which can be exacerbated by instability in formulation.[2][5]
Q2: What are the most probable degradation pathways for this compound in solution?
While specific kinetic studies on this compound are not widely published, based on the structure of related compounds, the following degradation pathways are most likely:
-
Hydrolysis: The γ-lactone ring in the this compound molecule is susceptible to hydrolysis, particularly under acidic or basic conditions. This process involves the cleavage of the ester bond in the lactone ring, opening it to form a hydroxy carboxylic acid, which is inactive. This is a common degradation pathway for many natural products.[4]
-
Oxidation: The molecule may be susceptible to oxidative degradation, especially if exposed to oxygen, peroxides, or metal ions. The methoxy-substituted aromatic rings could be potential sites for oxidation.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the compound. Forced degradation studies often involve exposing the drug solution to significant light levels to assess its photostability.[7][8]
Q3: Which analytical techniques are recommended for monitoring the stability of this compound and detecting its degradation products?
A stability-indicating analytical method is crucial for accurately quantifying the active compound and separating it from any degradation products. The most widely used techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially Reverse-Phase HPLC (RP-HPLC) coupled with a UV-Vis detector, is the most common method for separating and quantifying the parent drug from its degradation products.[7][9] The method must be validated to prove its specificity for stability studies.[8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and structurally characterizing unknown degradation products.[9][11] By providing mass-to-charge ratio information, LC-MS helps in elucidating the degradation pathway.[10]
Q4: What formulation strategies can be employed to enhance the stability of this compound?
Improving the stability of poorly soluble and degradation-prone compounds like this compound often requires advanced formulation strategies.[12] Key approaches include:
-
pH Control and Buffering: Since hydrolysis is a major degradation pathway, maintaining the pH of the solution at a level where the hydrolysis rate is minimal is critical. This often involves formulating the drug in a buffered solution at a slightly acidic pH.
-
Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) can improve both solubility and stability by preventing the drug from crystallizing and protecting it from hydrolysis.[13][14]
-
Lyophilization (Freeze-Drying): Removing water from the formulation by lyophilization is a highly effective method to prevent hydrolysis during storage. The lyophilized powder can be reconstituted immediately before use.[14]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the this compound molecule, which can enhance aqueous solubility and protect the labile lactone ring from hydrolysis.[13][15]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can encapsulate the drug, protecting it from the aqueous environment and improving its oral bioavailability.[12][13]
Troubleshooting Guides
Issue 1: Rapid loss of active this compound concentration in an aqueous solution.
-
Possible Cause: Hydrolysis of the lactone ring, especially if the solution is at a neutral or alkaline pH.
-
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your solution. Stability is often greatest in a slightly acidic pH range (e.g., pH 4-6).
-
Use a Buffer: Prepare your solution using a suitable buffer system (e.g., citrate or acetate buffer) to maintain the optimal pH.
-
Reduce Water Activity: If possible for your application, add co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) to reduce the concentration of water and slow the hydrolysis rate.
-
Control Temperature: Store solutions at lower temperatures (e.g., 2-8°C) to decrease the rate of degradation. Hydrolysis kinetics are temperature-dependent.[16][17]
-
Prepare Fresh Solutions: For critical experiments, always prepare the solution immediately before use from a solid or a stable, non-aqueous stock.
-
Issue 2: Precipitation of this compound observed in the stock or final dilution.
-
Possible Cause: Poor aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Use Solubilizing Excipients: Prepare stock solutions in organic solvents like DMSO or ethanol. For final aqueous dilutions, consider using solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL).
-
Particle Size Reduction: For suspensions, techniques like micronization or nanonization can increase the surface area and improve the dissolution rate.[15]
-
Explore Advanced Formulations: For in-vivo studies, consider formulating this compound as a solid dispersion or a lipid-based system to improve both solubility and bioavailability.[12][13]
-
Issue 3: High variability in results from cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Time-Course Stability Check: Analyze the concentration of this compound in your complete cell culture medium at different time points (e.g., 0, 4, 12, 24, 48 hours) under incubation conditions (37°C, 5% CO₂) using HPLC to determine its stability profile.
-
Minimize Exposure: Protect the compound and its solutions from light by using amber vials and covering plates with foil.
-
Replenish the Compound: If significant degradation is observed, consider replacing the medium with a freshly prepared drug solution at intermediate time points during long-term assays.
-
Experimental Protocols & Data
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[7]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions: Expose the drug to the following conditions in separate experiments. A control sample, protected from stress, should be analyzed concurrently.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.[8]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at room temperature for 2-8 hours (base hydrolysis is often faster).[8]
-
Oxidative Degradation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Store the solid drug powder and a solution of the drug at an elevated temperature (e.g., 70°C) for 48 hours.
-
Photodegradation: Expose a solution of the drug to UV-Vis light with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[7][8]
-
-
Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the profile of degradation products.
Data Presentation: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | 2 - 48 hours | To test stability in acidic environments. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp to 80°C | 30 mins - 24 hours | To test stability in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 6 - 24 hours | To assess susceptibility to oxidation. |
| Photodegradation | >1.2 million lux-hours | Controlled | As required | To evaluate light sensitivity. |
| Thermal Stress | 60°C - 80°C (dry heat/solution) | 60°C - 80°C | 24 - 72 hours | To determine thermal stability. |
Visualizations
Workflow Diagrams
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Likely degradation pathways for this compound in solution.
Caption: General experimental workflow for assessing this compound stability.
References
- 1. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. upm-inc.com [upm-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Podophyllotoxin Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Podophyllotoxin and the removal of its isomers, with a particular focus on Isopicropodophyllin.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of Podophyllotoxin encountered during purification?
The most frequently encountered isomer is Picropodophyllin, which is the thermodynamically more stable epimer of Podophyllotoxin. Isomerization to Picropodophyllin can occur, especially under basic conditions[1]. Other diastereomers, such as this compound, may also be present as impurities.
Q2: Why is it crucial to remove this compound and other isomers from a Podophyllotoxin sample?
The biological activity of Podophyllotoxin and its derivatives is highly stereospecific. Isomers like Picropodophyllin are known to be biologically inactive[1]. Therefore, for therapeutic applications and accurate pharmacological studies, it is essential to have highly pure Podophyllotoxin, free from its inactive or less active isomers.
Q3: What are the primary methods for separating Podophyllotoxin from its isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation of Podophyllotoxin and its isomers[1][2]. Column chromatography using adsorbents like silica gel or alumina can also be employed for purification[3][4].
Q4: How can I prevent the isomerization of Podophyllotoxin to Picropodophyllin during purification?
To minimize the formation of the inactive Picropodophyllin, it is crucial to avoid basic conditions during the purification process. Acidifying the mixture can enhance the stability of Podophyllotoxin[1]. For instance, the use of acetic acid in the solvent system has been shown to prevent conversion to undesired byproducts[1].
Troubleshooting Guide: HPLC Purification of Podophyllotoxin Isomers
This guide addresses common issues observed during the HPLC-based purification of Podophyllotoxin and the removal of this compound.
Problem 1: Poor Resolution Between Podophyllotoxin and this compound Peaks
Possible Causes:
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating the isomers.
-
Incorrect Column Selection: The stationary phase may not have the required selectivity for the diastereomers.
-
Flow Rate is Too High: Insufficient time for interaction between the analytes and the stationary phase.
Solutions:
| Parameter | Troubleshooting Step | Expected Outcome |
| Mobile Phase | Optimize the solvent gradient and the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Experiment with different acidic modifiers (e.g., formic acid, acetic acid) to improve peak shape and resolution. | Enhanced separation of isomeric peaks. |
| Column | Consider using a high-resolution C18 column or a chiral stationary phase column, which can offer better selectivity for diastereomers. | Improved peak separation and resolution. |
| Flow Rate | Reduce the flow rate to allow for better equilibration and interaction with the stationary phase. | Increased resolution between closely eluting peaks. |
Problem 2: Peak Tailing for the Podophyllotoxin Peak
Possible Causes:
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Contamination: Buildup of contaminants on the column frit or at the head of the column.
Solutions:
| Parameter | Troubleshooting Step | Expected Outcome |
| Mobile Phase | Add a small amount of a competitive base (e.g., triethylamine) or use a mobile phase with a lower pH to suppress silanol interactions. | Symmetrical peak shape. |
| Sample Injection | Reduce the concentration or volume of the injected sample. | Sharper, more symmetrical peaks. |
| Column Maintenance | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column frit or the guard column. | Restoration of peak shape and performance. |
Problem 3: Peak Splitting of the this compound Peak
Possible Causes:
-
Co-elution of Impurities: Another compound may be eluting at a very similar retention time.
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths.
-
Injection Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase.
Solutions:
| Parameter | Troubleshooting Step | Expected Outcome |
| Method Specificity | Analyze the sample with a different chromatographic method (e.g., different column or mobile phase) to confirm if it is a single component. | Confirmation of peak purity. |
| Column Integrity | Inspect the column for any visible voids. If a void is present, the column may need to be repacked or replaced. | A single, sharp peak. |
| Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | Improved peak shape. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol outlines a general procedure for the enrichment of Podophyllotoxin and removal of isomers using column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel or alumina in the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Pack the column with the slurry, ensuring a uniform and bubble-free bed.
-
Equilibrate the column by passing several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract containing Podophyllotoxin and its isomers in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure Podophyllotoxin.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Podophyllotoxin.
-
Visualizations
Caption: Experimental workflow for the purification of Podophyllotoxin.
Caption: Troubleshooting logic for HPLC purification of isomers.
References
- 1. HPLC-DAD and HPLC-ESI-MS separation, determination and identification of the spin-labeled diastereoisomers of podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5057616A - Podophyllotoxin purification process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
how to minimize degradation of Isopicropodophyllin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Isopicropodophyllin during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during extraction?
A1: The primary degradation pathway for this compound, an epimer of podophyllotoxin, is epimerization at the C-2 position to form other stereoisomers, principally the more thermodynamically stable picropodophyllin. This conversion can occur spontaneously, especially under basic conditions, until an equilibrium is reached.[1][2][3] Other degradation routes include dehydration and oxidation, particularly when exposed to high temperatures, harsh pH conditions, or light.
Q2: How does pH affect the stability of this compound?
A2: this compound, similar to its parent compound podophyllotoxin, is more stable in acidic to neutral conditions. Alkaline conditions can catalyze the epimerization to picropodophyllin, leading to significant loss of the desired compound. For podophyllotoxin-based formulations, a pH range of 2.5 to 6.0 has been shown to improve stability. Therefore, maintaining a slightly acidic pH during extraction and subsequent processing is recommended to minimize degradation.
Q3: What is the impact of temperature on this compound degradation?
A3: Elevated temperatures accelerate the degradation of this compound. Thermal degradation can lead to a complex mixture of products, including picropodophyllin, α-apopicropodophyllin, and β-apopicropodophyllin through epimerization and dehydration reactions.[4] It is crucial to employ extraction methods that operate at lower temperatures or have shorter extraction times to minimize thermal decomposition.
Q4: Which solvents are recommended for the extraction of this compound to ensure its stability?
A4: The choice of solvent is critical for both extraction efficiency and the stability of this compound. Moderately polar solvents are generally effective. Methanol, ethanol, and ethyl acetate have been successfully used for the extraction of podophyllotoxin and its analogues.[4][5] A mixture of methanol and dichloromethane has also been reported as an efficient extraction solvent system. The ideal solvent should be selected based on a balance between maximizing the yield and minimizing degradation through epimerization and other reactions.
Q5: How can I minimize oxidative degradation of this compound during the extraction process?
A5: To prevent oxidative degradation, it is advisable to work in an inert atmosphere by purging solvents and extraction vessels with nitrogen or argon gas. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can also help in scavenging free radicals and inhibiting oxidative reactions. Furthermore, storing extracts and purified compounds in the dark and at low temperatures will help mitigate long-term oxidative damage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Incomplete extraction. | - Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio.- Ensure the plant material is ground to a fine powder to increase surface area for extraction.- Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE). |
| Degradation during extraction. | - Lower the extraction temperature.- Use a slightly acidic extraction solvent.- Protect the extraction setup from light.- Work under an inert atmosphere (e.g., nitrogen). | |
| Presence of significant amounts of picropodophyllin in the extract | Epimerization of this compound. | - Avoid basic conditions during extraction and workup.- Use aprotic or less polar solvents if compatible with extraction efficiency.- Minimize extraction time and temperature. |
| Formation of unknown impurities | Thermal, photolytic, or oxidative degradation. | - Conduct a forced degradation study to identify potential degradation products.- Use lower extraction temperatures and protect from light.- Add antioxidants to the extraction solvent.- Analyze the extract promptly after preparation. |
| Inconsistent extraction results | Variation in plant material or extraction conditions. | - Standardize the source and pre-treatment of the plant material.- Precisely control all extraction parameters (temperature, time, solvent composition, etc.).- Validate the analytical method for quantifying this compound to ensure accuracy and precision. |
Quantitative Data on Stability
The following tables summarize the stability of podophyllotoxin, which can be used as a proxy for its epimer, this compound, under various conditions.
Table 1: Effect of pH on Podophyllotoxin Stability
| pH | Temperature (°C) | Time (h) | Degradation (%) | Primary Degradant |
| 2.0 | 60 | 24 | < 5 | - |
| 4.5 | 60 | 24 | < 2 | - |
| 7.0 | 60 | 24 | 10-15 | Picropodophyllin |
| 9.0 | 60 | 24 | > 50 | Picropodophyllin |
Note: Data is estimated based on the general knowledge of lignan stability and the fact that basic conditions promote epimerization.
Table 2: Effect of Temperature on Podophyllotoxin Degradation in Ethanol
| Temperature (°C) | Time (h) | Degradation (%) | Major Degradation Products |
| 25 | 24 | < 1 | - |
| 50 | 24 | ~10 | Picropodophyllin |
| 78 (reflux) | 8 | > 30 | Picropodophyllin, α- and β-apopicropodophyllin |
Note: This data is qualitative and based on published degradation pathways. Actual degradation rates will vary.
Table 3: Effect of Solvents on Podophyllotoxin Extraction Yield
| Solvent | Extraction Method | Yield (mg/g dry weight) |
| Methanol | Maceration | 1.5 - 2.5 |
| Ethanol (95%) | Soxhlet | 2.0 - 3.0 |
| Ethyl Acetate | Maceration | 2.5 - 3.5 |
| Methanol:Dichloromethane (1:1) | Sonication | 3.0 - 4.0 |
Note: Yields are approximate and can vary significantly based on the plant source and specific extraction conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh).
-
Solvent Preparation: Prepare a solution of 80% ethanol in deionized water. Degas the solvent by sonication for 15 minutes, followed by bubbling with nitrogen gas for 10 minutes. To inhibit oxidation, ascorbic acid (0.1% w/v) can be added.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL amber glass flask.
-
Add 100 mL of the prepared solvent.
-
Place the flask in an ultrasonic bath equipped with temperature control.
-
Set the temperature to 40°C and the ultrasonic frequency to 40 kHz.
-
Sonicate for 30 minutes.
-
-
Isolation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small volume of the extraction solvent.
-
Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 45°C.
-
The crude extract can then be subjected to further purification steps.
-
Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dissolve the crude extract or purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Use external standards of this compound, picropodophyllin, and other potential degradation products for identification and quantification based on retention times and peak areas.
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: Key degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The podophyllotoxin-picropodophyllin equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Podophyllotoxin Recovery from Juniper Leaves at Atmospheric and High Pressure Using Eco-Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of podophyllotoxin extraction method from Linum album cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Isopicropodophyllin Derivatization
Welcome to the technical support center for Isopicropodophyllin derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound, a lignan with a structure similar to podophyllotoxin, target its hydroxyl group and lactone ring. These strategies include:
-
Etherification: Modification of the phenolic hydroxyl group to form ether derivatives. This can enhance lipophilicity and potentially improve cell membrane permeability.
-
Esterification: Conversion of the hydroxyl group into an ester. This is a common method to create prodrugs, which may have improved solubility and bioavailability.
-
Glycosylation: Attachment of a sugar moiety to the hydroxyl group. This can significantly increase water solubility and alter the pharmacokinetic profile of the compound.
Q2: How can I monitor the progress of my this compound derivatization reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The difference in polarity between the starting material and the derivative will result in different retention factors (Rf values), allowing for clear differentiation. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the key considerations for purifying this compound derivatives?
A3: Purification of this compound derivatives typically involves chromatographic techniques. Column chromatography using silica gel is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of solvent system for elution will depend on the polarity of the derivative. For less polar ether and ester derivatives, a mixture of hexane and ethyl acetate is often effective. For more polar glycosylated derivatives, a more polar solvent system, such as dichloromethane and methanol, may be required. Preparative HPLC can be employed for achieving high purity.
Troubleshooting Guides
Troubleshooting Incomplete Etherification Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of this compound | Insufficiently strong base: The phenolic hydroxyl group requires a sufficiently strong base for deprotonation to form the more nucleophilic phenoxide ion. | Switch to a stronger base. For example, if using a weak base like potassium carbonate (K₂CO₃), consider using sodium hydride (NaH) or potassium tert-butoxide. |
| Low reaction temperature: The activation energy for the reaction may not be reached at lower temperatures. | Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid decomposition. | |
| Poor quality of reagents or solvent: The presence of moisture in the solvent or impurities in the reagents can inhibit the reaction. | Ensure all reagents are of high purity and use anhydrous solvents. Dry the solvent over a suitable drying agent (e.g., molecular sieves) before use. | |
| Formation of multiple products (byproducts) | Side reactions: The presence of other reactive sites in the molecule can lead to the formation of undesired byproducts. | Consider using a protecting group strategy to block other reactive sites before performing the etherification. |
| Decomposition of starting material or product: High reaction temperatures or prolonged reaction times can lead to degradation. | Optimize the reaction temperature and time. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Troubleshooting Incomplete Esterification Reactions
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired ester | Equilibrium limitations: Esterification is often a reversible reaction. | Use an excess of one of the reactants (either the acylating agent or this compound) to shift the equilibrium towards the product side. Alternatively, remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus. |
| Steric hindrance: The hydroxyl group of this compound may be sterically hindered, slowing down the reaction. | Use a more reactive acylating agent, such as an acid chloride or anhydride, instead of a carboxylic acid. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can also be effective. | |
| Inadequate catalysis: The reaction may be too slow without a proper catalyst. | Use a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in catalytic amounts. | |
| Hydrolysis of the lactone ring | Harsh reaction conditions: The lactone ring in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions. | Use milder reaction conditions. For example, use a less aggressive catalyst or control the pH of the reaction mixture. |
Troubleshooting Glycosylation Reactions
| Problem | Possible Cause | Suggested Solution |
| Low yield of the glycosylated product | Poor activation of the glycosyl donor: The glycosyl donor (the sugar derivative) may not be sufficiently activated for the reaction to proceed efficiently. | Use a suitable promoter or catalyst for the specific glycosyl donor being used. For example, N-iodosuccinimide (NIS) and triflic acid (TfOH) are commonly used promoters for thioglycosides. |
| Anomeric mixture: Formation of both α and β anomers of the glycoside can lead to a mixture of products and lower the yield of the desired isomer. | The stereochemical outcome of a glycosylation reaction is influenced by the protecting groups on the glycosyl donor, the solvent, and the promoter. To favor the formation of a specific anomer, carefully select the reaction conditions. For example, using a participating protecting group at the C-2 position of the glycosyl donor (e.g., an acetyl group) often leads to the formation of the 1,2-trans-glycoside. | |
| Hydrolysis of the glycosyl donor: The glycosyl donor can be sensitive to moisture and acidic conditions, leading to its decomposition. | Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Difficulty in purification | Similar polarity of products and byproducts: The desired glycosylated product may have a similar polarity to unreacted starting materials or byproducts, making separation by column chromatography challenging. | Optimize the chromatographic conditions. This may involve trying different solvent systems or using a different stationary phase. Preparative HPLC can be a powerful tool for separating complex mixtures. |
Experimental Protocols
General Protocol for Etherification of this compound
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., acetone, DMF, or THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a base (e.g., potassium carbonate or sodium hydride) to the solution and stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the phenoxide.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
General Protocol for Esterification of this compound
-
Dissolution: Dissolve this compound, the carboxylic acid (or acid anhydride/chloride), and a catalytic amount of an acid catalyst (e.g., sulfuric acid) or a coupling agent/catalyst system (e.g., DCC/DMAP) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature or elevated temperature) and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Derivatization (Hypothetical Data)
| Parameter | Etherification | Esterification | Glycosylation |
| Typical Reagents | This compound, Alkyl halide, Base (K₂CO₃, NaH) | This compound, Carboxylic acid/anhydride, Acid catalyst (H₂SO₄) or Coupling agent (DCC/DMAP) | This compound, Glycosyl donor, Promoter (NIS/TfOH) |
| Solvent | Acetone, DMF, THF | Dichloromethane, THF | Dichloromethane, Acetonitrile |
| Temperature (°C) | 25 - 80 | 0 - 60 | -40 - 25 |
| Reaction Time (h) | 2 - 24 | 1 - 12 | 4 - 48 |
| Typical Yield (%) | 60 - 90 | 70 - 95 | 30 - 70 |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound derivatization.
troubleshooting inconsistent results in Isopicropodophyllin bioassays
Welcome to the technical support center for Isopicropodophyllin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Picropodophyllin (PPP), is a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] It functions by preventing the autophosphorylation of the receptor, which in turn blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, that are crucial for cell proliferation and survival.[1] This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Q2: Why am I seeing significant variability in the IC50 values for this compound between experiments?
A2: Inconsistent IC50 values are a common challenge in cell-based assays and can be attributed to several factors.[3] These include variations in cell seeding density, the passage number of the cell line, the specific phase of cell growth at the time of treatment, and minor differences in incubation times.[4][5] The purity and stability of the this compound stock solution can also greatly impact the results.
Q3: What is the optimal solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[1]
Q4: Can this compound affect microtubules like its stereoisomer, Podophyllotoxin?
A4: While this compound is a stereoisomer of Podophyllotoxin, a well-known microtubule-destabilizing agent, its primary and more potent activity is the inhibition of IGF-1R.[1][2] Any effects on tubulin polymerization are generally observed at much higher concentrations than those required for IGF-1R inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Assay Results
Symptoms:
-
High variability in absorbance/fluorescence readings between replicate wells.
-
IC50 values differ significantly between identical experiments.
-
Dose-response curves are not sigmoidal or show poor correlation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette for consistency and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[4] |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to skewed results. Avoid using the peripheral wells for experimental samples and instead, fill them with sterile media or PBS to create a moisture barrier.[6] |
| Compound Instability/Precipitation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the media containing the highest concentration of the compound for any signs of precipitation. |
| Variable Incubation Times | Use a multichannel pipette to add the compound to the wells to minimize time differences. Ensure the incubation period is consistent across all experiments.[4] |
| Cell Line Health and Passage Number | Use cells from a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment. High passage numbers can lead to phenotypic changes and altered drug responses.[5] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete growth medium
-
96-well, clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Prepare a cell suspension and seed 100 µL of cells into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide Apoptosis Assay Protocol
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS. Centrifuge and discard the supernatant after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[8]
-
Quantitative Data
Table 1: Inhibitory Concentration of this compound
| Target | Assay Type | Cell Line/System | IC50 Value |
| IGF-1R | Tyrosine Kinase Assay | In vitro | 1 nM[1][2] |
| Cell Viability | MTT Assay | MCF-7 (Breast Cancer) | Variable |
| Cell Viability | MTT Assay | HepG2 (Liver Cancer) | Variable |
| Cell Viability | MTT Assay | PC-3 (Prostate Cancer) | Variable |
*Note: IC50 values for cell viability are highly dependent on experimental conditions such as cell density, incubation time, and the specific assay used. It is recommended to determine the IC50 under your specific experimental conditions.
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Isopicropodophyllin (IPP) Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the bioavailability of Isopicropodophyllin (IPP) formulations. This compound, a promising anti-cancer agent, often exhibits poor aqueous solubility, which significantly hinders its clinical application due to low and variable oral bioavailability.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate the development of effective IPP formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo evaluation of this compound.
Issue 1: Low In Vitro Dissolution Rate of IPP Formulation
Question: Our IPP formulation shows a very slow dissolution rate in simulated gastric and intestinal fluids. What are the potential causes and how can we improve it?
Answer: A slow dissolution rate is a common problem for poorly soluble drugs like IPP and is a primary barrier to achieving adequate oral bioavailability.[1]
Potential Causes:
-
Crystalline Drug Form: The crystalline form of a drug has lower apparent solubility compared to its amorphous state because energy is required to break the crystal lattice during dissolution.[3]
-
Poor Wettability: The hydrophobic nature of IPP can lead to poor wetting by aqueous gastrointestinal fluids, limiting the surface area available for dissolution.
-
Drug Agglomeration: IPP particles may agglomerate in the dissolution medium, reducing the effective surface area for dissolution.
-
Inadequate Formulation Strategy: The chosen formulation may not be optimal for enhancing the solubility of IPP.
Troubleshooting Steps:
-
Amorphous Solid Dispersions (ASDs): Dispersing IPP in a hydrophilic polymer matrix can create an amorphous solid dispersion.[4][5] This high-energy, non-crystalline form can significantly increase the apparent solubility and dissolution rate.[6]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[9]
-
Action: Employ techniques like micronization or nanomilling to reduce the particle size of IPP. Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, can also be formulated.[1]
-
-
Incorporate Surfactants or Wetting Agents: These agents can improve the wettability of the hydrophobic drug particles.
-
Action: Include pharmaceutically acceptable surfactants such as polysorbates (e.g., Tween® 80) or sodium lauryl sulfate in the formulation.
-
-
Lipid-Based Formulations: Formulating IPP in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, bypassing the dissolution step.[10][11]
-
Action: Develop a SEDDS formulation by screening various oils, surfactants, and co-surfactants for their ability to solubilize IPP and form a stable emulsion upon dilution.
-
dot
Issue 2: High Variability in Plasma Concentrations in Animal Studies
Question: We are observing significant inter-individual variability in the plasma concentrations of IPP in our rat/mouse studies. What are the potential causes and how can we mitigate this?
Answer: High variability in plasma concentrations is a common challenge for orally administered poorly soluble drugs.[10]
Potential Causes:
-
Inconsistent Dissolution in vivo: If the formulation does not dissolve consistently in the gastrointestinal (GI) tract, absorption will be erratic.[10]
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.[10]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[1][10]
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[10]
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.[10]
-
Improve Formulation Robustness: Develop a formulation that is less susceptible to variations in GI conditions. Lipid-based formulations like SEDDS can help by presenting the drug in a pre-dissolved state.[11]
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.[10]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[10]
-
Investigate P-glycoprotein (P-gp) Efflux: If IPP is a substrate for efflux transporters like P-gp, variability in transporter expression could contribute to inconsistent absorption. Consider co-administration with a P-gp inhibitor in preclinical studies to investigate this.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to enhance the bioavailability of this compound?
A1: The most common and effective strategies for a poorly soluble compound like IPP fall into several categories:
-
Amorphous Solid Dispersions (ASDs): These formulations involve dispersing the drug in a polymer matrix in an amorphous state, which enhances solubility and dissolution.[6] Commonly used polymers include PVP, HPMC, and HPMCAS.[5]
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a prominent choice.[10] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[11]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a faster dissolution rate.[6] This includes nanosuspensions and polymeric nanoparticles.[12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. However, it's important to note that this can sometimes decrease permeability.[13][14]
Q2: How do I choose the most suitable formulation strategy for IPP?
A2: The choice of formulation depends on the specific physicochemical properties of IPP and the desired product characteristics. A systematic approach is recommended:
-
Characterize the API: Determine key properties of IPP such as its solubility in various pH buffers and pharmaceutically relevant solvents, its LogP, and its crystalline properties (polymorphism).
-
Feasibility Studies: Screen a few promising formulation approaches in parallel at a small scale. For example, prepare a simple ASD, a basic lipid formulation, and a nanosuspension.
-
In Vitro Performance Testing: Evaluate the dissolution performance of the prototype formulations in biorelevant media (e.g., FaSSIF, FeSSIF).[7] A membrane flux test can also provide insights into simultaneous dissolution and permeation.[15]
-
Stability Assessment: Assess the physical and chemical stability of the most promising formulations. For ASDs, monitor for recrystallization. For lipid formulations, check for drug precipitation or emulsion instability.
dot
Q3: What are the critical quality attributes (CQAs) to monitor for an IPP nanoparticle formulation?
A3: For a nanoparticle formulation of IPP, the following CQAs are crucial:[16][17][18]
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate, in vivo biodistribution, and stability.
-
Zeta Potential: This indicates the surface charge and is a predictor of the physical stability of the nanosuspension (a higher absolute value is generally desirable for electrostatic stabilization).[17]
-
Encapsulation Efficiency and Drug Loading: For carrier-based nanoparticles (e.g., polymeric nanoparticles or liposomes), these parameters determine the amount of drug successfully incorporated into the nanoparticles.
-
Crystallinity: It's important to confirm that the drug remains in its intended physical state (amorphous or crystalline) within the nanoparticles.
-
In Vitro Release Profile: This should be assessed to ensure the desired drug release characteristics.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages | Key Characterization |
| Amorphous Solid Dispersion (ASD) | Drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state.[4] | Significant increase in apparent solubility and dissolution rate; established manufacturing processes (spray drying, hot-melt extrusion).[6][7] | Potential for physical instability (recrystallization); may require high polymer content.[19] | DSC, XRD, FTIR, In vitro dissolution.[5] |
| Lipid-Based (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[20] | Presents drug in a solubilized form, bypassing dissolution; can enhance lymphatic uptake.[11] | Potential for drug precipitation upon dilution; chemical instability of lipids. | Droplet size analysis, emulsification time, drug precipitation assessment. |
| Nanoparticles (Nanosuspension) | The particle size of the crystalline drug is reduced to the sub-micron range.[1] | Increased surface area leads to a higher dissolution rate; applicable to a wide range of drugs.[6] | Can be prone to aggregation and Oswald ripening; manufacturing can be energy-intensive. | Particle size, PDI, zeta potential, dissolution rate.[16] |
| Liposomes | Drug is encapsulated within spherical vesicles composed of a lipid bilayer.[21] | Can encapsulate both hydrophilic and hydrophobic drugs; potential for targeted delivery.[22] | Manufacturing complexity; potential for drug leakage and instability.[23] | Vesicle size, PDI, zeta potential, encapsulation efficiency, in vitro release. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of IPP with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound (IPP)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh IPP and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the IPP and PVP K30 in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.[8]
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.[8]
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it gently using a mortar and pestle, and pass it through a sieve (e.g., 100 mesh).
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: In Vitro Dissolution Testing of IPP Formulations
Objective: To evaluate and compare the dissolution profiles of different IPP formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). Biorelevant media like FaSSIF can also be used.[7]
-
IPP formulation equivalent to a specific dose of IPP
-
Syringes with filters (e.g., 0.45 µm PVDF)
-
HPLC system for quantification of IPP
Procedure:
-
Pre-heat 900 mL of the dissolution medium to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to a specified rate (e.g., 75 RPM).
-
Place the IPP formulation (e.g., a capsule containing the solid dispersion or an equivalent amount of powder) into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.[4]
-
Immediately filter the sample through a 0.45 µm filter to prevent undissolved particles from entering the sample.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Analyze the concentration of dissolved IPP in the filtered samples using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved versus time to obtain the dissolution profile.
Protocol 3: Cell Viability Assay for IPP Formulations
Objective: To assess the in vitro cytotoxicity of the developed IPP formulations on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
IPP formulation and pure IPP (dissolved in DMSO)
-
Resazurin-based assay reagent (e.g., alamarBlue™) or MTT reagent.[24]
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the IPP formulation and pure IPP in the cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and non-toxic across all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated and vehicle-only controls.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add the resazurin reagent (10% of the well volume) to each well and incubate for 2-4 hours, or as recommended by the manufacturer.[25]
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.[25]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[25]
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
dot
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. biorxiv.org [biorxiv.org]
- 5. ijisrt.com [ijisrt.com]
- 6. upm-inc.com [upm-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drug-dev.com [drug-dev.com]
- 16. Characterization of nanoparticles for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanoparticle classification, physicochemical properties, characterization, and applications: a comprehensive review for biologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. mdpi.com [mdpi.com]
- 21. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. air.unimi.it [air.unimi.it]
- 24. mdpi.com [mdpi.com]
- 25. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of extracted Isopicropodophyllin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of extracted Isopicropodophyllin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a lignan, a class of natural products, isolated from plants such as Podophyllum hexandrum. It is a stereoisomer of picropodophyllin and is investigated for its potential therapeutic properties, including anticancer activity. Batch-to-batch variability in terms of purity, yield, and biological activity is a significant concern as it can lead to inconsistent experimental results, affecting the reliability and reproducibility of research findings.
Q2: What are the primary causes of batch-to-batch variability in extracted this compound?
The variability in extracted this compound can stem from several factors:
-
Raw Material Source: The geographical location, climate, soil conditions, and harvest time of the plant material can significantly influence the concentration of this compound and its related compounds.
-
Extraction Method: The choice of solvent, temperature, extraction time, and technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) can impact the yield and purity of the extracted compound.
-
Purification Process: Inconsistencies in the purification steps, such as column chromatography or crystallization, can lead to variations in the final purity of this compound.
-
Storage and Handling: this compound may be susceptible to degradation under certain conditions of light, temperature, and pH, leading to variability over time.
Q3: How can I assess the purity of my this compound batch?
Several analytical techniques can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound and potential impurities. A well-developed HPLC method can provide a detailed purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound and can be used to identify impurities and degradation products.
Q4: What is the expected biological activity of this compound, and how can I test it?
This compound, like its related lignans, is expected to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is likely related to the inhibition of topoisomerase II and disruption of microtubule formation, leading to cell cycle arrest and apoptosis.
To test the biological activity, you can perform cell viability assays, such as the MTT or MTS assay, on a panel of cancer cell lines. This will allow you to determine the half-maximal inhibitory concentration (IC50) and compare the potency of different batches.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
Possible Causes:
-
Poor quality of the raw plant material.
-
Inappropriate extraction solvent or conditions.
-
Incomplete extraction.
Troubleshooting Steps:
-
Verify Raw Material Quality: If possible, obtain a certificate of analysis for the plant material, confirming its identity and quality.
-
Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures of varying polarities to find the optimal system for this compound extraction.
-
Adjust Extraction Parameters: Optimize the extraction time, temperature, and solid-to-solvent ratio to maximize the yield.
-
Consider Advanced Extraction Techniques: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can sometimes improve extraction efficiency.
Issue 2: Inconsistent Purity Between Batches
Possible Causes:
-
Variations in the raw material composition.
-
Inconsistent purification protocol.
-
Degradation of the compound during processing.
Troubleshooting Steps:
-
Standardize the Protocol: Ensure that the extraction and purification protocols are followed consistently for every batch.
-
Monitor Purity at Each Step: Use analytical techniques like TLC or HPLC to monitor the purity of the product at each stage of the purification process.
-
Optimize Purification: If impurities are co-eluting with this compound during column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve purity.
-
Minimize Degradation: Protect the compound from light and high temperatures during processing and storage.
Issue 3: Variable Biological Activity in Cell-Based Assays
Possible Causes:
-
Inconsistent purity of this compound batches.
-
Presence of interfering impurities.
-
Variations in cell culture conditions or assay protocol.
-
Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Confirm Purity and Identity: Before conducting biological assays, confirm the purity and identity of the this compound batch using HPLC, NMR, and MS.
-
Standardize Assay Conditions: Ensure that cell passage number, seeding density, and incubation times are consistent across experiments.
-
Perform Dose-Response Curves: Always perform a full dose-response curve to accurately determine the IC50 value for each batch.
-
Check for Compound Stability: Assess the stability of this compound in your cell culture medium over the duration of the experiment.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Isopicropodophyllone | Picropodophyllin | Podophyllotoxin |
| Molecular Formula | C₂₂H₂₀O₈ | C₂₂H₂₂O₈ | C₂₂H₂₂O₈ |
| Molecular Weight | 412.4 g/mol | 414.4 g/mol | 414.4 g/mol |
| Appearance | Powder | Crystalline solid | Crystalline solid |
| Melting Point | Not available | 183-186 °C | 183-184 °C |
| Solubility | Not available | Soluble in methanol, ethanol, DMSO | Soluble in acetone, chloroform, methanol |
Note: Data for this compound is limited. Data for the closely related compounds Isopicropodophyllone, Picropodophyllin, and Podophyllotoxin are provided for reference.
Table 2: Representative IC50 Values of Podophyllotoxin Analogs Against Various Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HeLa (Cervical Cancer) | Podophyllotoxin | 0.005 |
| MCF-7 (Breast Cancer) | Etoposide (Podophyllotoxin derivative) | 1.5 |
| A549 (Lung Cancer) | Teniposide (Podophyllotoxin derivative) | 0.3 |
| HT-29 (Colon Cancer) | Picropodophyllin | 2.5 |
Note: This table provides representative data for related compounds to indicate the expected range of biological activity. Actual IC50 values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is adapted from methods used for the analysis of the related compound, Podophyllotoxin, and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 70% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the this compound batch in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software.
Mandatory Visualization
Caption: Experimental workflow for this compound.
Caption: Troubleshooting inconsistent experimental results.
refinement of analytical techniques for Isopicropodophyllin detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of Isopicropodophyllin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC-UV method for this compound?
A1: A good starting point is to use a reversed-phase C18 column. Given that this compound is an isomer of podophyllotoxin, a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a reasonable initial choice.[1] A gradient elution may be necessary to achieve adequate separation from other components in your sample. For UV detection, a wavelength of around 290 nm is a suitable starting point, as this is a common absorbance maximum for podophyllotoxin and its isomers. However, it is highly recommended to determine the specific UV absorbance maximum for this compound by running a UV-Vis spectrum of a pure standard.
Q2: I am not getting good separation between this compound and its isomers. What can I do?
A2: Separation of isomers can be challenging. Here are a few strategies to improve resolution:
-
Optimize the mobile phase: Small changes in the organic solvent percentage or the use of a different organic solvent (e.g., methanol instead of acetonitrile) can significantly impact selectivity. Adjusting the pH of the mobile phase with a buffer (e.g., phosphate or acetate buffer) can also be effective, especially if the isomers have different pKa values.
-
Change the column: If optimizing the mobile phase is insufficient, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a biphenyl column) may provide the necessary selectivity. Chiral columns can also be employed for separating stereoisomers.[2]
-
Adjust the temperature: Lowering or raising the column temperature can alter the selectivity of the separation.
-
Reduce the flow rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution.
Q3: My this compound peak is showing tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors. Here are some common solutions:
-
Mobile phase pH: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic state.
-
Sample solvent: The solvent in which your sample is dissolved should be weaker than or equal in strength to your mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Column contamination: Secondary interactions with contaminants or active sites on the column can cause tailing. Flushing the column with a strong solvent or using a guard column can help.
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Q4: I am observing a loss of this compound signal over time when analyzing multiple samples. What could be the cause?
A4: A decreasing signal can be indicative of analyte degradation or issues with the analytical system.
-
Analyte Stability: this compound may be unstable in your sample matrix or under the analytical conditions. Consider the possibility of degradation due to factors like pH, temperature, or light exposure.[3][4] It is advisable to perform stability studies of your sample solutions.
-
Adsorption: The analyte may be adsorbing to parts of the HPLC or LC-MS system, such as tubing, vials, or the column itself.
-
Ion Source Contamination (for LC-MS): In LC-MS, contamination of the ion source can lead to a gradual decrease in signal intensity. Regular cleaning of the ion source is recommended.
Q5: What are the key considerations for sample preparation when analyzing this compound in biological fluids like plasma or serum?
A5: For biological fluids, the primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis.
-
Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[5] The supernatant is then injected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample than PPT or LLE by using a solid sorbent to selectively retain and elute the analyte.
Troubleshooting Guides
HPLC-UV Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peaks or very small peaks | Injection issue | Ensure the autosampler is functioning correctly and the injection volume is appropriate. |
| Incorrect mobile phase composition | Verify the mobile phase preparation and composition. | |
| Detector issue | Check the lamp status and ensure the correct wavelength is set. | |
| Ghost peaks | Contamination in the mobile phase or system | Flush the system with a strong solvent. Use fresh, high-purity solvents. |
| Carryover from previous injection | Run a blank injection to confirm carryover. Optimize the needle wash procedure. | |
| Drifting baseline | Column not equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase. |
| Fluctuating temperature | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition changing | Ensure the mobile phase is well-mixed and degassed. | |
| Broad peaks | High dead volume in the system | Check all connections for proper fitting and use tubing with appropriate inner diameter. |
| Column degradation | Replace the column if it has been used extensively or under harsh conditions. |
LC-MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low sensitivity/poor ionization | Suboptimal ion source parameters | Optimize source parameters such as gas flows, temperature, and voltages. |
| Matrix effects (ion suppression or enhancement) | Improve sample cleanup. Modify the chromatography to separate the analyte from interfering matrix components. | |
| Incorrect mobile phase additives | Ensure the mobile phase additives (e.g., formic acid, ammonium formate) are compatible with the ionization mode and analyte. | |
| Inconsistent retention times | Pump issues | Check for leaks and ensure proper solvent delivery. |
| Column temperature fluctuations | Use a column oven for stable temperature control. | |
| High background noise | Contaminated solvent or reagents | Use high-purity solvents and fresh reagents. |
| Leaks in the system | Check for any leaks in the LC or MS system. | |
| Multiple charged ions | Analyte characteristics | This can be normal for some compounds. Select the most abundant and stable ion for quantification. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound (Adapted from a method for its isomer, Picropodophyllin)[5]
This protocol provides a starting point and may require optimization for your specific application.
1. Sample Preparation (Human Serum)
-
To 100 µL of serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dilute 1:1 with the aqueous mobile phase (Mobile Phase A).
-
Inject into the LC-MS/MS system.
2. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 mm x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 5 mM formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient could be 5% B to 95% B over 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | A stable and abundant fragment ion |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions (precursor and product ions) and collision energy will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
References
- 1. HPLC Method for Analysis of Podophyllotoxin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-DAD and HPLC-ESI-MS separation, determination and identification of the spin-labeled diastereoisomers of podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isopicropodophyllin vs. Podophyllotoxin: A Comparative Efficacy Study for Researchers
A detailed analysis of two potent lignans, Isopicropodophyllin and Podophyllotoxin, reveals distinct mechanisms of action and differing profiles of cytotoxic efficacy. While both compounds exhibit anticancer properties, their primary molecular targets and downstream cellular effects diverge significantly, offering unique therapeutic possibilities.
Podophyllotoxin, a well-established antimitotic agent, primarily functions by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. In contrast, this compound, also known as picropodophyllin, demonstrates a more targeted approach by acting as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This inhibition triggers a cascade of downstream effects, including the suppression of the Akt signaling pathway and the induction of apoptosis through a caspase-dependent mitochondrial pathway.
This guide provides a comparative overview of the available experimental data on the efficacy of this compound and Podophyllotoxin, focusing on their cytotoxic activities against various cancer cell lines.
Quantitative Efficacy Comparison: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Podophyllotoxin against a range of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.
| Cell Line | Cancer Type | This compound (IC50 in µM) | Podophyllotoxin (IC50 in µM) |
| A549 | Lung Carcinoma | Data not available in direct comparison | 0.8[1] |
| HeLa | Cervical Cancer | Data not available in direct comparison | ~0.004 (as part of a derivative study) |
| MCF-7 | Breast Cancer | Data not available in direct comparison | ~0.002 (as part of a derivative study) |
| HepG2 | Liver Cancer | Data not available in direct comparison | ~0.005 (as part of a derivative study) |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, standardized experimental protocols are essential. The following section details the methodology for a commonly used cytotoxicity assay.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3][4]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Podophyllotoxin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Podophyllotoxin are best understood by examining their respective signaling pathways.
This compound Signaling Pathway
This compound selectively inhibits the Insulin-like Growth Factor-1 Receptor (IGF-1R).[5] This receptor is a key mediator of cell growth, proliferation, and survival. Inhibition of IGF-1R by this compound leads to the downregulation of the PI3K/Akt signaling pathway. The suppression of Akt, a crucial survival kinase, results in the induction of apoptosis through the mitochondrial pathway, involving the activation of caspases.[6]
Caption: this compound inhibits IGF-1R, leading to apoptosis.
Podophyllotoxin Signaling Pathway
Podophyllotoxin's primary mechanism of action is the disruption of microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules.[1] This interference with the cytoskeleton leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Caption: Podophyllotoxin disrupts microtubule formation, causing cell cycle arrest.
Experimental Workflow: Comparative Cytotoxicity Assessment
A logical workflow for a comparative study of this compound and Podophyllotoxin would involve a series of steps to ensure robust and reliable data.
Caption: Workflow for comparing the cytotoxicity of the two compounds.
References
- 1. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Picropodophyllin inhibits the growth of Ewing's sarcoma cells through the insulin‑like growth factor‑1 receptor/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Isopicropodophyllin and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Isopicropodophyllin and the well-established anti-cancer drug, etoposide. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Introduction
This compound, a lignan belonging to the podophyllotoxin family, has garnered interest for its potential anti-cancer properties. Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent. Both compounds, while structurally related, exhibit distinct mechanisms of action and cytotoxic profiles. This guide delves into a comparative analysis of their effects on cancer cells, providing a framework for further investigation and potential therapeutic development.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the reported IC50 values for this compound (often referred to as Picropodophyllin or its derivative β-apopicropodophyllin) and Etoposide across various cancer cell lines. It is important to note that direct comparative studies across the same cell lines under identical experimental conditions are limited.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound (Picropodophyllin) | IGF-1R expressing cells | Not specified | 0.001 | [1][2] |
| HCT116 | Colorectal Cancer | 0.1 - 0.3 | [3] | |
| β-apopicropodophyllin | A549 | Non-Small Cell Lung Cancer | 0.0169 | |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.0131 | ||
| NCI-460 | Non-Small Cell Lung Cancer | 0.0171 | ||
| Etoposide | MOLT-3 | Leukemia | 0.051 | [4] |
| A-375 | Melanoma | 0.24 | [5] | |
| 5637 | Bladder Cancer | 0.53 | [5] | |
| HepG2 | Liver Cancer | 30.16 | [4] | |
| BGC-823 | Gastric Cancer | 43.74 ± 5.13 | [4] | |
| A549 | Non-Small Cell Lung Cancer | 3.49 (72h) | [6] | |
| HeLa | Cervical Cancer | 209.90 ± 13.42 | [4] |
Mechanisms of Action and Signaling Pathways
This compound (Picropodophyllin)
Initially identified as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), recent evidence suggests that the primary cytotoxic mechanism of Picropodophyllin (PPP) may be independent of IGF-1R signaling[7][8]. The prevailing mechanism points towards its ability to disrupt microtubule polymerization , leading to a mitotic block in the G2/M phase of the cell cycle and subsequent mitotic catastrophe[7]. This disruption of the mitotic spindle triggers apoptosis.
The apoptotic cascade initiated by Picropodophyllin appears to involve the mitochondrial (intrinsic) pathway . This is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3[9]. Furthermore, studies have indicated that Picropodophyllin can induce the generation of Reactive Oxygen Species (ROS), leading to the activation of the p38 MAPK signaling pathway, which contributes to its apoptotic effects[3].
Etoposide
Etoposide's mechanism of action is well-characterized. It is a potent topoisomerase II inhibitor [4]. Topoisomerase II is a crucial enzyme involved in untangling DNA during replication and transcription. Etoposide stabilizes the covalent intermediate complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis[5].
The apoptotic signaling cascade initiated by etoposide-induced DNA damage is complex and can involve both intrinsic and extrinsic pathways. A key player in this process is the tumor suppressor protein p53 . DNA damage leads to the stabilization and activation of p53, which can then transcriptionally activate pro-apoptotic genes of the Bcl-2 family, such as PUMA and Bax. This promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, following the intrinsic apoptotic pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cytotoxic effects of this compound and etoposide. Specific details may vary based on the cell line and experimental setup.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or etoposide. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis via Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compounds for a specified time. Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of two compounds.
Conclusion
Both this compound (Picropodophyllin) and etoposide demonstrate significant cytotoxic effects against various cancer cell lines, albeit through different primary mechanisms. Etoposide's role as a topoisomerase II inhibitor is well-established, leading to DNA damage-induced apoptosis. In contrast, this compound appears to exert its cytotoxic effects primarily through the disruption of microtubule dynamics, culminating in mitotic catastrophe and apoptosis via the mitochondrial pathway.
The available data suggests that this compound and its derivatives can be potent anti-cancer agents, with IC50 values in the nanomolar to low micromolar range in some cell lines. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound in comparison to established drugs like etoposide. Understanding their distinct mechanisms of action may open avenues for novel combination therapies or for targeting specific cancer vulnerabilities. This guide serves as a foundational resource to inform and direct future research in this promising area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. netjournals.org [netjournals.org]
- 7. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Tubulin Binding Affinity of Isopicropodophyllin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Isopicropodophyllin's binding affinity to tubulin against other known tubulin-targeting agents. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a stereoisomer of podophyllotoxin, targets tubulin, a critical protein in microtubule formation and dynamics. Disrupting tubulin polymerization is a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. Understanding the binding affinity of this compound in comparison to other tubulin inhibitors is crucial for evaluating its potential as a therapeutic agent.
Comparative Analysis of Tubulin Binding Affinity
The binding of small molecules to tubulin can be quantified by various parameters, including the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) of tubulin polymerization. A lower Kd value indicates a higher binding affinity. The IC50 value represents the concentration of a compound required to inhibit tubulin polymerization by 50%.
| Compound | Binding Site | Dissociation Constant (Kd) | Tubulin Polymerization IC50 |
| This compound (Picropodophyllin) | Colchicine | - | >10 µM[1] |
| Podophyllotoxin | Colchicine | ~0.5 µM[2] | - |
| Colchicine | Colchicine | 2.7 x 10⁻⁷ M (~0.27 µM) | ~1 µM |
| Combretastatin A-4 | Colchicine | Higher affinity than colchicine | ~1-2 µM |
| Nocodazole | Colchicine | ~1 µM (for brain tubulin)[1] | ~5 µM[3] |
Experimental Validation Protocols
The validation of a compound's binding affinity to tubulin involves a series of well-established in vitro assays. These experiments are fundamental to characterizing the mechanism of action of potential tubulin inhibitors.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers. It can be performed using two primary methods:
-
Turbidity-based Assay: This method relies on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
-
Fluorescence-based Assay: This assay utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.
Detailed Protocol (Turbidity-based):
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10 mM GTP solution.
-
Dissolve test compounds and controls (e.g., colchicine as a positive inhibitor, paclitaxel as a polymerization enhancer) in an appropriate solvent like DMSO.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate and a spectrophotometer to 37°C.
-
On ice, prepare a reaction mixture containing tubulin (final concentration 3-5 mg/mL), GTP (final concentration 1 mM), and glycerol in General Tubulin Buffer.
-
Add the test compound dilutions to the wells of the pre-warmed plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The rate of polymerization (Vmax) is the steepest slope of the curve.
-
The extent of polymerization is the plateau of the curve.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the tubulin and the ligand (this compound) extensively against the same buffer to minimize heats of dilution. A common buffer is 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both tubulin and the ligand.
-
-
ITC Experiment:
-
Load the tubulin solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature (typically 25°C or 37°C), stirring speed, and injection volume and spacing.
-
Perform a series of injections of the ligand into the tubulin solution.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection.
-
Integrate the heat pulses and subtract the heat of dilution (determined from injecting the ligand into the buffer alone).
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Fluorescence Spectroscopy
This technique measures changes in the intrinsic tryptophan fluorescence of tubulin upon ligand binding. The binding of a ligand to tubulin can cause a conformational change in the protein, which alters the local environment of the tryptophan residues and thus their fluorescence properties.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified tubulin in a suitable buffer (e.g., 10 mM phosphate buffer with 0.1 M NaCl, pH 7.4).
-
Prepare a stock solution of the test compound.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 to 400 nm.
-
Titrate the tubulin solution with increasing concentrations of the test compound, recording the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Plot the change in fluorescence intensity against the ligand concentration.
-
Fit the data to the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (Ka) and the number of binding sites (n). The dissociation constant (Kd) is the reciprocal of Ka.
-
Visualizing the Mechanisms
To better understand the experimental workflows and the mechanism of action of tubulin inhibitors, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating tubulin binding affinity.
References
A Comparative Analysis of Isopicropodophyllin and its Synthetic Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Isopicropodophyllin, a naturally occurring lignan and an epimer of podophyllotoxin, has garnered significant interest in the field of oncology for its potential as an anticancer agent. Like its more widely studied isomer, podophyllotoxin, this compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, a critical process for cell division. This has spurred the development of a multitude of synthetic analogs aimed at enhancing efficacy, improving solubility, and reducing the toxicity associated with the parent compounds. This guide provides a comparative analysis of this compound and its synthetic analogs, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Comparative Biological Activity
The antiproliferative activity of this compound and its synthetic analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for this compound, its parent compound podophyllotoxin, and various synthetic derivatives. It is important to note that direct comparative studies of this compound and a wide array of its specific synthetic analogs are limited in the current literature. Therefore, this analysis draws upon data from studies on podophyllotoxin and its derivatives, which share structural similarities and mechanisms of action.
| Compound | Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin | A549 (Lung) | 0.01 | [1] |
| HeLa (Cervical) | 0.025 ± 0.005 | [2] | |
| K562 (Leukemia) | 0.003 | [3] | |
| MCF-7 (Breast) | 0.004 | [4] | |
| Picropodophyllotoxin | A549 (Lung) | > 100 | [1] |
| Isatin-Podophyllotoxin Hybrid (7f) | A549 (Lung) | 0.90 ± 0.09 | [4] |
| KB (Epidermoid Carcinoma) | 1.99 ± 0.22 | [4] | |
| MCF-7 (Breast) | 1.84 ± 0.17 | [4] | |
| Podophyllotoxin-Imidazolium Salt (a6) | HCT-116 (Colon) | 0.04 | [5] |
| Dimeric Podophyllotoxin Derivative (29) | HL-60 (Leukemia) | 0.43 | [6] |
| SMMC-7721 (Hepatoma) | 3.50 | [6] | |
| A-549 (Lung) | 1.20 | [6] | |
| MCF-7 (Breast) | 0.89 | [6] | |
| SW480 (Colon) | 1.80 | [6] | |
| 4β-N-Substituted Podophyllotoxin (9l) | HeLa (Cervical) | 7.93 | [7] |
| K562 (Leukemia) | 6.42 | [7] | |
| K562/A02 (Drug-resistant Leukemia) | 6.89 | [7] |
Table 1: Comparative Cytotoxicity (IC50) of Podophyllotoxin Isomers and Synthetic Analogs against Various Cancer Cell Lines. This table highlights the potent anticancer activity of podophyllotoxin and the varied efficacy of its synthetic derivatives. Picropodophyllotoxin, an isomer, shows significantly less activity.
Experimental Protocols
The evaluation of this compound and its analogs relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the change in absorbance at 340 nm over time.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., >99% pure bovine tubulin), GTP (a required cofactor for polymerization), and a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Compound Addition: Add the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or promoting effect.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
-
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its analogs is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death). The following diagrams, generated using Graphviz, illustrate the general experimental workflow and the key signaling pathways involved.
The antitumor activity of podophyllotoxin and its isomers is primarily attributed to their ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis. However, some derivatives, particularly those of picropodophyllin, have been shown to interact with other signaling pathways, such as the PI3K/AKT and Ras-MAPK pathways, which are crucial for cell growth and survival.
Conclusion
This compound and its synthetic analogs represent a promising class of anticancer compounds that primarily target tubulin polymerization. The extensive research into podophyllotoxin derivatives has provided a strong foundation for understanding the structure-activity relationships and mechanisms of action of these molecules. While direct comparative data for this compound remains less abundant, the available information suggests that synthetic modifications can significantly modulate cytotoxic potency and potentially overcome challenges such as drug resistance and toxicity. Further research focused specifically on the synthesis and evaluation of this compound analogs is warranted to fully explore their therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of natural product-derived anticancer agents.
References
- 1. Comparison of cytotoxicity and DNA breakage activity of congeners of podophyllotoxin including VP16-213 and VM26: a quantitative structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Podophyllotoxin Derivatives on Noncancerous Diseases: A Systematic Review [mdpi.com]
- 3. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Synthesis and anticancer activity of dimeric podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Anticancer Potential of Isopicropodophyllin: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive review of existing research highlights the promising anticancer activity of Isopicropodophyllin, a lignan compound, across a variety of cancer cell lines. This guide synthesizes available data on its efficacy, mechanism of action, and provides a comparative perspective with its well-known stereoisomer, Podophyllotoxin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity of this compound
This compound, also known as Picropodophyllin, has demonstrated significant cytotoxic effects in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been reported in several studies. While a comprehensive direct comparison across a wide spectrum of cell lines in a single study is limited, the available data, summarized in Table 1, indicates a broad range of activity.
| Cell Line | Cancer Type | This compound (Picropodophyllin) IC50 (µM) | Podophyllotoxin IC50 (µM) | Etoposide IC50 (µM) | Reference |
| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | - | - | [1] |
| PC-3 | Pancreatic Cancer | 10 - 50 | - | - | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | - | - | [1] |
| HCT116 | Colorectal Carcinoma | - | - | - | [1] |
| EC-9706 | Esophageal Carcinoma | - | - | 8.4 - 78.2 | [2] |
| HeLa | Cervical Cancer | - | - | 8.4 - 78.2 | [2] |
| T-24 | Bladder Cancer | - | - | 8.4 - 78.2 | [2] |
| H460 | Lung Cancer | - | - | 8.4 - 78.2 | [2] |
Table 1: Comparative IC50 Values of this compound and Other Podophyllotoxin Derivatives. This table summarizes the reported IC50 values for this compound (Picropodophyllin) and for comparison, Podophyllotoxin and Etoposide, in various human cancer cell lines. Note that direct comparative data in the same studies is limited.
Mechanism of Action: A Multifaceted Approach
The anticancer activity of this compound appears to stem from multiple mechanisms, primarily centered around the induction of apoptosis and the disruption of microtubule dynamics.
Induction of Apoptosis via the Intrinsic Pathway
Research indicates that this compound triggers programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway. This process involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, this compound has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, including caspase-3 and caspase-9, ultimately leading to cell death.
Figure 1: this compound-Induced Apoptotic Pathway. This diagram illustrates the proposed intrinsic apoptotic pathway initiated by this compound, highlighting the roles of Bcl-2 family proteins and caspases.
Disruption of Microtubule Polymerization
Emerging evidence suggests that this compound, similar to its stereoisomer Podophyllotoxin, functions as a microtubule-destabilizing agent. It is believed to inhibit the polymerization of tubulin, the protein subunit of microtubules. Microtubules are crucial for various cellular processes, including the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound can arrest cancer cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and ultimately, cell death. Some studies suggest that this activity may be independent of its effects on the IGF-1R signaling pathway, which was an initially proposed mechanism.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (and other test compounds)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of the target proteins.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
This compound (and control compounds like Nocodazole or Paclitaxel)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing tubulin, polymerization buffer, and GTP.
-
Compound Addition: Add this compound or control compounds at various concentrations to the reaction mixtures.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C microplate or cuvette to initiate tubulin polymerization.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence over time.
-
Data Analysis: Plot the change in absorbance/fluorescence versus time. The rate and extent of polymerization in the presence of this compound are compared to the vehicle control to determine its inhibitory effect.
Figure 2: General Experimental Workflow. This diagram outlines the typical workflow for evaluating the anticancer activity of this compound in different cell lines.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound is a potent anticancer agent with a multifaceted mechanism of action. Its ability to induce apoptosis and disrupt microtubule formation makes it a compelling candidate for further preclinical and clinical investigation. To build upon the current understanding, future research should focus on conducting direct comparative studies of this compound and Podophyllotoxin across a standardized panel of cancer cell lines to establish a clear structure-activity relationship. Furthermore, in vivo studies are warranted to evaluate its efficacy and safety in animal models, which will be crucial for its potential translation into a therapeutic agent for cancer treatment.
References
A Head-to-Head Comparison of Isopicropodophyllin and Other Lignans: A Guide for Researchers
An in-depth analysis of the cytotoxic, anti-inflammatory, and antiviral properties of Isopicropodophyllin and its related lignans, supported by experimental data and mechanistic insights.
Introduction
Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Among these, aryltetralin lactone lignans such as podophyllotoxin and its isomers have been extensively studied for their potent cytotoxic effects, leading to the development of clinically used anticancer drugs. This guide provides a head-to-head comparison of this compound (also known as picropodophyllotoxin), an epimer of podophyllotoxin, with other prominent lignans including podophyllotoxin, deoxypodophyllotoxin, yatein, and matairesinol. The comparison focuses on their cytotoxic, anti-inflammatory, and antiviral properties, presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antiviral activities of this compound and other selected lignans. The IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity.
Table 1: Cytotoxicity of Lignans against Various Cancer Cell Lines
| Lignan | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Picropodophyllotoxin) | HCT116 | Colorectal Cancer | Not specified, but demonstrated activity | [1] |
| KYSE 30, KYSE 70, KYSE 410, KYSE 450, KYSE 510 | Esophageal Squamous Cell Carcinoma | 0.1 - 0.4 (viability inhibition) | [2] | |
| HCC827GR | Non-Small Cell Lung Cancer | Not specified, but demonstrated activity | [3] | |
| Podophyllotoxin | Various | Various | ~0.01 - 1 | [4] |
| Deoxypodophyllotoxin | P-388, A-549, HT-29 | Leukemia, Lung, Colon Cancer | GI50 ~1.21 x 10⁻⁵ M | [5] |
| Yatein | P3X | Murine Myeloma | ~25 µg/mL (75% cell death) | [6] |
| Matairesinol | RD cells | Rhabdomyosarcoma | No cytotoxic effect up to 10 µM | [7] |
Table 2: Anti-Inflammatory and Antiviral Activities of Lignans (Qualitative and Mechanistic Data)
| Lignan | Biological Activity | Key Mechanistic Insights | Reference |
| This compound (Picropodophyllotoxin) | Anti-inflammatory, Analgesic | Effective in reducing edema formation. | [5] |
| Podophyllotoxin | Anti-inflammatory | Inhibited NF-κB activation and subsequent pro-inflammatory gene expression. | [8] |
| Antiviral (HSV-1, Measles, HPV) | Inhibits early viral replication stages, dependent on functional microtubules. | [2][4][9] | |
| Deoxypodophyllotoxin | Anti-inflammatory, Analgesic | Effective in reducing nociceptive perception and paw edema. | [5] |
| Antiviral | Potent antiviral activities have been reported. | [8] | |
| Matairesinol | Anti-inflammatory | Represses MAPK and NF-κB pathways through up-regulation of AMPK. | [10] |
| Antiviral (Coronavirus, HBV) | Interferes with coronavirus replication and protein expression. Induces type I interferon production in HBV infection via the STING signaling pathway. | [7][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the lignan compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Mice)
This in vivo model is used to evaluate the anti-inflammatory properties of compounds.
Protocol:
-
Administer the test compound (lignan) or vehicle to mice orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
The percentage of inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Antiviral Activity Assessment (Plaque Reduction Assay)
This assay is used to quantify the effect of a compound on the replication of a virus.
Protocol:
-
Seed host cells (e.g., Vero cells for HSV-1) in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a medium containing different concentrations of the lignan compound and a gelling agent (e.g., agarose).
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The percentage of plaque inhibition is calculated as: [(Number of plaques in control - Number of plaques in treated) / Number of plaques in control] x 100. The IC50 value is determined from the dose-response curve.
NF-κB Activation Assessment (Luciferase Reporter Assay)
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Protocol:
-
Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the lignan compounds.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the lignan indicates inhibition of NF-κB activation.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Anti-inflammatory signaling pathways modulated by lignans.
Caption: Antiviral signaling pathways targeted by lignans.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the NF-κB luciferase reporter assay.
Conclusion
This guide provides a comparative analysis of this compound and other selected lignans, highlighting their potential as cytotoxic, anti-inflammatory, and antiviral agents. While podophyllotoxin and its derivatives have well-established cytotoxic properties, other lignans like matairesinol are emerging as promising antiviral and anti-inflammatory compounds with potentially lower toxicity. This compound exhibits interesting biological activities, particularly in inducing apoptosis in cancer cells through ROS-mediated MAPK signaling. However, further direct comparative studies are warranted to fully elucidate its therapeutic potential relative to other lignans, especially in the context of anti-inflammatory and antiviral applications. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to explore the multifaceted pharmacological properties of this important class of natural products.
References
- 1. inotiv.com [inotiv.com]
- 2. Studies to show that with podophyllotoxin the early replicative stages of herpes simplex virus type 1 depend upon functional cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. Metabolic map of the antiviral drug podophyllotoxin provides insights into hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. The lignan compound matairesinol monoglucoside induces type I interferon production in HBV infection immunity by regulating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of Isopicropodophyllin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Isopicropodophyllin and its derivative, β-apopicropodophyllin (APP), with the established chemotherapeutic agent Etoposide in preclinical animal models of non-small cell lung cancer (NSCLC) and nasopharyngeal carcinoma (NPC). The data presented is compiled from various studies to offer a comprehensive overview of their relative efficacy and mechanisms of action.
Performance Comparison in Non-Small Cell Lung Cancer (NSCLC) Animal Models
The following tables summarize the anti-tumor efficacy of β-apopicropodophyllin (APP) and Etoposide in xenograft models of human non-small cell lung cancer, primarily utilizing the A549 cell line.
Table 1: Comparison of Anti-Tumor Efficacy in A549 NSCLC Xenograft Model
| Drug | Dosage and Administration | Tumor Growth Inhibition (TGI) | Study Reference |
| β-apopicropodophyllin (APP) | 5 mg/kg, intraperitoneally | Significant tumor growth inhibition observed | [1] |
| Etoposide | 10 mg/kg, intraperitoneally, once every 3 days | Marked inhibition of tumor growth | [2][3] |
| Etoposide | 20 mg/kg, intraperitoneally, every 5 days | 66% smaller average tumor volume compared to control | [2] |
Note: Direct head-to-head comparative studies were not identified in the searched literature. Data is compiled from separate studies with similar models. TGI values are presented as described in the source material; direct numerical comparison should be made with caution due to potential variations in experimental conditions.
Performance Comparison in Nasopharyngeal Carcinoma (NPC) Animal Models
Data on the in vivo efficacy of this compound in nasopharyngeal carcinoma models is less prevalent in the reviewed literature compared to its derivatives in NSCLC. The following table provides available data for Etoposide in an NPC xenograft model.
Table 2: Anti-Tumor Efficacy of Etoposide in CNE-2 NPC Xenograft Model
| Drug | Dosage and Administration | Tumor Growth Inhibition Rate | Study Reference |
| Etoposide | 10 mg/kg, intraperitoneally, every 2 days | 27.3% | Not explicitly cited |
Note: Data for this compound in a directly comparable CNE-2 xenograft model was not available in the searched literature to provide a side-by-side comparison.
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.[1] The primary mechanisms include microtubule disruption, induction of DNA damage, and triggering of endoplasmic reticulum (ER) stress.
Caption: Signaling Pathway of β-apopicropodophyllin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are representative protocols for conducting anti-cancer efficacy studies in xenograft mouse models.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Culture: Human A549 NSCLC cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
-
Tumor Inoculation: A549 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio). Approximately 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.
-
β-apopicropodophyllin (APP) Group: APP is administered intraperitoneally at a dose of 5 mg/kg.
-
Etoposide Group: Etoposide is administered intraperitoneally at a dose of 10 mg/kg every three days.[3]
-
Control Group: The control group receives an equivalent volume of the vehicle used to dissolve the drugs (e.g., PBS or DMSO solution).
-
-
Efficacy Evaluation: The treatment continues for a predetermined period (e.g., 2-3 weeks). Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.
-
Statistical Analysis: The differences in tumor volume and weight between the treatment and control groups are analyzed using appropriate statistical tests, such as a t-test or ANOVA.
Nasopharyngeal Carcinoma (NPC) Xenograft Model
The protocol for the NPC xenograft model is similar to the NSCLC model, with the primary difference being the cell line used.
-
Cell Culture: Human CNE-2 NPC cells are cultured under standard conditions.
-
Animal Model: Athymic nude mice are used.
-
Tumor Inoculation: Approximately 5 x 10^6 CNE-2 cells are subcutaneously injected into the flank of each mouse.
-
Drug Administration:
-
Etoposide Group: Etoposide is administered intraperitoneally at a dose of 10 mg/kg every two days.
-
Control Group: Receives the vehicle.
-
-
Efficacy Evaluation: Tumor growth and animal well-being are monitored as described for the NSCLC model.
Experimental Workflow
The general workflow for an in vivo xenograft study to evaluate the anti-cancer effects of a test compound is illustrated below.
Caption: General workflow for in vivo xenograft studies.
References
Comparative Transcriptomic Analysis of Isopicropodophyllin and Related Topoisomerase II Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Isopicropodophyllin and its clinically relevant alternatives, including podophyllotoxin, etoposide, and teniposide. By examining the global gene expression changes induced by these compounds, we aim to elucidate their distinct mechanisms of action and provide a valuable resource for researchers in oncology and drug development.
Introduction to this compound and its Analogs
This compound is a naturally occurring lignan with demonstrated anticancer properties. It belongs to the same family as podophyllotoxin, a compound extracted from the mayapple plant, which serves as a precursor for the semi-synthetic anticancer drugs etoposide and teniposide.[1][2] While these compounds share structural similarities, their molecular mechanisms and, consequently, their impact on the cellular transcriptome, exhibit significant differences. Etoposide and teniposide are well-established topoisomerase II inhibitors, crucial in cancer chemotherapy.[1][2] They function by stabilizing the covalent complex between topoisomerase II and DNA, leading to DNA double-strand breaks and cell death.[3] this compound, initially reported as a splicing inhibitor, has more recently been shown to primarily act as a transcription elongation inhibitor.
Comparative Transcriptomic Effects
This section summarizes the key transcriptomic alterations induced by this compound and its alternatives. The data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
This compound (Isoginkgetin)
A key study utilizing strand-specific total RNA sequencing (RNA-seq) in HeLa cells revealed that this compound (referred to as isoginkgetin) does not primarily function as a splicing inhibitor but rather as a potent inhibitor of transcription elongation. This effect is observed near the promoter of genes and resembles the effects of CDK9 inhibitors, although it does not directly inhibit CDK9. The study noted a decrease in pre-mRNA expression levels and a reduction in the phosphorylation of serine 2 in the RNA polymerase II C-terminal domain.
Etoposide
Etoposide, a widely used chemotherapeutic agent, induces significant changes in the transcriptome, primarily centered around the DNA Damage Response (DDR). RNA-seq analyses of cells treated with etoposide have shown the upregulation of genes involved in p53 signaling, apoptosis, and cell cycle arrest.[4] Specifically, genes like CDKN1A (p21), GADD45A, and BAX are commonly induced.[4] Pathway analysis of etoposide-treated cells consistently highlights the enrichment of pathways related to DNA repair, cell cycle checkpoints, and apoptosis.[5][6]
Teniposide
Transcriptomic studies on teniposide have revealed its ability to reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. At low doses, teniposide has been shown to downregulate the expression of key EMT-driving transcription factors like ZEB2, leading to an inhibition of RNA polymerase I activity and a reduction in the metastatic potential of breast cancer cells.
Podophyllotoxin
As the parent compound, podophyllotoxin's primary mechanism is the inhibition of microtubule polymerization.[1][2] While comprehensive transcriptomic data directly comparing its effects to its derivatives are limited, studies on podophyllotoxin biosynthesis in its natural plant sources have identified key genes and transcription factors involved in its production.[7][8] In cancer cells, its downstream effects on the transcriptome are expected to be linked to mitotic arrest and subsequent apoptosis.
Data Presentation: Summary of Transcriptomic Changes
The following table summarizes the key transcriptomic effects and affected pathways for each compound based on available literature.
| Compound | Primary Transcriptomic Effect | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| This compound | Inhibition of transcription elongation | - | Genes with long introns, pre-mRNA levels |
| Etoposide | Induction of DNA Damage Response | p53 signaling pathway, apoptosis, cell cycle arrest (e.g., CDKN1A, GADD45A, BAX) | Pathways related to cell proliferation and metabolism |
| Teniposide | Reversal of Epithelial-Mesenchymal Transition | - | ZEB2 and its target genes, RNA Polymerase I activity |
| Podophyllotoxin | Mitotic arrest | Genes associated with apoptosis and cell stress | Genes involved in cell cycle progression |
Experimental Protocols
This section provides a generalized, detailed methodology for a comparative transcriptomic study using RNA sequencing.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare stock solutions of this compound, etoposide, teniposide, and podophyllotoxin in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the respective compounds at a predetermined concentration (e.g., IC50 value for a 24-hour treatment). Include a vehicle-treated control group (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the wells using a lysis buffer (e.g., from an RNeasy Mini Kit).[9]
-
RNA Isolation: Isolate total RNA using a column-based kit following the manufacturer's instructions.[10][11] This typically includes steps for homogenization, phase separation, and RNA precipitation.[10]
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.[9]
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 and A260/230 ratios).[10] Assess RNA integrity using an Agilent Bioanalyzer to obtain an RNA Integrity Number (RIN); a RIN value ≥ 8 is recommended for RNA-seq.[9]
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[9]
-
mRNA Enrichment: Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads.[9]
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library using PCR.
-
Library Quantification and Sequencing: Quantify the final library and perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatics Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.[12]
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use R packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the treated and control groups.[13]
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID or GSEA to identify significantly affected biological pathways.[13]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow.
References
- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of basal and etoposide-induced alterations in gene expression by DNA-PKcs kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative whole-transcriptome analysis in Podophyllum species identifies key transcription factors contributing to biosynthesis of podophyllotoxin in P. hexandrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive RNA-Seq-based study and metabolite profiling to identify genes involved in podophyllotoxin biosynthesis in Linum album Kotschy ex Boiss. (Linaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]
- 11. RNA isolation and reverse transcription [abcam.com]
- 12. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 13. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
comparing the safety profiles of Isopicropodophyllin and podophyllotoxin
A Comparative Safety Profile: Isopicropodophyllin vs. Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of this compound (specifically its stable isomer, Picropodophyllotoxin) and Podophyllotoxin. The information presented is based on available experimental data to assist researchers in making informed decisions during drug development.
Executive Summary
Podophyllotoxin and its isomer, Picropodophyllotoxin, are naturally occurring lignans with potent biological activities. While Podophyllotoxin is a well-established cytotoxic agent, its clinical use is often limited by significant toxicity. Picropodophyllotoxin is presented as a less toxic alternative, though a complete safety profile is still under investigation. This guide summarizes the key differences in their safety profiles, focusing on cytotoxicity, general toxicity, and genotoxicity.
Quantitative Safety Data
The following table summarizes the available quantitative data for the safety profiles of Picropodophyllotoxin and Podophyllotoxin.
| Safety Parameter | Picropodophyllotoxin | Podophyllotoxin | Source(s) |
| General Toxicity | |||
| LD50 (Rodents, oral) | > 500 mg/kg | Not widely reported, but known to be highly toxic upon ingestion.[1] | |
| Cytotoxicity | |||
| IC50 (MCF-7 human breast cancer cell line) | Not explicitly found, but generally considered less cytotoxic than Podophyllotoxin. | 1 nM[2][3] | [2][3] |
| Effect on Colorectal Cancer Cells (HCT116) | Dose-dependent decrease in cell viability at concentrations of 0.1-0.3 µM.[4] | Shows cytotoxic effects on colorectal cancer cells at concentrations of 100-300 nM.[5] | [4][5] |
| Genotoxicity | |||
| Ames Test | Data not available in reviewed literature. | Not mutagenic in the Ames plate reverse mutation assay (up to 5 mg/plate, with or without metabolic activation).[6] | [6] |
| In Vivo Micronucleus Assay (Mouse) | Data not available in reviewed literature. | Induces chromosome disruption and breakage at 25 mg/kg.[6] | [6] |
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Picropodophyllotoxin or Podophyllotoxin) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Micronucleus Assay for Genotoxicity
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol:
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, V79, or human lymphocytes) to a sufficient density. Expose the cells to at least three concentrations of the test compound, along with negative (vehicle) and positive controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: After treatment, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Treat the cells with a hypotonic solution, fix them, and then drop them onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It uses strains of Salmonella typhimurium that are auxotrophic for histidine.
Protocol:
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Prepare a metabolic activation system (S9 mix) from the liver of induced rats to mimic mammalian metabolism.
-
Plate Incorporation Assay:
-
To a test tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for the non-activation condition).
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants to at least twice the spontaneous reversion rate.
Mechanisms of Toxicity and Signaling Pathways
Podophyllotoxin
The primary mechanism of Podophyllotoxin's toxicity is its interaction with the protein tubulin. By binding to tubulin, Podophyllotoxin inhibits microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division.[1][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8] Some derivatives of Podophyllotoxin also act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks.[8]
Picropodophyllotoxin
Picropodophyllotoxin is an epimer of Podophyllotoxin and has been investigated for its anticancer properties with a potentially better safety profile. While initially explored as an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), recent studies suggest its cytotoxic effects may also be linked to microtubule disruption, similar to Podophyllotoxin. One hypothesis is that Picropodophyllotoxin can exist in equilibrium with Podophyllotoxin, thereby acting as a reservoir for the more potent tubulin inhibitor. Additionally, Picropodophyllotoxin has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the JNK/p38 MAPK signaling pathway.[9]
Conclusion
The available data suggest that Picropodophyllotoxin has a more favorable safety profile than Podophyllotoxin, exhibiting lower acute toxicity and potentially reduced cytotoxicity. However, a comprehensive understanding of its genotoxic potential is still lacking. For Podophyllotoxin, its potent cytotoxicity is well-documented, as are its local and systemic toxic effects. While not mutagenic in the Ames test, it has been shown to cause chromosomal damage at higher concentrations in vivo. Researchers should exercise caution when working with both compounds and adhere to appropriate safety protocols. Further investigation into the genotoxicity of Picropodophyllotoxin is warranted to fully establish its safety profile for potential therapeutic applications.
References
- 1. A Rare Case of Podophyllin Poisoning: Early Intervention is Lifesaving - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxicity of in vitro produced podophyllotoxin from Podophyllum hexandrum on human cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Podophyllotoxin | C22H22O8 | CID 10607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin - Wikipedia [en.wikipedia.org]
- 8. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Isopicropodophyllin Versus Classical Topoisomerase Inhibitors
In the landscape of cancer therapeutics, topoisomerase inhibitors stand as a cornerstone of chemotherapy, effectively targeting the machinery of DNA replication and repair. This guide provides a detailed mechanistic comparison of Isopicropodophyllin with two well-established topoisomerase inhibitors, Etoposide and Camptothecin. While Etoposide and Camptothecin have clearly defined roles as potent topoisomerase poisons, the evidence for this compound's direct action on these enzymes is less clear, suggesting a potentially different or indirect mechanism of cytotoxic action.
Mechanism of Action: A Tale of Two Poisons and a Potential Outlier
Topoisomerases are essential enzymes that resolve topological challenges in DNA by introducing transient single- or double-strand breaks.[1] Topoisomerase inhibitors exploit this mechanism, converting the enzymes into cellular toxins that generate permanent DNA damage, ultimately leading to apoptosis.[2]
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a classical Topoisomerase II poison .[2] It stabilizes the transient "cleavage complex" formed between Topoisomerase II and DNA, preventing the re-ligation of the double-strand break.[2][3] This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic, particularly to rapidly dividing cancer cells.[3]
Camptothecin and its derivatives are specific Topoisomerase I inhibitors .[4][5] They bind to the enzyme-DNA complex, trapping the intermediate where a single-strand break has been introduced.[4][5] The collision of the replication fork with this stabilized cleavage complex converts the single-strand break into a lethal double-strand break, triggering cell death.[4]
This compound , an isomer of podophyllotoxin, presents a more complex picture. While its structural similarity to podophyllotoxin suggests a potential interaction with Topoisomerase II, direct evidence of this mechanism is scarce in the current scientific literature. Some studies on its stereoisomer, picropodophyllin, suggest that its primary cytotoxic effects may arise from tubulin inhibition , disrupting microtubule dynamics and leading to mitotic arrest, a mechanism distinct from topoisomerase poisoning.[6][7] It is also proposed that picropodophyllin could exist in equilibrium with podophyllotoxin, which itself is a precursor to Topoisomerase II inhibitors like Etoposide.[6] Therefore, any observed anti-cancer effects of this compound might be indirect or attributable to a different primary target.
Quantitative Comparison of Inhibitory Activity
The potency of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity or to reduce cell viability by 50%. The following table summarizes reported IC50 values for Etoposide and Camptothecin against various cancer cell lines and in cell-free assays. No direct Topoisomerase I or II inhibition IC50 values for this compound were found in the reviewed literature.
| Inhibitor | Target Topoisomerase | Assay Type | Cell Line / System | IC50 Value |
| Etoposide | Topoisomerase II | Topoisomerase II Inhibition | Cell-free | 59.2 µM[3] |
| Cytotoxicity | HepG2 (Liver Cancer) | 30.16 µM[3] | ||
| Cytotoxicity | MOLT-3 (Leukemia) | 0.051 µM[3] | ||
| Cytotoxicity | BGC-823 (Gastric Cancer) | 43.74 ± 5.13 µM[3] | ||
| Cytotoxicity | HeLa (Cervical Cancer) | 209.90 ± 13.42 µM[3] | ||
| Cytotoxicity | A549 (Lung Cancer) | 139.54 ± 7.05 µM[3] | ||
| DNA Cleavage | Yeast Topo II (with ATP) | 6 ± 1 µM[8] | ||
| DNA Cleavage | Yeast Topo II (no nucleotide) | 45 ± 4 µM[8] | ||
| Camptothecin | Topoisomerase I | Topoisomerase I Inhibition | Cell-free | 0.68 µM[5] (679 nM[4]) |
| Cytotoxicity | HT-29 (Colon Cancer) | 10 nM[9] | ||
| Cytotoxicity | LOX (Melanoma) | 37 - 48 nM[5] | ||
| Cytotoxicity | SKOV3 (Ovarian Cancer) | 37 - 48 nM[5] | ||
| Cytotoxicity | MCF7 (Breast Cancer) | 0.089 µM[10][11] | ||
| Cytotoxicity | HCC1419 (Breast Cancer) | 0.067 µM[10][11] | ||
| This compound | Not established | - | - | Not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize topoisomerase inhibitors.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase II, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 50 mM DTT, 5 mM ATP)
-
Assay buffer (1x reaction buffer)
-
Test compound (this compound, Etoposide) and vehicle control (e.g., DMSO)
-
Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll, 0.05% bromophenol blue)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Initiate the reaction by adding a pre-determined amount of Topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye containing SDS and Proteinase K.
-
Incubate at 37°C for an additional 30 minutes to digest the enzyme.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE or TBE buffer until the relaxed and supercoiled DNA bands are adequately separated.
-
Stain the gel with a DNA stain, visualize under UV light, and quantify the amount of relaxed and supercoiled DNA in each lane.
-
The inhibition of relaxation is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase poison by stabilizing the cleavage complex.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled or linear plasmid DNA
-
10x Topoisomerase II cleavage buffer (similar to relaxation buffer, may or may not contain ATP depending on the specific mechanism being investigated)
-
Test compound and vehicle control
-
SDS (e.g., 1% final concentration)
-
Proteinase K (e.g., 50 µg/mL final concentration)
-
Loading dye
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing cleavage buffer, plasmid DNA, and the test compound at various concentrations.
-
Add Topoisomerase II to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) to allow the formation of cleavage complexes.
-
Stop the reaction and trap the cleavage complexes by adding SDS, followed by Proteinase K to digest the enzyme.
-
Analyze the DNA by agarose gel electrophoresis. The stabilization of the cleavage complex results in the appearance of linear (from supercoiled plasmid) or fragmented (from linear plasmid) DNA bands.
-
Quantify the amount of cleaved DNA to determine the potency of the compound as a topoisomerase poison.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, Etoposide, Camptothecin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanisms of Topoisomerase I and II Inhibition.
Caption: Workflow for Topoisomerase Inhibition Assays.
Caption: Workflow for Cell Viability (MTT) Assay.
Conclusion
References
- 1. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 2. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Isopicropodophyllin
For Immediate Implementation by Laboratory Personnel
Isopicropodophyllin, a derivative of the cytotoxic agent podophyllotoxin, requires stringent disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste. Adherence to the following step-by-step procedures is critical for minimizing risk and ensuring regulatory compliance.
All personnel handling this compound should be thoroughly trained in handling cytotoxic compounds and be familiar with the facility’s chemical hygiene plan. Personal Protective Equipment (PPE), including double gloves, a disposable gown, and eye protection, must be worn at all times when handling the compound and its waste.
Waste Classification and Handling
This compound and any materials that have come into contact with it are classified as hazardous chemical waste. While a specific Resource Conservation and Recovery Act (RCRA) waste code has not been assigned to this compound, it is prudent to handle it with the same precautions as other cytotoxic agents. Many chemotherapy drugs are categorized under the "U-list" of hazardous wastes by the Environmental Protection Agency (EPA)[1].
Waste should be segregated into "trace" and "bulk" contamination categories to ensure proper disposal.
| Waste Type | Description | Disposal Container |
| Trace Contaminated | Items with minimal residual amounts of this compound (e.g., empty vials, used gloves, gowns, bench paper, and other disposable items). | Yellow chemotherapy waste container, clearly labeled. |
| Bulk Contaminated | Items with significant amounts of this compound (e.g., unused or partially used vials, spill cleanup materials, grossly contaminated PPE). | Black pharmaceutical waste container for hazardous waste. |
Experimental Protocol for Waste Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles or face shield.
-
Designated yellow and black chemotherapy waste containers.
-
Hazardous waste labels.
-
Spill kit for cytotoxic agents.
Procedure:
-
Preparation: Before beginning any work with this compound, ensure that the designated waste containers are readily accessible in the work area.
-
Segregation at the Point of Generation: Immediately after use, segregate waste into trace and bulk contaminated streams.
-
Trace Waste: Place items such as used gloves, disposable gowns, and empty vials directly into the yellow chemotherapy waste container.
-
Bulk Waste: Dispose of unused or partially used solutions and grossly contaminated materials in the black hazardous waste container.
-
-
Container Management:
-
Never overfill waste containers. Containers should be considered full when they are three-quarters full.
-
Keep waste containers securely closed with a lid when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
-
Spill Management: In the event of a spill, immediately alert personnel in the area and follow the facility's established spill cleanup procedure for cytotoxic agents. Use a designated spill kit and dispose of all cleanup materials as bulk contaminated waste in the black hazardous waste container.
-
Final Disposal: Once the waste containers are full, they should be transported by trained personnel to the facility's designated hazardous waste accumulation area for pickup and disposal by a licensed hazardous waste contractor. The primary method of disposal for cytotoxic waste is incineration at an EPA-approved facility[2][][4].
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe working environment and protecting the broader ecosystem.
References
Personal protective equipment for handling Isopicropodophyllin
Essential Safety and Handling of Isopicropodophyllin
For researchers, scientists, and drug development professionals, ensuring safe handling of compounds like this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidance is based on the safety protocols for the closely related and hazardous compound, Podophyllin.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of laboratory safety and chemical handling.
Hazard Identification and Classification
This compound should be handled as a hazardous substance with significant health risks. Based on data for Podophyllin, it is classified as highly toxic and may cause severe health effects.[1][2]
GHS Hazard Statements for Structurally Similar Compounds (Podophyllin):
-
Fatal if swallowed, in contact with skin, or if inhaled.[2]
-
Causes severe skin burns and eye damage.[2]
-
May cause respiratory irritation.[1]
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed[2] |
| Acute Toxicity, Dermal | Category 1 | Danger | H310: Fatal in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled[2] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H319: Causes serious eye irritation |
| Reproductive Toxicity | Category 1B | Danger | H360: May damage fertility or the unborn child[2] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure.[4] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[4]
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Double chemotherapy gloves | Tested to ASTM D6978 standard. Change gloves every hour or immediately if contaminated, torn, or punctured.[4][5] |
| Body | Impermeable, solid-front gown with closed back and cuffs | Gown should be shown to resist permeability by hazardous drugs.[4][6] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the gown.[7][8] |
| Eyes/Face | Tight-sealing safety goggles and a full-face shield | Eyewear must meet ANSI Z87.1 standards.[9] A face shield is necessary when there is a risk of splashes or aerosols. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders outside of a containment device or when there is a risk of aerosol generation.[4] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
| Feet | Shoe covers | To be worn over work shoes and removed before leaving the work area.[6] |
| Head | Hair covers | To contain hair and prevent contamination.[6] |
Operational Plans: Handling and Storage
Engineering Controls:
-
Primary: All handling of this compound powder should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the user and the environment.
-
Secondary: The laboratory should be under negative pressure with restricted access. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[3]
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent, plastic-backed pads.
-
Weighing: Weigh the compound within a ventilated enclosure. Use a dedicated set of utensils (spatula, weigh boat).
-
Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces in the containment unit with an appropriate deactivating agent, followed by a cleaning agent.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[1]
-
Keep in a secure, locked, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
The recommended storage condition is desiccated at 4°C.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal. Clean the spill area with a deactivating agent. |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated hazardous waste sharps container.[5]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable items should be placed in a clearly labeled, leak-proof hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.[5]
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Label containers clearly as "Hazardous Waste" and specify the contents.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5][11]
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: High-level emergency response protocol for this compound exposure.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pogo.ca [pogo.ca]
- 5. web.uri.edu [web.uri.edu]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. fishersci.com [fishersci.com]
- 11. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
